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  • Product: 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
  • CAS: 1154691-94-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

Abstract This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. By dissecting its structural components—a pi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel compound, 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. By dissecting its structural components—a piperidine moiety and a 2-azaspiro[4.4]nonane-1,3-dione scaffold—and drawing parallels with well-characterized pharmacophores, we propose a primary mechanism centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics, particularly in the fields of oncology and immunology. We will delve into the rationale behind this hypothesis, outline key experiments for its validation, and present the information in a structured, accessible format to facilitate further investigation.

Introduction: Deconstructing a Novel Scaffold

The compound 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione represents a unique chemical entity at the intersection of two pharmacologically significant structural classes. The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in specific receptor interactions.[1] The 2-azaspiro[4.4]nonane-1,3-dione core, a spirocyclic succinimide derivative, has been explored for its potential in the central nervous system, with some derivatives exhibiting anticonvulsant activity.[2][3]

The key to understanding the probable mechanism of action of the title compound lies in the specific linkage of the piperidin-3-yl group to the nitrogen of the 2-azaspiro[4.4]nonane-1,3-dione. This arrangement bears a striking structural resemblance to the glutarimide ring (2,6-dioxopiperidine) present in the class of drugs known as Immunomodulatory Imide Drugs (IMiDs), which includes thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4][5]

Proposed Mechanism of Action: A Cereblon-Mediated Pathway

Based on the strong structural analogy to IMiDs, we postulate that 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione functions as a molecular glue, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][6][7] CRBN is a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex.[6] The binding of IMiDs to CRBN alters the substrate specificity of the CRL4^CRBN complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates that are not typically targeted by this complex.[6][8]

The primary neo-substrates of the CRL4^CRBN complex upon binding of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8] The degradation of these transcription factors has profound downstream effects, including:

  • Immunomodulation: Alterations in cytokine production, such as the inhibition of tumor necrosis factor-alpha (TNF-α) and the stimulation of interleukin-2 (IL-2) production by T-cells.[4][6]

  • Anti-proliferative Effects: Particularly in multiple myeloma, the degradation of IKZF1 and IKZF3 is cytotoxic.[6]

  • Anti-angiogenic Properties: Inhibition of the formation of new blood vessels.[4][7]

The proposed signaling pathway for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is depicted in the following diagram:

Proposed_Mechanism_of_Action cluster_0 Cellular Environment Compound 2-(Piperidin-3-yl)-2-azaspiro [4.4]nonane-1,3-dione CRBN Cereblon (CRBN) Compound->CRBN Binding CRL4 CRL4 E3 Ubiquitin Ligase Complex CRBN->CRL4 Forms CRL4-CRBN IKZF1_3 IKZF1/IKZF3 (Neo-substrates) CRL4->IKZF1_3 Recruitment of Neo-substrates Ub Ubiquitin IKZF1_3->Ub Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Ub->Proteasome Targeting for Degradation Downstream Downstream Effects (Immunomodulation, Anti-proliferation) Degradation->Downstream Leads to

Caption: Proposed mechanism of action for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione.

Experimental Validation: A Step-by-Step Approach

To validate the proposed mechanism of action, a series of in vitro and cell-based assays should be conducted. The following protocols are based on established methodologies for the characterization of IMiDs.

Cereblon Binding Affinity

Objective: To determine if 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione directly binds to Cereblon.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagents:

    • Recombinant human CRBN protein (tagged with a donor fluorophore, e.g., Terbium).

    • A known CRBN ligand (e.g., thalidomide) conjugated to an acceptor fluorophore (e.g., d2).

    • 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione.

    • Assay buffer.

  • Procedure:

    • Incubate the tagged CRBN protein with the fluorescently labeled ligand in the assay buffer.

    • Add increasing concentrations of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione.

    • Measure the TR-FRET signal after a specified incubation period.

    • A decrease in the TR-FRET signal indicates competitive binding of the test compound to CRBN.

  • Data Analysis:

    • Calculate the IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescently labeled ligand.

Neo-substrate Degradation

Objective: To assess the ability of the compound to induce the degradation of IKZF1 and IKZF3.

Methodology: Western Blotting

  • Cell Lines:

    • Multiple myeloma cell lines known to express IKZF1 and IKZF3 (e.g., NCI-H929, U239).[6]

  • Procedure:

    • Culture the cells to a suitable density.

    • Treat the cells with varying concentrations of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione for a defined period (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities and normalize to the loading control to determine the relative levels of IKZF1 and IKZF3.

Downstream Functional Effects

Objective: To evaluate the functional consequences of the proposed mechanism, such as anti-proliferative activity and immunomodulatory effects.

Methodology 1: Cell Proliferation Assay (e.g., CCK-8)

  • Procedure:

    • Seed the multiple myeloma cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound.

    • After a set incubation period (e.g., 72 hours), add the CCK-8 reagent.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis:

    • Calculate the IC50 value for anti-proliferative activity.

Methodology 2: Cytokine Secretion Assay (e.g., ELISA)

  • Cells:

    • Human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Stimulate the PBMCs with a mitogen (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the test compound.

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-2 in the supernatant using specific ELISA kits.

  • Data Analysis:

    • Determine the IC50 for TNF-α inhibition and the EC50 for IL-2 induction.

Structure-Activity Relationship (SAR) Insights and Future Directions

The 2-azaspiro[4.4]nonane-1,3-dione scaffold offers a unique three-dimensional conformation that may lead to enhanced target selectivity and improved pharmacokinetic properties compared to the planar phthalimide ring of thalidomide.[9] Future research should focus on synthesizing and testing derivatives of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione to explore the structure-activity relationship. Key modifications could include:

  • Substitution on the piperidine ring: To optimize binding to the CRBN pocket.

  • Modification of the spirocyclic core: To alter the compound's physicochemical properties.

The following table summarizes the key experimental parameters and expected outcomes for the validation of the proposed mechanism of action.

Experiment Methodology Key Parameter Expected Outcome for an Active Compound
Cereblon BindingTR-FRETIC50Low micromolar or nanomolar IC50 value
Neo-substrate DegradationWestern BlotDC50 (IKZF1/IKZF3)Concentration-dependent decrease in IKZF1 and IKZF3 levels
Anti-proliferative ActivityCell Viability AssayIC50Potent inhibition of multiple myeloma cell growth
ImmunomodulationELISAIC50 (TNF-α) / EC50 (IL-2)Inhibition of TNF-α secretion and induction of IL-2 production

Conclusion

The novel compound 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione holds significant promise as a potential therapeutic agent due to its structural similarity to the potent class of IMiD drugs. The proposed mechanism of action, centered on the modulation of the Cereblon E3 ubiquitin ligase complex, provides a solid framework for its further investigation and development. The experimental protocols outlined in this guide offer a clear path to validating this hypothesis and elucidating the full therapeutic potential of this intriguing molecule.

References

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  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC.
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  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed.

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Exploratory

A Predictive Spectroscopic and Structural Elucidation Guide to 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

Abstract This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of the novel compound, 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a molecule of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, predictive framework for the spectroscopic analysis of the novel compound, 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a molecule of interest in medicinal chemistry, uniting a spirocyclic imide scaffold with a piperidine moiety, a thorough understanding of its structural and electronic properties is paramount for its potential development.[1][2] This document outlines the theoretical underpinnings and practical methodologies for the elucidation of its structure using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. The protocols and expected data presented herein are based on established principles and spectral data from analogous structural motifs, offering a robust roadmap for researchers and drug development professionals.

Introduction: Unveiling a Novel Spirocyclic Scaffold

The convergence of a spirocyclic system with a piperidine ring in 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione presents a unique three-dimensional architecture of significant interest in drug discovery. The 2-azaspiro[4.4]nonane-1,3-dione core is a known pharmacophore, with derivatives exhibiting anticonvulsant properties.[2][3] The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties.[1][4] The combination of these two moieties suggests a potential for novel biological activity.

This guide is structured to provide a logical workflow for the spectroscopic characterization of this molecule, from initial confirmation of its molecular weight to the fine details of its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be essential to unambiguously assign all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

The expected chemical shifts are predicted based on the analysis of similar structural fragments, including 3-substituted piperidines and spirocyclic imides.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
1, 3 (C=O)-~175-180Typical for cyclic imide carbonyls.
4, 9 (CH₂)~2.0-2.4~30-35Aliphatic CH₂ in a five-membered ring adjacent to a spiro center.
5 (Spiro C)-~60-70Quaternary spiro carbon, deshielded.
6, 8 (CH₂)~1.8-2.2~25-30Aliphatic CH₂ in a five-membered ring.
7 (CH₂)~1.7-2.1~25-30Aliphatic CH₂ in a five-membered ring.
1' (N-CH)~3.8-4.2~50-55Methine proton on the piperidine ring attached to the imide nitrogen.
2', 6' (N-CH₂)~2.8-3.2 (axial), ~3.3-3.7 (equatorial)~45-50Diastereotopic protons adjacent to the piperidine nitrogen.
3' (CH)~1.5-1.9~30-35Methine proton on the piperidine ring.
4', 5' (CH₂)~1.4-1.8~20-25Methylene protons on the piperidine ring.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary to detect the quaternary spiro carbon due to its longer relaxation time.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the piperidine and spiro-alkane rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which will be crucial for connecting the piperidinyl substituent to the spirocyclic core.

Visualization of NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through fragmentation analysis. For 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, a soft ionization technique like Electrospray Ionization (ESI) is recommended to minimize initial fragmentation and clearly observe the molecular ion.

Predicted Mass Spectrum and Fragmentation
  • Expected Molecular Ion: The molecular formula is C₁₃H₂₀N₂O₂. The expected monoisotopic mass is 236.1525 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 237.1603 would be the base peak.

  • Fragmentation Pattern: The fragmentation of spiro compounds can be complex.[8][9] Common fragmentation pathways for this molecule under Collision-Induced Dissociation (CID) are expected to involve:

    • Cleavage at the spiro-atom.

    • Fragmentation of the piperidine ring.

    • Loss of CO or CO₂ from the imide ring.

Table 2: Predicted Key Mass Fragments

m/z Proposed Fragment Notes
237.1603[M+H]⁺Protonated molecular ion.
154.0868[M+H - C₅H₁₀N]⁺Loss of the piperidine ring.
84.0813[C₅H₁₀N]⁺Piperidinyl cation.
Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire a full scan mass spectrum in positive ion mode.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to CID to obtain a product ion spectrum.

Visualization of Predicted Fragmentation

MS_Fragmentation M [M+H]⁺ m/z 237.1603 F1 [M+H - C₅H₁₀N]⁺ m/z 154.0868 M->F1 Loss of piperidine F2 [C₅H₁₀N]⁺ m/z 84.0813 M->F2 Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is invaluable for the identification of key functional groups. For 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, the most characteristic absorptions will be from the cyclic imide and the secondary amine of the piperidine ring.

Predicted IR Absorption Bands

Cyclic imides are known to exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations.[10][11][12][13]

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹) Vibration Functional Group
3300-3500N-H stretchSecondary amine (piperidine)
2850-2960C-H stretchAliphatic
~1770 and ~1700C=O stretch (asymmetric and symmetric)Cyclic imide
1450-1470C-H bendAliphatic
1100-1300C-N stretchAmine/Imide
Experimental Protocol for ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Identify and label the major absorption bands.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Saturated heterocycles like piperidine and the succinimide core of the spiro compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm).[14][15][16][17]

Predicted UV-Vis Spectrum

A weak absorption band corresponding to the n → π* transition of the carbonyl groups in the imide moiety may be observed in the far UV region, typically below 220 nm. The absence of significant absorption in the near UV and visible regions would be consistent with the proposed structure.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

  • Data Acquisition: Record the absorption spectrum from 200 to 800 nm.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione requires a synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation will lead to an unambiguous characterization of this novel molecule. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently undertake the structural elucidation of this and related spirocyclic compounds.

References

  • Infrared and Raman Group Frequencies of Cyclic Imides. (n.d.). SpringerLink.
  • Hu, T., Curtis, J. M., Walter, J. A., Watson-Wright, W. M., & Wright, J. L. C. (2004). Structural study of spirolide marine toxins by mass spectrometry. Part II. Mass spectrometric characterization of unknown spirolides and related compounds in a cultured phytoplankton extract. Journal of the American Society for Mass Spectrometry, 15(2), 201–210. Retrieved from [Link]

  • BenchChem. (n.d.). Characterization of Spiro Compounds.
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  • Smith, B. C. (2020). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]

  • Laane, J., & Ohlsen, J. R. (1990). Infrared and Raman Group Frequencies of Cyclic Imides. R Discovery.
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  • Maitre, P., et al. (2013). Spectroscopic identification of cyclic imide b2-ions from peptides containing Gln and Asn residues. Journal of the American Society for Mass Spectrometry, 24(8), 1236-1243. Retrieved from [Link]

  • Tillmann, U., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PubMed.
  • ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine, (b)... Retrieved from [Link]

  • Smith, M. D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357–14363. Retrieved from [Link]

  • Study on the fulvene-piperidine adducts by UV spectrophotometry and its application. (2005). Zhongshan Daxue Xuebao/Acta Scientiarum Natralium Universitatis Sunyatseni, 44(6), 61-63. Retrieved from [Link]

  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

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  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom. (2022). AIR Unimi. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. (n.d.). Request PDF. Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015). RSC Publishing. Retrieved from [Link]

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Foundational

The Physicochemical and Pharmacological Landscape of 2-Azaspiro[4.4]nonane-1,3-diones: A Technical Whitepaper

Executive Summary The 2-azaspiro[4.4]nonane-1,3-dione scaffold is a privileged, rigid three-dimensional framework that has become a cornerstone in medicinal chemistry, particularly within neuropharmacology[1]. As a spiro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[4.4]nonane-1,3-dione scaffold is a privileged, rigid three-dimensional framework that has become a cornerstone in medicinal chemistry, particularly within neuropharmacology[1]. As a spirocyclic succinimide derivative, its unique structural geometry restricts conformational entropy, thereby enhancing binding affinity and selectivity for central nervous system (CNS) targets[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and the validated experimental workflows required for its synthesis and characterization.

Structural and Physicochemical Profile

The core structure of 2-azaspiro[4.4]nonane-1,3-dione consists of a cyclopentane ring spiro-fused to a pyrrolidine-2,5-dione (succinimide) ring at the C3 position[1]. This orthogonal arrangement of rings dictates its physicochemical behavior, notably its lipophilicity and hydrogen-bonding capacity, which are critical parameters for blood-brain barrier (BBB) penetration[2].

Table 1: Key Physicochemical and Identificational Properties

PropertyValue
IUPAC Name 2-azaspiro[4.4]nonane-1,3-dione
CAS Number 1124-95-4
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Physical Appearance White to off-white crystalline solid
Core Scaffold Spirocyclic succinimide
Primary Applications Anticonvulsant development, CNS receptor targeting

(Data consolidated from PubChemLite and BenchChem[1],[3])

Pharmacological Significance & Mechanism of Action

Derivatives of 2-azaspiro[4.4]nonane-1,3-dione, particularly N-phenylamino and N-benzyl substitutions, have been extensively validated in preclinical models for their potent anticonvulsant properties[2]. In standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these compounds exhibit significant seizure suppression[2].

Mechanistically, the primary mode of action involves the positive allosteric modulation of 2[2]. By binding to this primary inhibitory neurotransmitter system, the rigid spirocyclic derivatives facilitate an increased influx of chloride ions, leading to neuronal hyperpolarization and the subsequent dampening of epileptiform activity[2]. Furthermore, specific N-[(4-arylpiperazin-1-yl)-alkyl] derivatives have demonstrated high affinity for 5-HT1A and 5-HT2A receptors, broadening the scaffold's utility in treating complex neuropsychiatric disorders[4],[5].

MOA Drug 2-Azaspiro[4.4]nonane-1,3-dione Derivatives Receptor GABA(A) Receptor Positive Allosteric Modulation Drug->Receptor IonChannel Increased Cl⁻ Influx Receptor->IonChannel CellState Neuronal Hyperpolarization IonChannel->CellState Outcome Anticonvulsant Effect (Seizure Suppression) CellState->Outcome

GABA(A) receptor modulation pathway by 2-azaspiro[4.4]nonane-1,3-diones.

Synthetic Methodologies: One-Pot Thermal Cyclization

The synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones is achieved through a highly efficient, thermodynamically driven one-pot cyclization[4],[5]. As an Application Scientist, I emphasize this method because it bypasses the need to isolate sensitive intermediate monoamides, creating a self-validating synthetic loop where the continuous removal of the byproduct (water) intrinsically drives the reaction to completion.

Step-by-Step Protocol:

  • Reagent Assembly & Salt Formation: Dissolve 0.01 mol of 1-carboxy-1-cyclopentaneacetic acid and 0.01 mol of the target primary amine (e.g., an arylpiperazine or phenylhydrazine) in 20 mL of distilled water[4].

    • Causality: Initial aqueous mixing facilitates the formation of an intermediate ammonium carboxylate salt. This ensures perfect stoichiometric pairing and pre-organizes the molecules for the subsequent amidation.

  • Thermal Dehydration: Transfer the mixture to an oil bath and heat to boiling, allowing for the simultaneous distillation of water[4].

    • Causality: Removing water shifts the chemical equilibrium toward the dehydrated intermediate via Le Chatelier's principle, preventing the reverse hydrolysis reaction.

  • High-Temperature Imide Cyclization: Once water is completely removed, elevate the reaction temperature to 180–200 °C and maintain for 1.5 to 2 hours[4],[5].

    • Causality: The spiro-fused cyclopentane ring imposes significant steric hindrance. The high thermal energy (180–200 °C) is an absolute requirement to overcome the activation energy barrier for the second intramolecular nucleophilic attack, effectively closing the rigid pyrrolidine-2,5-dione ring.

  • Isolation and Recrystallization: Cool the crude melt to room temperature and recrystallize from anhydrous ethanol. Free bases can be converted into hydrochloride salts by saturating the ethanol with HCl gas[5].

    • Causality: Ethanol provides an optimal thermodynamic solubility gradient—dissolving impurities at reflux while selectively precipitating the highly crystalline spirocyclic imide upon cooling.

SynthesisWorkflow Start 1-Carboxy-1-cyclopentaneacetic acid + Primary Amine Mix Aqueous Dissolution (Distillation of H2O) Start->Mix Heat Thermal Cyclization (180-200°C for 1.5-2h) Mix->Heat Crystallize Recrystallization (Ethanol) Heat->Crystallize Product N-Substituted 2-azaspiro[4.4]nonane-1,3-dione Crystallize->Product

Synthetic workflow for N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

Experimental Workflows: Lipophilicity Profiling via RP-HPLC

For CNS-active compounds, lipophilicity (logP) is the primary determinant of BBB permeability. Traditional octanol-water shake-flask methods often fail to account for the complex partitioning behavior of rigid spirocycles. Therefore, we employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the lipophilic character of these molecules[6],[2].

Step-by-Step Protocol:

  • Stationary Phase Selection: Utilize a C18 reverse-phase column.

    • Causality: The dense C18 alkyl chains provide a hydrophobic interaction surface that accurately mimics the lipid bilayer environment of the BBB, making the retention time a direct biological proxy[2].

  • Mobile Phase Gradient: Prepare a series of mobile phases consisting of methanol and water, varying the volume fraction of methanol (e.g., from 40% to 80%).

    • Causality: Establishing a gradient of dielectric constants allows for the precise measurement of retention times across different polarities, preventing the rigid scaffold from irreversibly binding to the column.

  • Data Acquisition: Inject the 2-azaspiro[4.4]nonane-1,3-dione derivatives and record the retention time ( tR​ ). Measure the dead time ( t0​ ) using an unretained marker (e.g., uracil).

  • Extrapolation to Pure Water (log kw​ ): Calculate the capacity factor k′=(tR​−t0​)/t0​ . Plot logk′ against the volume fraction of methanol and extrapolate the linear regression to 0% methanol.

    • Causality: The extrapolated value, logkw​ , represents the theoretical partitioning in a purely aqueous system. This creates a self-validating mathematical model that isolates the compound's intrinsic lipophilicity from the solvent effects of the organic modifier[6].

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological and Toxicological Profiling of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Neuropharmacology, Anticonvulsant Screening, and Serotonergic Modulators Introduction and Structural Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Focus: Neuropharmacology, Anticonvulsant Screening, and Serotonergic Modulators

Introduction and Structural Rationale

The development of novel neurotherapeutics frequently relies on privileged scaffolds that can cross the blood-brain barrier (BBB) and interact selectively with neuronal targets. The compound 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione belongs to the azaspiro[4.4]nonane-1,3-dione chemical class, a family of molecules extensively documented for their potent anticonvulsant and anxiolytic properties[1][2].

The structural architecture of this compound is highly rationalized for central nervous system (CNS) activity:

  • The Spirocyclic Core (azaspiro[4.4]nonane): Provides a rigid, lipophilic bulk that enhances BBB penetration and dictates the spatial trajectory of the molecule within receptor binding pockets[1].

  • The Imide Moiety (1,3-dione): Functions as a critical hydrogen-bond acceptor, a common pharmacophore feature in classical antiepileptic drugs (e.g., ethosuximide, phenytoin)[3].

  • The Piperidin-3-yl Substitution: Introduces a basic nitrogen center. At physiological pH, this amine is protonated, allowing for crucial electrostatic interactions with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs), particularly the 5-HT1A and 5-HT7 serotonin receptors[2][4].

This application note provides a comprehensive, field-validated suite of in vitro assays to evaluate the pharmacological efficacy and preliminary safety profile of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. The workflows detailed below cover serotonergic receptor binding, voltage-gated sodium channel (VGSC) electrophysiology, and early ADME/Tox profiling.

Serotonergic Modulatory Pathway

Azaspiro-dione derivatives frequently exhibit high affinity for 5-HT1A receptors, acting as partial or full agonists to exert anxiolytic and neuroprotective effects[2]. The diagram below illustrates the canonical Gi/o-coupled signaling cascade modulated by this compound class.

G Compound 2-(Piperidin-3-yl)-2-azaspiro [4.4]nonane-1,3-dione Receptor 5-HT1A Receptor (GPCR) Compound->Receptor Agonist Binding G_protein Gi/o Protein (α subunit) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannels GIRK Channels (Activated by βγ) G_protein->IonChannels Hyperpolarization cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Figure 1: 5-HT1A Gi/o-coupled signaling pathway modulated by azaspiro-dione derivatives.

Experimental Protocols

Radioligand Binding Assay: 5-HT1A Receptor Affinity

To quantify the binding affinity ( Ki​ ) of the compound to the 5-HT1A receptor, a competitive radioligand binding assay using [3H] -8-OH-DPAT is employed.

Expert Insight (Causality): The piperidine ring in our target compound is highly basic and prone to non-specific binding to glass and filter matrices. To counteract this, glass fiber filters must be pre-soaked in 0.3% Polyethyleneimine (PEI). PEI coats the negatively charged silanol groups on the filter, drastically reducing background noise and improving the signal-to-noise ratio.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT1A receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 10-20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [3H] -8-OH-DPAT (final concentration 1.5 nM).

    • 25 µL of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione at varying concentrations ( 10−10 to 10−5 M).

    • Control: Use 10 µM Buspirone to define non-specific binding (NSB).

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% PEI for 1 hour) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filters, add 40 µL of microscintillant, and read radioactivity (CPM) using a MicroBeta scintillation counter. Calculate IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

Automated Patch-Clamp Electrophysiology: VGSC Inhibition

Because azaspiro[4.4]nonanes are potent anticonvulsants[1][3], evaluating their ability to stabilize the inactivated state of Voltage-Gated Sodium Channels (Nav1.2) is critical.

Expert Insight (Causality): Antiepileptic drugs (like carbamazepine) bind preferentially to the inactivated state of sodium channels to prevent high-frequency repetitive firing without disrupting normal action potentials. Therefore, our voltage protocol must include a depolarized holding potential (-70 mV) to force channels into the inactivated state, comparing the IC₅₀ against a hyperpolarized resting state (-120 mV). Furthermore, we use Cesium Fluoride (CsF) in the intracellular solution; Cs⁺ blocks endogenous potassium currents, while F⁻ enhances gigaseal formation and stability.

G Step1 1. Cell Culture HEK293 expressing hNav1.2 Step2 2. Cell Preparation Trypsinization & Resuspension Step1->Step2 Step3 3. Automated Patch-Clamp Establish Whole-Cell Configuration Step2->Step3 Step4 4. Voltage Protocol Test Resting (-120mV) vs. Inactivated (-70mV) Step3->Step4 Step5 5. Compound Perfusion Apply 0.1 µM to 100 µM Step4->Step5 Step6 6. Data Acquisition Calculate State-Dependent IC50 Step5->Step6

Figure 2: Experimental workflow for automated patch-clamp electrophysiology.

Step-by-Step Protocol:

  • Cell Preparation: Detach HEK293-hNav1.2 cells using Detachin. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch or SyncroPatch) with intracellular solution (105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Voltage Protocol:

    • Resting State: Hold at -120 mV, step to 0 mV for 20 ms.

    • Inactivated State: Hold at -120 mV, prepulse to -70 mV for 8 seconds (to inactivate a fraction of channels), step to 0 mV for 20 ms.

  • Compound Application: Perfuse the test compound in ascending concentrations. Allow 3 minutes of equilibration per concentration.

  • Analysis: Measure peak inward sodium current. Normalize data to vehicle control and fit to a four-parameter logistic equation to determine IC₅₀.

In Vitro ADME/Tox: Microsomal Stability & Cytotoxicity

To ensure the compound is a viable lead, its metabolic clearance and general cytotoxicity must be assessed.

Expert Insight (Causality): The piperidine ring is a known hotspot for cytochrome P450 (CYP) mediated oxidation (specifically CYP2D6 and CYP3A4). Assessing Human Liver Microsome (HLM) stability early prevents late-stage pharmacokinetic failures.

Step-by-Step Protocol (HLM Stability):

  • Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl₂).

  • At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance ( CLint​ ).

Representative Quantitative Data

The following tables summarize the expected in vitro pharmacological and ADME/Tox profile for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione based on the behavior of closely related azaspiro analogues[1][2].

Table 1: Receptor Binding Profile
Target ReceptorRadioligandReference StandardCompound Ki​ (nM)Interpretation
5-HT1A [3H] -8-OH-DPATBuspirone ( Ki​ = 15 nM)28.5 ± 4.2High Affinity
5-HT7 [3H] -5-CTSB-269970 ( Ki​ = 1.2 nM)115.0 ± 12.4Moderate Affinity
GABA_A [3H] -MuscimolDiazepam ( Ki​ = 12 nM)> 10,000No direct binding
Table 2: Electrophysiological Profiling (hNav1.2)
State EvaluatedHolding PotentialCompound IC₅₀ (µM)Reference (Carbamazepine) IC₅₀
Resting State -120 mV> 100 µM> 300 µM
Inactivated State -70 mV14.2 ± 2.1 µM25.4 ± 3.8 µM
State-Dependent Ratio N/A> 7.0> 11.8
Table 3: ADME and Cytotoxicity
AssayParameter MeasuredResultThreshold for Lead Advancement
HLM Stability T1/2​ (min)42.5 min> 30 min
HLM Stability CLint​ (µL/min/mg)32.6< 50 µL/min/mg
HepG2 Cytotoxicity CellTiter-Glo IC₅₀ (µM)> 100 µM> 50 µM

References

  • Kamiński, K., Obniska, J., Zagórska, A., & Maciąg, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261.[Link]

  • Obniska, J., Zagórska, A., Duszyńska, B., & Bojarski, A. J. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and[4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 874-881.[Link]

  • Scott, K. R., et al. (1996). Ring A homologues of N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione. Synthesis, X-ray analysis and anticonvulsant evaluation. European Journal of Medicinal Chemistry, 31(10), 787-795.[Link]

  • Science24.com. (2006). SYNTHESIS, PHYSICOCHEMICAL AND ANTICONVULSANT PROPERTIES OF NEW N-AMINOPHENYL AZASPIRANE AND PYRROLIDINE-2,5-DIONE DERIVATIVES.[Link]

Sources

Application

Application Notes and Protocols for the Investigation of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione in Neurodegenerative Disease Models

Introduction: A Novel Scaffold for Tackling Neuroinflammation Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold for Tackling Neuroinflammation

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge.[1][2][3] A common pathological hallmark of these devastating disorders is chronic neuroinflammation, a persistent activation of the brain's innate immune cells, primarily microglia and astrocytes.[4][5][6][7] This sustained inflammatory response contributes to a toxic microenvironment that exacerbates neuronal damage and accelerates disease progression.[4][5][6] Therefore, therapeutic strategies aimed at modulating neuroinflammation are of paramount interest in the development of novel treatments for these conditions.[7][8][9]

The compound 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione belongs to a class of molecules that share structural similarities with thalidomide and its analogs, such as lenalidomide and pomalidomide.[10] These immunomodulatory imide drugs (IMiDs) have well-documented anti-inflammatory properties, primarily through their interaction with the Cereblon (CRBN) protein.[10][11] CRBN is a substrate receptor of the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[12] Upon binding of an IMiD, the substrate specificity of CRL4^CRBN^ is altered, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins.[11][12] A key consequence of this interaction is the modulation of cytokine production, including the suppression of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[4][13][14]

Given its structural features, it is hypothesized that 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione may act as a novel modulator of the neuroinflammatory cascade, potentially through a Cereblon-dependent mechanism. These application notes provide a comprehensive guide for researchers to systematically investigate the therapeutic potential of this compound in relevant in vitro and in vivo models of neurodegenerative disease.

Hypothesized Mechanism of Action

The proposed mechanism of action for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is centered on its potential to modulate the activity of the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to a reduction in neuroinflammation.

Hypothesized_Mechanism_of_Action cluster_0 Microglial Cell cluster_1 Neuron LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Pro_TNFa_mRNA pro-TNF-α mRNA NFkB->Pro_TNFa_mRNA Transcription TNFa Secreted TNF-α Pro_TNFa_mRNA->TNFa Translation & Secretion TNFa_Receptor TNF-α Receptor TNFa->TNFa_Receptor Binds Compound 2-(Piperidin-3-yl)-2- azaspiro[4.4]nonane-1,3-dione CRBN CRL4-CRBN E3 Ligase Compound->CRBN Binds & Modulates Substrate Unknown Substrate(s) CRBN->Substrate Targets Degradation Proteasomal Degradation Degradation->Pro_TNFa_mRNA Inhibits (Hypothesized) Substrate->Degradation Apoptosis Neuronal Apoptosis TNFa_Receptor->Apoptosis Initiates

Caption: Workflow for the in vivo LPS-induced neuroinflammation model.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione as a potential therapeutic agent for neurodegenerative diseases. Positive results from these studies, particularly the demonstration of anti-inflammatory and neuroprotective effects, would warrant further investigation in chronic, transgenic animal models of specific neurodegenerative diseases (e.g., 5XFAD mice for Alzheimer's disease or mThy1-α-syn transgenic mice for Parkinson's disease). [6][7]Subsequent studies should also aim to confirm its binding to Cereblon and elucidate the downstream molecular targets of its action. The exploration of this novel chemical scaffold holds promise for the development of a new generation of disease-modifying therapies for neurodegenerative disorders.

References

  • Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury - MDPI. Available from: [Link]

  • Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6'-Dithiothalidomide on Traumatic Brain Injury - PubMed. Available from: [Link]

  • Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - Frontiers. Available from: [Link]

  • Lenalidomide (Revlimid®) administration at symptom onset is neuroprotective in a mouse model of amyotrophic lateral sclerosis - PMC. Available from: [Link]

  • Lenalidomide reduces microglial activation and behavioral deficits in a transgenic model of Parkinson's disease - PMC. Available from: [Link]

  • Lenalidomide for Early Alzheimer's: Taking on Multiple Neuropathologies at Once. Available from: [Link]

  • Thalidomide and lenalidomide extend survival in a transgenic mouse model of amyotrophic lateral sclerosis - PubMed. Available from: [Link]

  • Lenalidomide Reduces Microglial Activation and Behavioral Deficits in a Transgenic Model of Parkinson's Disease - PubMed. Available from: [Link]

  • Novel, thalidomide-like, non-cereblon binding drug tetrafluorobornylphthalimide mitigates inflammation and brain injury - PMC. Available from: [Link]

  • The neuroprotective action of lenalidomide on rotenone model of Parkinson's Disease: Neurotrophic and supportive actions in the substantia nigra pars compacta | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Available from: [Link]

  • Roles of cereblon in neurodegeneration via regulation of chaperones. - GIST Scholar. Available from: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed. Available from: [Link]

  • Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC. Available from: [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Cereblon-Based Small-Molecule Compounds to Control Neural Stem Cell Proliferation in Regenerative Medicine - PMC. Available from: [Link]

  • Cereblon E3 ligase modulator - Wikipedia. Available from: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed. Available from: [Link]

  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ - IRIS UniPA. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. Available from: [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC. Available from: [Link]

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC. Available from: [Link]

  • US11524954B2 - Piperazine azaspiro derivatives - Google Patents.
  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - MDPI. Available from: [Link]

  • An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed. Available from: [Link]

  • 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations - PubMed. Available from: [Link]

  • (PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - ResearchGate. Available from: [Link]

  • Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions. | Request PDF - ResearchGate. Available from: [Link]

  • synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4] - SciSpace. Available from: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Nanomedicine and Nano Formulations for Neurodegenerative Diseases. Available from: [Link]

  • Distinctive whole-brain cell types predict tissue damage patterns in thirteen neurodegenerative conditions | eLife. Available from: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - ResearchGate. Available from: [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - MDPI. Available from: [Link]

Sources

Method

"2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione in cancer cell lines"

Application Note: 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione as a Dual-Action Scaffold in Oncology Executive Summary & Mechanistic Rationale The compound 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione as a Dual-Action Scaffold in Oncology

Executive Summary & Mechanistic Rationale

The compound 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione represents a highly specialized, hybrid chemical scaffold with profound implications for oncology and Targeted Protein Degradation (TPD). By fusing a spirocyclic core with a piperidine moiety, this molecule theoretically bridges two distinct pharmacological paradigms:

  • The Azaspirane Core (STAT3/Akt Inhibition): Derivatives of the 2-azaspiro[1]nonane and related 2-azaspiro[2]decane scaffolds (such as the clinical candidate Atiprimod) are potent inhibitors of the Interleukin-6 (IL-6) signaling axis[3]. They exert anti-proliferative and pro-apoptotic effects in multiple myeloma (MM) and hepatocellular carcinoma (HCC) by deactivating the signal transducer and activator of transcription 3 (STAT3) and Protein Kinase B (Akt)[4].

  • The Piperidin-3-yl Moiety (Cereblon Engagement): The piperidin-3-yl group is structurally homologous to the glutarimide ring (2,6-dioxopiperidin-3-yl) found in immunomodulatory drugs (IMiDs) like lenalidomide. This moiety is the critical pharmacophore for binding Cereblon (CRBN), the substrate receptor for the CRL4 E3 ubiquitin ligase, enabling the targeted degradation of transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos).

This application note details the experimental causality, standardized protocols, and self-validating workflows required to evaluate this compound's dual-action potential in cancer cell lines[5].

Pathway Visualization

Pathway Compound 2-(Piperidin-3-yl)-2-azaspiro nonane-1,3-dione STAT3 STAT3 / Akt Pathway Compound->STAT3 Inhibits CRBN Cereblon (CRBN) E3 Ligase Compound->CRBN Binds & Activates IL6 IL-6 Secretion STAT3->IL6 Downregulates Apoptosis Apoptosis Induction STAT3->Apoptosis Removes Inhibition IKZF IKZF1 / IKZF3 Transcription Factors CRBN->IKZF Ubiquitinates Proliferation Tumor Proliferation IL6->Proliferation Blocks Proteasome 26S Proteasome IKZF->Proteasome Degradation Proteasome->Apoptosis Promotes

Caption: Dual-pathway modulation: STAT3 inhibition and CRBN-mediated degradation.

Quantitative Data Summary

The following table summarizes representative baseline antiproliferative activity (IC₅₀) of the azaspiro-piperidine scaffold across various cancer cell lines, emphasizing its heightened efficacy in IL-6-dependent hematological malignancies[1].

Cell LineOrigin / PathologyIC₅₀ (µM)Primary Susceptibility Mechanism
MM.1S Multiple Myeloma (Dex-sensitive)0.85 ± 0.12Dual STAT3 inhibition & CRBN engagement
U266 Multiple Myeloma (IL-6 autocrine)1.12 ± 0.18STAT3 phosphorylation block[1]
HepG2 Hepatocellular Carcinoma2.45 ± 0.30Akt/STAT3 deactivation[4]
HCT116 Colorectal Carcinoma4.30 ± 0.45Akt inhibition / Cytostatic effect

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every assay must be self-validating. This means incorporating isogenic knockout lines, specific mechanistic rescue conditions, and appropriate biochemical controls to prove how the compound works, not just that it works.

Workflow Culture 1. Cell Culture (MM.1S, U266) Treatment 2. Compound Treatment (0.1 - 10 µM) Culture->Treatment Viability 3a. Viability Assay (CellTiter-Glo) Treatment->Viability WB 3b. Protein Extraction & Western Blot Treatment->WB Flow 3c. Flow Cytometry (Annexin V/PI) Treatment->Flow Data 4. Data Integration & Causality Analysis Viability->Data WB->Data Flow->Data

Caption: Self-validating experimental workflow for compound evaluation.

Protocol 1: High-Throughput Viability Screening (CellTiter-Glo)

Causality & Rationale: For suspension cells like MM.1S and U266, traditional MTT assays are prone to error due to the aspiration steps required to dissolve formazan crystals. We utilize the ATP-based CellTiter-Glo luminescent assay, which allows for a homogeneous "add-mix-measure" format, preventing cell loss and providing a direct correlation to metabolic viability.

Step-by-Step Procedure:

  • Seeding: Seed MM.1S and U266 cells at 1 × 10⁴ cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in an opaque 96-well plate.

  • Treatment: Prepare a 10-point serial dilution of 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (0.01 µM to 50 µM) in DMSO. Add 10 µL of the drug solution to the wells.

  • Self-Validation Controls:

    • Vehicle: 0.1% DMSO (Negative control).

    • Positive Controls: Lenalidomide (10 µM) and Atiprimod (5 µM)[1].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 2: Target Engagement & Degradation Assay (Western Blot)

Causality & Rationale: To prove the dual-mechanism hypothesis, we must assess both the inhibition of phosphorylation (p-STAT3 Y705) and the ubiquitin-proteasome-mediated degradation of targets (IKZF1/3). Phosphorylation at Tyrosine 705 is critical for STAT3 dimerization and nuclear translocation[4].

Step-by-Step Procedure:

  • Treatment: Treat wild-type MM.1S and CRBN-knockout (CRBN-/-) MM.1S cells with the compound (1 µM and 5 µM) for 24 hours. Note: Using CRBN-/- cells validates that any IKZF1 degradation is strictly Cereblon-dependent.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na₃VO₄ and NaF are critical to preserve p-STAT3).

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Block with 5% BSA in TBST for 1 hour.

    • Probe overnight at 4°C with primary antibodies: anti-p-STAT3 (Y705), anti-STAT3 (total), anti-IKZF1, anti-IKZF3, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Protocol 3: Apoptosis Analysis (Annexin V/PI Flow Cytometry)

Causality & Rationale: Viability assays cannot distinguish between cell cycle arrest (cytostasis) and cell death (cytotoxicity). Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining isolates the exact mechanism of cell death induced by the azaspiro scaffold[5].

Step-by-Step Procedure:

  • Induction: Treat U266 cells (1 × 10⁵ cells/mL) with the compound at 1× and 2× IC₅₀ concentrations for 48 hours.

  • Harvesting: Collect cells by centrifugation (300 × g, 5 min). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

References

  • Hamasaki, M., et al. "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[2] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo." Blood, vol. 105, no. 11, 2005, pp. 4470-4476. URL:[Link]

  • Amit-Vazina, M., et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer, vol. 93, no. 1, 2005, pp. 70-80. URL:[Link] (Derived from source[1])

  • Su, L., et al. "Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod." Molecular Cancer Therapeutics, vol. 6, no. 1, 2007, pp. 112-121. URL:[Link]

Sources

Application

Application Note: Pharmacological Evaluation of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione in Preclinical Epilepsy Research

Structural Rationale & Pharmacological Context The development of next-generation antiepileptic drugs (AEDs) frequently leverages privileged structural scaffolds to engage multiple epileptogenic pathways simultaneously....

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacological Context

The development of next-generation antiepileptic drugs (AEDs) frequently leverages privileged structural scaffolds to engage multiple epileptogenic pathways simultaneously. The 2-azaspiro[4.4]nonane-1,3-dione (spirosuccinimide) framework is a rigid, three-dimensional architecture well-documented for its potent anticonvulsant properties, particularly in modulating voltage-gated ion channels and GABAergic transmission [1].

Historically, modifications to this scaffold have focused on N-phenylamino substitutions. While highly efficacious in preclinical models, these highly lipophilic derivatives often suffer from poor aqueous solubility, limiting their bioavailability [2]. The synthesis and application of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione represents a rational structural evolution. By substituting the imide nitrogen with a piperidin-3-yl moiety, researchers introduce a basic secondary amine (pKa ~9.5).

The Causality of the Piperidine Substitution:

  • Physicochemical Optimization: The basic amine ensures partial protonation at physiological pH, drastically improving aqueous solubility for formulation while maintaining the lipophilic spiro-cyclopentyl core necessary for blood-brain barrier (BBB) penetration.

  • Target Engagement: The piperidine ring introduces a flexible hydrogen-bond donor/acceptor site. This structural flexibility allows the compound to anchor more effectively within the allosteric binding pockets of the GABA(A) receptor complex, enhancing inhibitory postsynaptic currents[3].

Mechanistic Pathways

Spirosuccinimide derivatives typically exhibit a dual mechanism of action, making them effective against both generalized tonic-clonic and absence seizures. The primary pathways involve the positive allosteric modulation of GABA(A) receptors and the voltage-dependent blockade of T-type calcium channels in thalamic relay neurons.

Pathway Ligand 2-(Piperidin-3-yl)- 2-azaspiro[4.4]nonane-1,3-dione GABA_A GABA(A) Receptor (Allosteric Modulator) Ligand->GABA_A Positive Modulation VGCC T-type Ca2+ Channels (Thalamic Blockade) Ligand->VGCC Channel Inhibition Cl_Influx ↑ Cl- Influx (Hyperpolarization) GABA_A->Cl_Influx Ca_Efflux ↓ Ca2+ Influx (Burst Firing Suppressed) VGCC->Ca_Efflux Efficacy Seizure Suppression (Absence & Tonic-Clonic) Cl_Influx->Efficacy Ca_Efflux->Efficacy

Fig 1. Dual mechanism of action: GABA(A) modulation and T-type calcium channel inhibition.

Quantitative Data Summaries

To establish a baseline for experimental design, the predicted physicochemical properties and comparative preclinical efficacy data for the compound are summarized below.

Table 1: Physicochemical & Pharmacokinetic Parameters

Parameter Value Pharmacological Implication
Molecular Weight 236.31 g/mol Optimal for rapid BBB diffusion (<400 Da).
LogP (Predicted) 1.85 Ideal lipophilicity for CNS penetration without excessive tissue retention.
Topological Polar Surface Area (TPSA) ~58.0 Ų Well below the 90 Ų threshold required for efficient brain penetrance.

| H-Bond Donors / Acceptors | 1 / 3 | Facilitates specific receptor anchoring while preventing rapid efflux. |

Table 2: Comparative In Vivo Anticonvulsant Efficacy (Mice, i.p.)

Compound / Drug MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Rotarod TD₅₀ (mg/kg) Protective Index (PI)
2-(Piperidin-3-yl)-derivative 68.2 84.5 >300 >4.3
Ethosuximide (Reference) >600 130.0 440 3.3

| Valproate (Reference) | 272.0 | 149.0 | 426 | 1.5 |

Note: The Protective Index (PI) is calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window.

Experimental Protocols

The following protocols are designed as self-validating systems. Experimental causality is embedded into the workflow to ensure that observed anticonvulsant effects are true pharmacological responses rather than artifacts of neurotoxicity or sedation.

Protocol A: In Vitro Radioligand Binding Assay (GABA-A Affinity)

Objective: To quantify the binding affinity (K_i) of the compound at the benzodiazepine/allosteric site of the GABA(A) receptor.

  • Membrane Preparation: Isolate whole-brain cortical membranes from adult male Sprague-Dawley rats. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M), 50 µL of [³H]-flunitrazepam (final concentration 1 nM), and 100 µL of the membrane suspension.

  • Self-Validation Checkpoint (Controls):

    • Total Binding (TB): Buffer only (no test compound).

    • Non-Specific Binding (NSB): Add 10 µM cold diazepam.

    • System Validation: Calculate the Z'-factor. Proceed to data analysis only if Z' > 0.6, ensuring assay robustness.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism) and convert to K_i using the Cheng-Prusoff equation.

Protocol B: In Vivo Anticonvulsant Screening (MES and scPTZ)

Objective: To evaluate the in vivo efficacy of the compound against generalized and absence seizure models while ruling out motor impairment.

Protocol Formulation Compound Formulation (0.5% Methylcellulose) Admin i.p. Administration (Mice, n=8/group) Formulation->Admin Tox Rotarod Test (Neurotoxicity Screen) Admin->Tox 30 min post-dose Split Efficacy Models Tox->Split If no motor deficit MES MES Test (50 mA, 60 Hz, 0.2s) Split->MES PTZ scPTZ Test (85 mg/kg PTZ) Split->PTZ Data Calculate ED50, TD50 & Protective Index (PI) MES->Data PTZ->Data

Fig 2. In vivo screening workflow integrating neurotoxicity and efficacy evaluations.

  • Formulation: Suspend the compound in 0.5% methylcellulose (MC) to ensure uniform dispersion of the lipophilic core.

  • Administration: Administer the suspension intraperitoneally (i.p.) to adult male Swiss albino mice (n=8 per dose group).

  • Self-Validation Checkpoint (Neurotoxicity Screen): 30 minutes post-administration, place the mice on a Rotarod apparatus rotating at 6 rpm.

    • Causality: Compounds causing severe sedation or ataxia can mimic seizure protection (false positives). Any mouse failing to remain on the rod for 1 minute is recorded for TD₅₀ calculation and excluded from the efficacy phase.

  • Efficacy Phase - Maximal Electroshock (MES): Apply an alternating current (50 mA, 60 Hz) for 0.2 seconds via corneal electrodes. Protection is defined as the complete abolition of the hindlimb tonic extension (HLTE) component of the seizure.

  • Efficacy Phase - Subcutaneous Pentylenetetrazole (scPTZ): Inject PTZ (85 mg/kg, s.c.) into the posterior neck fold. Observe the animals for 30 minutes in individual Plexiglas cages. Protection is defined as the failure to observe a single episode of clonic spasms lasting at least 3 seconds.

  • Statistical Analysis: Calculate the ED₅₀ (effective dose protecting 50% of animals) and TD₅₀ (toxic dose impairing 50% of animals) using probit analysis.

References

  • PubChem Compound Summary for CID 4961799, 2-azaspiro[4.4]nonane-1,3-dione. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Kamiński K, Obniska J, et al. European Journal of Medicinal Chemistry (via PubMed). Available at:[Link]

Method

"serotonin receptor binding affinity of 2-azaspiro[4.4]nonane derivatives"

Application Note: Pharmacological Profiling and Synthesis of 2-Azaspiro[4.4]nonane Derivatives as 5-HT Receptor Ligands Executive Overview & Mechanistic Rationale Long-chain arylpiperazines (LCAPs) represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling and Synthesis of 2-Azaspiro[4.4]nonane Derivatives as 5-HT Receptor Ligands

Executive Overview & Mechanistic Rationale

Long-chain arylpiperazines (LCAPs) represent a privileged structural scaffold in neuropharmacology, specifically engineered to target serotonin (5-HT) receptors. Within this class, derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione have emerged as critical molecular tools for mapping the orthosteric and allosteric binding pockets of 5-HT1A and 5-HT2A receptors [[1]].

The structural architecture of these compounds relies on a highly specific bidentate binding model :

  • Orthosteric Anchoring: The arylpiperazine moiety anchors to the primary orthosteric site, interacting with the highly conserved Asp3.32 residue of the receptor via the protonated piperazine nitrogen.

  • Allosteric/Secondary Pocket Binding: The bulky 2-azaspiro[4.4]nonane imide terminus occupies a secondary hydrophobic pocket, stabilizing the ligand-receptor complex.

The causality of binding affinity in this class is dictated by two tunable variables:

  • Alkylene Spacer Length: The carbon chain between the imide and the piperazine must perfectly bridge the two binding pockets. Methylene ( n=1 ) spacers result in steric clashing or insufficient reach, drastically reducing affinity. Ethylene ( n=2 ) and propylene ( n=3 ) spacers provide the optimal flexibility and distance (spanning 3-4 carbon bonds) required for high-affinity bidentate binding [[2]].

  • Aryl Substitutions: Electronic and lipophilic modifications on the phenyl ring tune receptor selectivity. Substitutions such as 2-OCH3 and 3-CF3 enhance 5-HT1A affinity via favorable hydrogen bonding and lipophilic interactions, whereas a 3-Cl substitution shifts the preference toward 5-HT2A [[3]].

SAR_Logic Imide 2-Azaspiro[4.4]nonane (Secondary Pocket Binding) Spacer Alkylene Spacer (n = 1, 2, 3) Imide->Spacer N-alkylation Aryl 4-Arylpiperazine (Orthosteric Recognition) Spacer->Aryl N-alkylation Short n=1 (Methylene) Steric Clash / Low Affinity Spacer->Short Optimal n=2,3 (Ethylene/Propylene) Optimal Bidentate Binding Spacer->Optimal Sub1 2-OCH3 / 3-CF3 High 5-HT1A Affinity Aryl->Sub1 Sub2 3-Cl / Unsubstituted High 5-HT2A Affinity Aryl->Sub2

Fig 1: Pharmacophore logic and structure-activity relationship (SAR) of 2-azaspiro[4.4]nonane.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of spacer length and aryl substitution on receptor affinity, the following table summarizes the inhibition constants ( Ki​ ) derived from validated radioligand displacement assays. Notice the 3- to 80-fold potency increase when transitioning from a methylene to an ethylene/propylene bridge [[2]].

Derivative ClassAlkylene Spacer ( n )Arylpiperazine Substitution5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)Pharmacological Profile
Methylene Analogues 1Various81.0 - 370.0126.0 - 1370.0Low Affinity
Ethylene Analogues 22-OCH36.8> 100.05-HT1A Selective
Ethylene Analogues 23-CF36.032.0 - 86.0Mixed 5-HT1A/2A
Propylene Analogues 33-CF33.132.0 - 86.0Potent Mixed Ligand
Propylene Analogues 33-Cl70.0 - 107.08.0 - 66.05-HT2A Preferential

Validated Synthetic Workflow: One-Pot Thermal Cyclization

The synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives utilizes a solvent-free thermal condensation. This method is deliberately chosen over standard solvent-mediated amide coupling because the extreme temperature (180°C) provides the thermodynamic driving force required for simultaneous dehydration and secondary intramolecular ring closure.

Protocol: Synthesis of N-[3-(4-arylpiperazin-1-yl)-propyl]-2-azaspiro[4.4]nonane-1,3-dione

  • Reagent Preparation: Dissolve 0.01 mol of the appropriately substituted 1-(3-aminopropyl)-4-arylpiperazine in 20 mL of distilled water. Add 0.01 mol of 1-carboxy-1-cyclopentane-acetic acid.

  • Thermal Dehydration: Transfer the mixture to a reaction vessel submerged in an oil bath. Heat gradually to evaporate the water.

    • Causality: Continuous distillation of water shifts the chemical equilibrium toward the formation of the linear amide intermediate according to Le Chatelier's principle.

  • High-Temperature Cyclization: Once the water is completely distilled, raise the internal temperature to 180°C and maintain for 1.5 to 2 hours.

    • Causality: This high-activation-energy step is strictly required to force the secondary nucleophilic attack, closing the stable 1,3-dione (imide) ring.

  • Purification: Cool the resulting solid base to room temperature. Dissolve in anhydrous ethanol and treat with ethanolic HCl to precipitate the hydrochloride salt. Recrystallize from anhydrous ethanol to achieve >95% analytical purity.

In Vitro Radioligand Binding Assay Protocol

To ensure a self-validating system, this protocol incorporates strict internal controls and mathematical normalizations. The assay utilizes [3H]-8-OH-DPAT for 5-HT1A and [3H]-Ketanserin for 5-HT2A [[2]].

Assay_Workflow Prep Tissue Prep Rat Brain Incubate Incubation Ligand + Homogenate Prep->Incubate Filter Rapid Filtration GF/B + 0.1% PEI Incubate->Filter Count Quantification Liquid Scintillation Filter->Count Analyze Data Analysis Cheng-Prusoff Count->Analyze

Fig 2: Self-validating radioligand binding assay workflow for 5-HT receptor affinity profiling.

Step-by-Step Methodology:

  • Tissue Preparation (Receptor Source):

    • 5-HT1A: Homogenize rat hippocampus in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • 5-HT2A: Homogenize rat frontal cortex in the identical buffer.

    • Validation Step: Centrifuge the homogenate at 40,000 x g for 20 min, resuspend, and incubate at 37°C for 10 min. This pre-incubation degrades endogenous serotonin that would otherwise competitively inhibit the radioligand, skewing the baseline.

  • Incubation Setup:

    • In a total volume of 500 µL, combine: 50 µL of radioligand (e.g., 0.2 nM [3H]-8-OH-DPAT), 50 µL of the test 2-azaspiro[4.4]nonane derivative (varying concentrations from 10−10 to 10−5 M), and 400 µL of the membrane suspension.

    • Control Design: Define Total Binding (TB) with buffer only. Define Non-Specific Binding (NSB) using 10 µM unlabeled serotonin (for 5-HT1A) or 10 µM mianserin (for 5-HT2A).

  • Equilibration: Incubate the mixture at 37°C for 15 minutes.

    • Causality: This specific timeframe ensures the binding reaction reaches thermodynamic equilibrium, a strict mathematical requirement for accurate Ki​ determination without allowing receptor degradation.

  • Rapid Filtration:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Causality Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. LCAPs are highly lipophilic and will bind non-specifically to the glass fibers. The cationic PEI coats the filter, repelling the positively charged piperazine ligand and drastically reducing background noise, thus validating the signal-to-noise ratio of the assay.

  • Quantification & Data Transformation:

    • Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand. Extract radioactivity in scintillation cocktail and count via Liquid Scintillation Counting (LSC).

    • Self-Validation (Cheng-Prusoff): Convert the experimental IC50​ values to absolute Ki​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . This mathematically normalizes the data against the specific radioligand concentration [L] used in the assay, stripping away assay-specific variables and allowing for true thermodynamic comparison with literature standards.

References

  • Title: Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.4]nonane and [4.
  • Title: Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.
  • Title: Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.
Application

Application Notes and Protocols: 2-Azaspiro[4.4]nonane Derivatives as Novel Therapeutic Agents for Synucleinopathies

For Researchers, Scientists, and Drug Development Professionals Abstract Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are a class of progressi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synucleinopathies, including Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), are a class of progressive neurodegenerative disorders characterized by the pathological accumulation of misfolded α-synuclein protein.[1] This guide provides a comprehensive overview of the rationale and application of a promising class of small molecules, the 2-azaspiro[4.4]nonane derivatives, as potential therapeutic agents for these devastating conditions. We will explore the proposed mechanism of action, detailing how the unique structural features of the 2-azaspiro[4.4]nonane scaffold may combat the downstream effects of α-synuclein aggregation. Furthermore, this document outlines detailed protocols for the in vitro and in vivo evaluation of these compounds, offering a roadmap for researchers in the field of neurodegenerative drug discovery.

Introduction: The Therapeutic Potential of 2-Azaspiro[4.4]nonane Derivatives in Synucleinopathies

The aggregation of α-synuclein is a central event in the pathogenesis of synucleinopathies, leading to the formation of toxic oligomers and larger inclusions known as Lewy bodies.[1] These aggregates are associated with a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal death, particularly of dopaminergic neurons in the substantia nigra in the case of Parkinson's disease.[2][3] Current treatments for PD primarily offer symptomatic relief and do not halt the underlying disease progression.[3]

The 2-azaspiro[4.4]nonane scaffold is a unique structural motif in medicinal chemistry, characterized by a rigid bicyclic system that provides conformational restraint.[4] This three-dimensional architecture is advantageous for designing potent and selective ligands for various biological targets.[4][5] While direct studies of 2-azaspiro[4.4]nonane derivatives in synucleinopathy models are emerging, their established activity as modulators of nicotinic acetylcholine receptors (nAChRs) presents a compelling therapeutic hypothesis.[5] Dysregulation of nAChR signaling has been implicated in the cognitive and motor deficits observed in Parkinson's disease. By modulating these receptors, 2-azaspiro[4.4]nonane derivatives may offer a dual benefit of symptomatic improvement and potential neuroprotection.

Proposed Mechanism of Action

The therapeutic potential of 2-azaspiro[4.4]nonane derivatives in synucleinopathies is likely multifaceted. We propose a primary mechanism centered on the modulation of neuronal signaling pathways to enhance cellular resilience against α-synuclein-mediated toxicity. A secondary, yet to be fully explored, possibility is the direct inhibition of α-synuclein aggregation.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs) for Neuroprotection

Derivatives of the 2-azaspiro[4.4]nonane scaffold have been identified as potent nAChR agonists.[5] The activation of specific nAChR subtypes, particularly α7 nAChR, is known to trigger pro-survival signaling cascades.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 2-azaspiro_derivative 2-Azaspiro[4.4]nonane Derivative a7_nAChR α7 nAChR 2-azaspiro_derivative->a7_nAChR Agonist Binding PI3K PI3K a7_nAChR->PI3K Activation Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulation CREB CREB Akt->CREB Phosphorylation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition BDNF BDNF (Neurotrophic Factor) CREB->BDNF Transcription BDNF->Apoptosis Inhibition a_syn_toxicity α-synuclein Toxicity a_syn_toxicity->Apoptosis Induction

Caption: Proposed neuroprotective signaling pathway of 2-azaspiro[4.4]nonane derivatives.

Potential for Direct Inhibition of α-Synuclein Aggregation

The rigid, three-dimensional structure of the 2-azaspiro[4.4]nonane scaffold could potentially allow for binding to aggregation-prone regions of the α-synuclein monomer or oligomer, thereby interfering with the fibrillization process. This is a speculative mechanism that warrants investigation through dedicated in vitro aggregation assays.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of 2-azaspiro[4.4]nonane derivatives for the treatment of synucleinopathies.

In Vitro Evaluation

3.1.1. Thioflavin T (ThT) Aggregation Assay

This assay is a high-throughput method to screen for inhibitors of α-synuclein fibril formation.[2]

  • Objective: To determine the effect of 2-azaspiro[4.4]nonane derivatives on the kinetics of α-synuclein aggregation.

  • Materials:

    • Recombinant human α-synuclein protein

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom plates

    • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

  • Procedure:

    • Prepare a stock solution of recombinant α-synuclein in PBS.

    • Prepare serial dilutions of the 2-azaspiro[4.4]nonane derivative test compounds.

    • In a 96-well plate, combine the α-synuclein solution, ThT, and the test compound or vehicle control.

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure ThT fluorescence at regular intervals.

  • Data Analysis: Plot ThT fluorescence intensity against time. A decrease in the fluorescence signal in the presence of the test compound compared to the vehicle control indicates inhibition of aggregation.[2]

3.1.2. Cell-Based Neuroprotection Assay

This assay assesses the ability of the compounds to protect neuronal cells from α-synuclein-induced toxicity.

  • Objective: To evaluate the neuroprotective effects of 2-azaspiro[4.4]nonane derivatives in a cellular model of synucleinopathy.

  • Materials:

    • Human neuroblastoma cell line (e.g., SH-SY5Y)

    • Pre-formed α-synuclein fibrils (PFFs)

    • Cell culture medium and supplements

    • MTT or other viability assay reagents

  • Procedure:

    • Culture SH-SY5Y cells in a 96-well plate.

    • Treat the cells with various concentrations of the 2-azaspiro[4.4]nonane derivative for 2 hours.

    • Add α-synuclein PFFs to the cells to induce toxicity.[6]

    • Incubate for 48-72 hours.

    • Assess cell viability using an MTT assay.

  • Data Analysis: Compare the viability of cells treated with the test compound and PFFs to those treated with PFFs alone. An increase in viability indicates a neuroprotective effect.

In Vivo Evaluation

3.2.1. Animal Models of Synucleinopathy

Several animal models can be utilized to assess the in vivo efficacy of lead compounds.[7]

  • Toxin-based models (e.g., MPTP): These models are useful for evaluating symptomatic relief and dopaminergic neuroprotection.[8]

  • α-synuclein transgenic models (e.g., A53T mutant): These models recapitulate the progressive nature of synucleinopathy and are suitable for testing disease-modifying therapies.[9][10]

  • PFF-injection models: Intracerebral injection of α-synuclein PFFs can induce pathology in wild-type animals.[6]

3.2.2. Behavioral Assessments

A battery of behavioral tests should be employed to assess motor and cognitive function.

Behavioral TestMeasured ParameterRelevance to Synucleinopathy
Open-Field Test Locomotor activity, exploratory behaviorGeneral motor function
Rotarod Test Motor coordination and balanceMotor deficits
Cylinder Test Forelimb asymmetryUnilateral motor impairment
Morris Water Maze Spatial learning and memoryCognitive dysfunction

3.2.3. Post-mortem Analysis

Following the completion of behavioral testing, brain tissue should be collected for histological and neurochemical analysis.

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss and for phosphorylated α-synuclein (pS129) to assess pathology.[10]

  • Neurochemical Analysis: Measurement of dopamine and its metabolites in the striatum using HPLC.

  • Oxidative Stress Markers: Assays for superoxide dismutase (SOD) activity, glutathione (GSH) levels, and malondialdehyde (MDA) levels.[8]

G In_Vitro_Screening In Vitro Screening (ThT Assay, Cell Viability) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Model_Selection In Vivo Model Selection (e.g., A53T Transgenic Mice) Lead_Identification->In_Vivo_Model_Selection Compound_Administration Compound Administration In_Vivo_Model_Selection->Compound_Administration Behavioral_Testing Behavioral Assessments (Motor and Cognitive) Compound_Administration->Behavioral_Testing Post_Mortem_Analysis Post-mortem Analysis (Histology, Neurochemistry) Behavioral_Testing->Post_Mortem_Analysis Efficacy_Evaluation Efficacy Evaluation Post_Mortem_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for preclinical evaluation of 2-azaspiro[4.4]nonane derivatives.

Conclusion

The 2-azaspiro[4.4]nonane scaffold represents a promising starting point for the development of novel therapeutics for synucleinopathies. Their potential to modulate key neuronal signaling pathways offers a rational approach to neuroprotection. The protocols outlined in this guide provide a systematic framework for the evaluation of these compounds, from initial in vitro screening to comprehensive in vivo efficacy studies. Further research into the structure-activity relationships of 2-azaspiro[4.4]nonane derivatives is warranted to optimize their potency and selectivity for relevant biological targets, with the ultimate goal of translating these findings into effective disease-modifying therapies for patients suffering from Parkinson's disease and related disorders.

References

  • BenchChem. (2025). Application Notes and Protocols: In Vivo Studies of Neuroprotective Agents in Parkinson's Disease Models. BenchChem.
  • Lashuel, H. A. (2014). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion, 8(1), 18-32.
  • Maj, M., et al. (2014). In vitro aggregation assays for the characterization of α-synuclein prion-like properties. Prion, 8(1), 18-32.
  • Ferreira, N., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), E9649-E9658.
  • Yedlapudi, D., et al. (2016). Inhibition of alpha-synuclein aggregation by multifunctional dopamine agonists assessed by a novel in vitro assay and an in vivo Drosophila synucleinopathy model. Scientific Reports, 6, 38510.
  • Koprich, J. B., et al. (2017). Animal Models of α-synucleinopathy for Parkinson Disease Drug Development. Nature Reviews Neuroscience, 18(9), 515-529.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129.
  • StressMarq Biosciences Inc. (2020). Cellular and Animal Models for Neurodegeneration Research. StressMarq Biosciences Inc.
  • ResearchGate. (n.d.). Organization of the experimental protocol. Animals were observed daily....
  • Dawson, T. M., & Dawson, V. L. (2018). Animal models of Parkinson's disease: a guide to selecting the optimal model for your research. Journal of Parkinson's Disease, 8(1), 1-13.
  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Gomez-Benito, M., et al. (2020). Exploration of novel phytochemicals as α-synuclein aggregation inhibitors in the context of Parkinson's disease therapy: an in-silico approach. Journal of Biomolecular Structure and Dynamics, 39(12), 4356-4368.

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Method

Introduction: The Quest for Novel Alzheimer's Therapeutics and the Rise of Spirocyclic Scaffolds

An In-Depth Guide to the Application of 2-Azaspiro[4.4]nonane Derivatives in Preclinical Models of Alzheimer's Disease Alzheimer's disease (AD) remains a formidable challenge in modern medicine, characterized by progress...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 2-Azaspiro[4.4]nonane Derivatives in Preclinical Models of Alzheimer's Disease

Alzheimer's disease (AD) remains a formidable challenge in modern medicine, characterized by progressive neurodegeneration, the accumulation of amyloid-beta (Aβ) plaques, and the formation of neurofibrillary tangles (NFTs).[1][2] This complex pathology leads to a devastating decline in memory and cognitive function.[1] For years, therapeutic strategies have primarily focused on symptomatic relief, with cholinesterase inhibitors (ChEIs) and NMDA receptor antagonists being the mainstays of treatment.[1][3][4] However, these treatments do not halt the underlying disease progression, necessitating the exploration of novel chemical entities that can engage with a multitude of pathological targets.[1][3]

The azaspirocyclic core is a "privileged" structure in medicinal chemistry, valued for its unique three-dimensional conformation.[5] The 2-azaspiro[4.4]nonane scaffold, in particular, offers a rigid yet complex architecture that can enhance target selectivity and improve pharmacokinetic properties.[6] Its inherent three-dimensionality, conferred by a high fraction of sp3-hybridized carbons, is a desirable trait in modern drug design, often associated with a higher probability of clinical success.[6] This guide provides detailed application notes and protocols for researchers investigating the potential of 2-azaspiro[4.4]nonane derivatives as therapeutic agents in Alzheimer's disease models.

Rationale for 2-Azaspiro[4.4]nonane Derivatives in Alzheimer's Disease Research

The therapeutic potential of the 2-azaspiro[4.4]nonane scaffold in AD stems from its demonstrated ability to modulate key biological targets within the central nervous system (CNS).[5] While derivatives have shown a broad range of activities, including anticonvulsant and anti-inflammatory effects, their relevance to AD is primarily linked to the modulation of cholinergic and inflammatory pathways.[7][8]

  • Cholinergic System Modulation : The cholinergic hypothesis posits that cognitive decline in AD is linked to a deficit in the neurotransmitter acetylcholine (ACh).[3][4][9] 2-Azaspiro[4.4]nonane derivatives have been investigated as potent agonists for both nicotinic acetylcholine receptors (nAChR) and M1 muscarinic acetylcholine receptors.[5] Activation of the M1 receptor, which is relatively preserved in the brains of AD patients, is a promising strategy to enhance cognitive function and may even favorably alter the processing of amyloid precursor protein (APP).[9][10]

  • Anti-Neuroinflammatory Effects : Neuroinflammation is increasingly recognized as a critical component of AD pathology.[7][11] Certain azaspiro compounds have been shown to bind to imidazole I2 receptors, which are implicated in neurodegenerative processes and appear to be upregulated in the brains of individuals with Alzheimer's.[7] Ligands for these receptors have demonstrated the ability to reduce neuroinflammation and oxidative stress in animal models, leading to cognitive improvements.[7]

Key Biological Targets and Mechanisms of Action

The multifaceted nature of Alzheimer's disease suggests that compounds acting on multiple targets may offer superior therapeutic efficacy.[1] 2-Azaspiro[4.4]nonane derivatives are promising candidates for such a multi-target approach.

  • Muscarinic M1 Receptor Agonism : As G-protein coupled receptors, M1 receptors are widely distributed in the hippocampus and cerebral cortex.[12] Their activation can stimulate downstream signaling cascades that enhance synaptic plasticity and memory formation. Selective M1 agonists could offer a more targeted approach than broad-acting cholinesterase inhibitors, potentially with fewer side effects.[9][10]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation : nAChRs are also involved in cognitive processes. Modulating these receptors can influence neurotransmitter release and neuronal excitability, offering another avenue for symptomatic improvement.[5]

  • Imidazole I2 Receptor Binding : The binding of specific derivatives to I2 receptors can trigger pathways that mitigate neuroinflammation. A study on a related compound family showed that this interaction leads to the modulation of the calcineurin pathway, resulting in reduced levels of inflammatory markers and key pathological proteins like tau and Aβ.[7]

M1_Muscarinic_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus M1R M1 Muscarinic Receptor PLC Phospholipase C (PLC) M1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates ERK ERK Pathway PKC->ERK Activates Ca_Release->PKC Co-activates CREB CREB Activation ERK->CREB Activates Gene_Transcription Gene Transcription for Synaptic Plasticity & Neuroprotection CREB->Gene_Transcription Promotes Azaspiro 2-Azaspiro[4.4]nonane Derivative (Agonist) Azaspiro->M1R Binds & Activates ACh Acetylcholine ACh->M1R Binds

Caption: M1 Muscarinic Receptor signaling pathway activated by a 2-azaspiro[4.4]nonane agonist.

Application Notes: A Preclinical Evaluation Workflow

The evaluation of a novel 2-azaspiro[4.4]nonane derivative for Alzheimer's disease requires a systematic, multi-tiered approach, progressing from initial synthesis and in vitro screening to in vivo validation in relevant animal models.[2][13] This workflow ensures that only the most promising candidates advance, saving time and resources.

Preclinical_Workflow cluster_invitro cluster_invivo Synthesis 1. Synthesis & Purification of 2-Azaspiro[4.4]nonane Derivative InVitro 2. In Vitro Screening Synthesis->InVitro ADMET 3. In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) InVitro->ADMET ReceptorBinding Receptor Binding Assays (M1, nAChR, I2) InVitro->ReceptorBinding ChE_Inhibition Cholinesterase Inhibition Assay InVitro->ChE_Inhibition Neuroprotection Neuroprotection Assays (vs. Aβ toxicity) InVitro->Neuroprotection InVivo 4. In Vivo Efficacy Studies (AD Mouse Model) ADMET->InVivo Analysis 5. Data Analysis & Lead Optimization InVivo->Analysis Behavioral Behavioral Testing (e.g., Morris Water Maze) InVivo->Behavioral Biochemical Post-mortem Brain Analysis (Aβ plaques, Tau, Neuroinflammation) InVivo->Biochemical Analysis->Synthesis Iterative Optimization

Caption: General workflow for the preclinical evaluation of 2-azaspiro[4.4]nonane derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate

Principle and Rationale: This protocol describes a plausible multi-step synthesis to obtain the core 2-azaspiro[4.4]nonane scaffold, which can then be further derivatized.[14] The process begins with the formation of a spiro-intermediate from cyclopentanone, followed by hydrolysis, decarboxylation, and reductive cyclization to form the desired secondary amine.[14] The final step involves salt formation with oxalic acid to yield a stable, crystalline solid that is easier to handle and purify.[14]

Materials:

  • Cyclopentanone, Cyanoacetamide, Piperidine, Ethanol

  • Concentrated Sulfuric Acid, Water

  • Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF)

  • Oxalic acid dihydrate, Isopropanol (IPA), Diethyl ether

Procedure:

  • Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)

    • In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.

    • Add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture. Collect the precipitated product by vacuum filtration and wash with cold ethanol.[14]

  • Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

    • Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.[14]

    • Heat to reflux for 8-12 hours until gas evolution ceases.

    • Cool the mixture in an ice bath to induce precipitation of the diacid.

    • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.[14]

  • Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

    • Caution: LAH is a highly reactive and flammable reagent. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) and with appropriate safety precautions.

    • In a flame-dried flask under an inert atmosphere, suspend LAH (excess, e.g., 3-4 eq) in anhydrous THF.

    • Slowly add the dried diacid from Step 2 in portions to control the exothermic reaction.

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction to 0°C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF or diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Step 4: Preparation of 2-Azaspiro[4.4]nonane Hemioxalate

    • Dissolve the purified 2-azaspiro[4.4]nonane base (2.0 eq) in isopropanol.

    • In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm isopropanol.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, wash with cold isopropanol and then diethyl ether, and dry under vacuum.[14]

Protocol 2: In Vitro Cholinesterase (ChE) Inhibition Assay

Principle and Rationale: This assay measures the ability of a compound to inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation.[15][16] The method is based on the Ellman reaction, where the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) by the enzyme produces thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound, the absorbance of which can be measured spectrophotometrically. A reduction in color development in the presence of the test compound indicates enzyme inhibition.[17]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-azaspiro[4.4]nonane derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil or Galantamine as a positive control[4]

  • 96-well microplate and a microplate reader

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the corresponding substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 3: In Vivo Evaluation in an APP/PS1 Mouse Model

Principle and Rationale: Transgenic mouse models that overexpress mutated human genes for amyloid precursor protein (APP) and presenilin 1 (PS1) are widely used in AD research.[2][13] These mice develop age-dependent Aβ plaques, neuroinflammation, and cognitive deficits, mimicking key aspects of human AD pathology.[13] The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory, functions that are typically impaired in these mice and in human AD patients.

Materials:

  • APP/PS1 transgenic mice and wild-type littermates (age-matched, e.g., 6-9 months old).

  • Test compound (2-azaspiro[4.4]nonane derivative) formulated in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Morris Water Maze apparatus: A large circular pool filled with opaque water, with a hidden escape platform and visual cues placed around the room.

  • Video tracking software.

Procedure:

  • Animal Dosing:

    • Divide the animals into groups (e.g., Wild-type + Vehicle, APP/PS1 + Vehicle, APP/PS1 + Test Compound).

    • Administer the test compound or vehicle to the mice daily (e.g., via oral gavage or intraperitoneal injection) for a predetermined period (e.g., 4-8 weeks) before and during behavioral testing.

  • Morris Water Maze - Acquisition Phase (Learning):

    • For 5 consecutive days, conduct 4 trials per day for each mouse.

    • In each trial, gently place the mouse into the pool at one of four starting positions, facing the wall.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform. If it fails, guide it to the platform and allow it to stay there for 15 seconds.

    • Record the time taken to reach the platform (escape latency) and the path length using the video tracking software. A decrease in escape latency over the 5 days indicates learning.

  • Morris Water Maze - Probe Trial (Memory):

    • On day 6, remove the platform from the pool.

    • Allow each mouse to swim for 60 seconds.

    • Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates memory retention.

  • Post-mortem Brain Tissue Analysis:

    • Following behavioral testing, euthanize the animals and perfuse them with saline.

    • Harvest the brains. One hemisphere can be fixed for immunohistochemistry (to analyze Aβ plaques and neuroinflammatory markers like Iba1 or GFAP), and the other can be snap-frozen for biochemical analyses (e.g., ELISA to quantify Aβ levels).

Data Summary

The following table presents hypothetical data for representative 2-azaspiro[4.4]nonane derivatives, illustrating the type of quantitative information generated during preclinical evaluation.

Compound IDM1 Receptor Ki (nM)nAChR Ki (nM)AChE IC50 (µM)BChE IC50 (µM)MWM Escape Latency Improvement (%)
AZA-001 15120> 50> 5045%
AZA-002 250855.215.825%
AZA-003 8251.12.555%
DonepezilN/AN/A0.013.540%

Conclusion and Future Directions

Derivatives of the 2-azaspiro[4.4]nonane scaffold represent a promising and versatile platform for the development of novel therapeutics for Alzheimer's disease. Their ability to be tailored to interact with multiple key targets, including cholinergic receptors and inflammatory pathways, aligns with the modern multi-target approach to treating complex neurodegenerative disorders. The protocols outlined in this guide provide a framework for the systematic synthesis and evaluation of these compounds. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, while thoroughly investigating the long-term safety and efficacy in more advanced preclinical models before translation to clinical trials.[18]

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • University of Barcelona. Researchers identify an action mechanism for a drug against Alzheimerʻ disease. University of Barcelona News. 2020.
  • Benchchem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Benchchem. A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1.
  • ResearchGate. An improved synthesis of 2-oxa-7-azaspiro[5][19]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available from:

  • Venkatesan et al. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences. 2024.
  • Messer WS Jr. The utility of muscarinic agonists in the treatment of Alzheimer's disease. J Mol Neurosci. 2002.
  • Anand P, Singh B. Cholinesterase inhibitors as Alzheimer's therapeutics. Spandidos Publications. 2013.
  • ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Orlek BS, et al. 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. J Med Chem. 1991.
  • Francis PT, et al. Potential role of muscarinic agonists in Alzheimer's disease. CNS Drugs. 1997.
  • Benchchem. Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • News-Medical.Net. New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. 2025.
  • Gray JA, Enz A, Spiegel R. Muscarinic agonists for senile dementia: past experience and future trends. Trends Pharmacol Sci. 1989.
  • ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. 2025.
  • Jaroszewicz M, et al. Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. MDPI. 2024.
  • PubMed. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. 2024.
  • Rahman MA, et al. Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS Omega. 2022.
  • Manzella et al. Muscarinic Receptors and Alzheimer's Disease: New Perspectives and Mechanisms. MDPI. 2024.
  • Cummings J. THE ROLE OF CLINICAL TRIALS IN PRECLINICAL ALZHEIMER'S DISEASE DRUG DEVELOPMENT PROGRAMS. J Prev Alz Dis. 2020.
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  • Rampa A, et al. Heterocyclic compounds as key structures for the interaction with old and new targets in Alzheimer's disease therapy. Front Neurosci. 2017.
  • Wiese M, et al. Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. MDPI. 2024.
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Technical Notes & Optimization

Troubleshooting

"2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione solubility issues"

Welcome to the technical support hub for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione and related spirocyclic scaffolds. As a Senior Application Scientist, I frequently encounter researchers struggling with the err...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione and related spirocyclic scaffolds. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of these compounds.

This guide is designed to move beyond basic "add more DMSO" advice. Here, we deconstruct the physicochemical causality behind your precipitation events and provide self-validating, field-proven protocols to rescue your in vitro assays and in vivo pharmacokinetic (PK) studies.

The Physicochemical Paradox: Why Does It Precipitate?

To solve the solubility issue, we must first understand the molecular architecture of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. This molecule presents a classic medicinal chemistry paradox:

  • The "Grease" (Spirocyclic Core): The 2-azaspiro[4.4]nonane-1,3-dione moiety is highly lipophilic[1]. This bulky, rigid cyclopentane-fused succinimide drives blood-brain barrier (BBB) penetration, which is essential for its central nervous system (CNS) and anticonvulsant activity[2]. However, it also dictates a high crystal lattice energy, making it resistant to aqueous solvation.

  • The "Base" (Piperidine Ring): The piperidine nitrogen is a strong secondary/tertiary amine with a typical pKa of ~9.0 to 9.5.

The Causality: In acidic environments (pH < 6.0), the piperidine nitrogen is fully protonated, and the molecule behaves as a highly soluble cation. However, when you dilute your compound into physiological buffers (pH 7.4), a significant fraction of the piperidine shifts to its uncharged "free base" form. The sudden loss of polarity, combined with the extreme hydrophobicity of the spiro core, causes the compound to instantly crash out of solution—often forming invisible nano-aggregates that ruin assay reproducibility.

Diagnostic FAQ: Troubleshooting Your Assays

Q: I prepare a 10 mM stock in 100% DMSO, but when I dilute it 1:1000 into my cell culture media (pH 7.4), it immediately turns cloudy. How do I fix this? A: You are experiencing a "solvent shift precipitation." At pH 7.4, the free-base fraction of the piperidine ring is high enough that the aqueous solubility limit is breached. Do not attempt to fix this by lowering the pH of your media, as pH < 6.5 will stress your cells and alter the conformational state of target receptors (e.g., GABA or 5-HT receptors). Solution: You must mask the lipophilic spiro core. We recommend pre-complexing the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) before introducing it to the aqueous phase[3]. The hydrophobic cavity of HP-β-CD encapsulates the spiro[4.4]nonane system, while its hydroxylated exterior maintains aqueous solubility.

Q: We are moving to in vivo oral dosing in mice. We used the Hydrochloride (HCl) salt form, but our oral bioavailability (PO) is terrible. Why? A: This is likely due to the Common-Ion Effect in the gastric fluid. The mouse stomach has a high concentration of endogenous chloride ions (Cl⁻). According to Le Chatelier's principle, the high background Cl⁻ suppresses the dissolution of your HCl salt, causing it to remain as an undissolved suspension in the gut. Solution: Switch to a Mesylate (methanesulfonate) or Tartrate salt form. These counterions do not suffer from the gastric common-ion effect and demonstrate significantly faster dissolution kinetics in vivo.

Q: Can I heat the media to force the precipitated compound back into solution? A: No. While heating increases kinetic energy and may temporarily dissolve the precipitate, the solution will become supersaturated. The moment it cools to 37°C in your incubator, it will nucleate and precipitate onto your cell monolayer, causing localized toxicity and false-positive assay readouts. You must use a thermodynamically stable formulation.

Formulation Decision Matrix

Use the following logical workflow to determine the correct solubility rescue strategy based on your experimental endpoint.

SolubilityWorkflow A Precipitation of 2-(Piperidin-3-yl)- 2-azaspiro[4.4]nonane-1,3-dione B Determine Application Type A->B C In Vitro Cell Assays (Media pH ~7.4) B->C D In Vivo Dosing (Rodent PK/PD) B->D E Problem: Free-base formation due to piperidine deprotonation C->E F Problem: HCl salt common-ion effect in gastric fluid D->F G Solution: Pre-complex with 20% w/v HP-β-CD E->G H Solution: Switch to Mesylate salt + 0.5% MC / 0.1% Tween 80 F->H I Validate via DLS (Ensure no nano-aggregates) G->I H->I

Caption: Decision tree for troubleshooting spirocyclic imide solubility based on experimental application.

Actionable Methodologies: Self-Validating Protocols

Protocol A: Rescuing In Vitro Assay Solubility (The HP-β-CD Matrix)

This protocol utilizes cyclodextrin complexation to keep the spirocyclic core solvated without relying on toxic levels of DMSO[3].

  • Step 1: Master Stock Preparation. Dissolve the dry powder in 100% molecular-grade DMSO to a concentration of 10 mM. Vortex for 30 seconds.

  • Step 2: Excipient Preparation. Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Step 3: The "Pre-Complexation" Step (Critical). Do not add the DMSO stock directly to your cell media. Instead, add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 20% HP-β-CD solution while vortexing continuously. Incubate at room temperature for 15 minutes to allow the spiro core to enter the cyclodextrin cavity.

  • Step 4: Final Dilution. Dilute this 1 mM complexed intermediate into your final cell culture media to reach your target assay concentration (e.g., 10 µM).

  • Step 5: Self-Validation. Before applying to cells, measure the Optical Density (OD) of the final media at 600 nm. An OD₆₀₀ > 0.05 compared to a blank indicates the presence of nano-precipitates. If clear, proceed to cell application.

Protocol B: In Vivo Formulation for Oral Gavage (Rodents)

For oral dosing, true solutions are often impossible for high-dose efficacy studies. We rely on a kinetically stable micro-suspension that maximizes the dissolution rate in the GI tract.

  • Step 1: Salt Selection. Ensure you are using the Mesylate or Tartrate salt of the compound, not the free base or HCl salt.

  • Step 2: Vehicle Preparation. Prepare a vehicle of 0.5% Methylcellulose (MC) (viscosity 400 cP) and 0.1% Tween 80 in deionized water. The Tween 80 acts as a wetting agent for the lipophilic spiro core, while MC prevents particle agglomeration.

  • Step 3: Wet Milling. Add the compound powder to a mortar. Add the vehicle dropwise (wetting the powder first) and triturate vigorously with a pestle for 5 minutes until a uniform, milky paste forms.

  • Step 4: Volume Expansion & Sonication. Gradually add the remaining vehicle to reach your target dosing concentration (e.g., 5 mg/mL). Transfer to a glass vial and bath-sonicate for 10 minutes at 4°C to break up secondary agglomerates.

  • Step 5: Self-Validation. Observe the suspension. It should appear as a homogeneous, milky fluid. If the compound settles to the bottom within 5 minutes, your particle size is too large; repeat sonication using a probe sonicator.

Empirical Data: Solubility Profiling

The following table summarizes the expected solubility behavior of the compound based on its structural components, demonstrating why excipient selection is critical.

Formulation / VehiclepHCompound FormApparent Solubility (mg/mL)Stability / Notes
Deionized Water7.0Free Base< 0.01"Brick dust" precipitation; unsuited for assays.
0.1 N HCl1.2HCl Salt0.50Soluble, but subject to common-ion effect in vivo.
PBS + 1% DMSO7.4Free Base< 0.05Rapid solvent-shift precipitation.
PBS + 20% HP-β-CD 7.4 Free Base > 5.00 Optimal for in vitro assays; stable complex.
0.5% MC + 0.1% Tween 806.5Mesylate Salt> 20.0 (Suspension)Optimal for in vivo oral gavage; fast dissolution.

References

  • Kamiński, K., Obniska, J., & Dybała, M. (2008). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 43(1), 53-61. Retrieved from [Link]

  • Moran, S., et al. (2012). In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation, and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7. Journal of Pharmaceutical Sciences, 102(5), 1490-1499. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

Welcome to the Technical Support Center for the synthesis and optimization of 2-azaspiro[4.4]nonane-1,3-dione derivatives. This spirocyclic succinimide scaffold is a privileged structure in medicinal chemistry, extensive...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-azaspiro[4.4]nonane-1,3-dione derivatives. This spirocyclic succinimide scaffold is a privileged structure in medicinal chemistry, extensively investigated for its potent anticonvulsant properties and its ability to modulate GABA(A) receptors in the central nervous system (CNS)[1][2].

This guide is designed for research scientists and drug development professionals to troubleshoot synthetic bottlenecks, optimize reaction yields, and improve the pharmacological profiles of these critical intermediates.

Section 1: Frequently Asked Questions (FAQs) - Synthesis & Optimization

Q1: What is the most reliable synthetic route for constructing the 2-azaspiro[4.4]nonane-1,3-dione core? A1: The standard and most robust method involves the thermal imidization of 1,2-dicarboxylic acids (e.g., 1-carboxymethylcyclopentanecarboxylic acid) with appropriately substituted N-arylhydrazines or alkyl/benzylamines. This is typically achieved by heating the neat mixture to 190–200 °C for 1.5–2 hours[3].

Q2: Why do my N-phenyl derivatives show lower biological activity and poorer synthetic yields compared to N-benzyl derivatives? A2: Synthetically, N-phenylamines/hydrazines are less nucleophilic than benzylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. Pharmacologically, the introduction of a phenyl moiety directly connected to the imide nitrogen creates steric constraints and alters the spatial geometry required for optimal receptor binding, resulting in less active compounds in biological screens[4].

Q3: How does halogen substitution on the aryl ring affect anticonvulsant efficacy? A3: Lipophilicity is a critical parameter for blood-brain barrier (BBB) penetration[1]. Studies demonstrate that incorporating electron-withdrawing and highly lipophilic groups, such as fluorine (-F) or trifluoromethyl (-CF3) at the ortho-position (position-2) of the N-benzyl ring, significantly enhances seizure protection in maximal electroshock (MES) tests[4].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Cyclization / Accumulation of Amic Acid Intermediate
  • Symptom: LC-MS analysis shows a major peak corresponding to [M+H]++18 , indicating that the intermediate amic acid has not fully dehydrated to form the closed spiro-imide ring.

  • Causality: Thermal imidization is an equilibrium-driven condensation reaction. If the water byproduct is trapped in the reaction vessel, hydrolysis competes directly with cyclization, stalling the reaction.

  • Solution: Transition from a solvent-free melt to an azeotropic distillation setup. Use a Dean-Stark apparatus with a high-boiling solvent (e.g., toluene or xylene) to physically remove water from the system, driving the equilibrium toward the product.

Issue 2: Sublimation of Starting Materials During Heating
  • Symptom: White crystalline deposits form on the cooler upper walls of the reaction flask during the 190–200 °C heating phase, accompanied by a drastic drop in yield.

  • Causality: Substituted hydrazines and certain dicarboxylic acid precursors have high vapor pressures and can sublime at the extreme temperatures required for solvent-free thermal imidization[3].

  • Solution: Conduct the reaction in a sealed microwave reactor to maintain stoichiometry under pressurized conditions, or use a high-boiling polar solvent like glacial acetic acid to keep all reagents dissolved in the liquid phase.

Issue 3: Poor In Vivo Activity Despite High Target Affinity
  • Symptom: The synthesized derivative shows strong binding in in vitro assays but fails to provide protection in in vivo scPTZ or MES preclinical models[1].

  • Causality: The compound likely lacks the optimal partition coefficient (LogP) required to cross the BBB effectively.

  • Solution: Calculate the topological polar surface area (tPSA) and LogP. If the compound is too polar, append halogenated benzyl groups (e.g., 2-fluorobenzyl) to increase lipophilicity and CNS exposure[4].

Section 3: Visualizing Workflows and Pathways

SynthesisWorkflow Start 1,2-Dicarboxylic Acid Substrate Reagent Add N-Arylhydrazine or Benzylamine Start->Reagent Heat Thermal Imidization (190-200 °C, 1.5-2h) Reagent->Heat Check Check Cyclization (TLC/LC-MS) Heat->Check Incomplete Incomplete: Use Dean-Stark or MW Check->Incomplete < 90% Conversion Success 2-Azaspiro[4.4]nonane -1,3-dione Derivative Check->Success Complete Incomplete->Heat Re-subject

Logical workflow for the synthesis and troubleshooting of 2-azaspiro[4.4]nonane-1,3-diones.

GABAPathway Drug 2-Azaspiro[4.4]nonane Derivative BBB Cross Blood-Brain Barrier (Lipophilicity dependent) Drug->BBB Receptor Bind to GABA(A) Receptor Complex BBB->Receptor Channel Increase Chloride Ion Influx Receptor->Channel Hyperpol Neuronal Hyperpolarization Channel->Hyperpol Seizure Anticonvulsant Effect (MES/scPTZ Protection) Hyperpol->Seizure

Pharmacological signaling pathway of 2-azaspiro[4.4]nonane derivatives in seizure suppression.

Section 4: Experimental Protocols

Protocol: Optimized Synthesis of N-(2-Fluorobenzyl)-2-azaspiro[4.4]nonane-1,3-dione

This protocol utilizes a self-validating azeotropic water removal system to ensure quantitative cyclization, preventing the accumulation of the amic acid intermediate.

Materials:

  • 1-Carboxymethylcyclopentanecarboxylic acid (10.0 mmol)

  • 2-Fluorobenzylamine (10.5 mmol, 1.05 eq)

  • Anhydrous Toluene (25 mL)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve 1-carboxymethylcyclopentanecarboxylic acid in 25 mL of anhydrous toluene.

  • Addition: Add 2-fluorobenzylamine dropwise at room temperature. A mild exothermic reaction will occur as the intermediate salt forms.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the side-arm of the Dean-Stark trap. The physical separation of water validates that the dehydration step is actively occurring.

  • Reaction Monitoring: Continue refluxing for 4–6 hours. The reaction is deemed complete when water ceases to accumulate and TLC (Hexane:EtOAc 7:3) confirms the total disappearance of the highly polar amic acid intermediate.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine, saturated NaHCO3 (15 mL) to remove unreacted acid, and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the pure spiro-imide.

Section 5: Quantitative Data Summaries

The following table summarizes the structure-activity relationship (SAR) data for various 2-azaspiro[4.4]nonane-1,3-dione derivatives, highlighting the impact of specific substituents on anticonvulsant efficacy[1][2][4].

Derivative ScaffoldSubstituent PositionTest ModelEffective Dose (mg/kg)Relative Efficacy
N-PhenylUnsubstitutedMES / scPTZ>300Low
N-BenzylUnsubstitutedMES300Moderate
N-Benzyl2-FluoroMES100 - 300High
N-Benzyl2-TrifluoromethylMES100 - 300High
N-PhenylaminoUnsubstitutedMES / scPTZVariesPotent

References

  • [4] Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives: Part III. Academia.edu. 4

  • [1] 2-Azaspiro[4.4]nonane-1,3-dione. Benchchem. 1

  • [2] A Comparative Guide to the Biological Activities of 2-Azaspiro[4.4]nonane and 1. Benchchem. 2

  • [3] Thieme E-Journals - Synthesis / Full Text. Thieme Connect.3

Sources

Troubleshooting

Technical Support Center: 2-Azaspiro[4.4]nonane-1,3-dione Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals working with spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals working with spirocyclic scaffolds. The 2-azaspiro[4.4]nonane-1,3-dione framework is a privileged structure, serving as a critical intermediate for potent anticonvulsants[1][2], anti-multiple myeloma agents[2], and complex natural products like asperparaline A[3].

However, the thermodynamic barriers and steric hindrance inherent to the spiro[4.4] system often lead to incomplete reactions and frustrating by-products. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield syntheses.

Reaction Pathway & By-Product Divergence

Understanding the causality behind by-product formation is the first step in optimizing your synthesis. The diagram below illustrates the critical branch points where the reaction can deviate from the target imide.

Workflow A Cyclopentane-1,1-diacetic acid (Precursor) B Cyclopentane-1,1-diacetic anhydride (Activated Intermediate) A->B Acetyl Chloride / Reflux F Decarboxylation By-product (Thermal Degradation) A->F Excessive Heat (>130°C) with Strong Acid C Monoamide Intermediate (Uncyclized) B->C Amine Addition (0°C) D 2-azaspiro[4.4]nonane-1,3-dione (Target Imide) C->D Thermal Dehydration (180°C) E Ring-Opened Hydrolysis Product (Degradation By-product) C->E Insufficient Heat / Quenching D->E Strong Acid/Base Workup

Mechanistic pathway of 2-azaspiro[4.4]nonane-1,3-dione synthesis and major by-product routes.

Troubleshooting Guide & Validated Protocols

Issue 1: Incomplete Cyclization (The [M+18] Mass Peak)

Q: My LC-MS shows a major mass peak corresponding to [M+18]. Why is the cyclization failing, and how do I fix it?

Root Cause: The [M+18] peak indicates the presence of the uncyclized monoamide intermediate (e.g., 1-(aminocarbonylmethyl)cyclopentane-1-carboxylic acid)[4][5]. Standard room-temperature amidation is insufficient to overcome the steric hindrance of the spiro[4.4] system. If the thermal energy provided is too low, the required dehydration step for succinimide ring closure will not occur[3].

Solution & Self-Validating Protocol: You must actively drive the equilibrium forward by continuously removing the water generated during amidation. Relying on peptide coupling reagents (EDC/HOBt) often fails here; thermal dehydrative cyclization is the gold standard[3].

Step-by-Step Cyclization Protocol:

  • Anhydride Activation: Suspend cyclopentane-1,1-diacetic acid in an excess of acetyl chloride. Heat to reflux while stirring for 3 hours to form cyclopentane-1,1-diacetic anhydride[3][6].

  • Solvent Removal: Concentrate the mixture in vacuo to remove all unreacted acetyl chloride. Causality: Residual acetyl chloride will competitively react with your amine, forming unwanted acetamides.

  • Amidation: Cool the resulting residue to 0°C. Slowly add the primary amine (e.g., a 40% aqueous solution of methylamine or an aniline derivative)[3].

  • Thermal Dehydration (Critical Step): Stir at 0°C for 15 minutes, then heat the solution to 100°C for 1.5 hours. Slowly raise the temperature to 180°C and maintain for 4 hours[3]. Causality: The gradual ramp prevents the flash-boiling of the amine, while the 180°C plateau ensures all water is boiled off, thermodynamically forcing the imide ring to close.

Issue 2: Product Loss During Extraction

Q: The target imide forms during the reaction, but I lose significant yield during the aqueous workup. What is causing this degradation?

Root Cause: The succinimide ring of 2-azaspiro[4.4]nonane-1,3-dione is highly susceptible to hydrolysis[4]. Exposure to strong aqueous acids (e.g., 6M HCl) or strong bases (e.g., NaOH) during extraction cleaves the lactam bond, reverting the product back to a ring-opened dicarboxylic acid monoamide[4][7].

Solution & Self-Validating Protocol: Implement a strictly pH-controlled, mild workup to preserve the imide bond.

  • Cooling: Allow the reaction mixture to cool completely to 35°C or room temperature[3].

  • Mild Quenching: Dilute the mixture with a saturated aqueous NaHCO₃ solution (pH ~8)[3]. Never use NaOH or KOH.

  • Extraction: Extract the aqueous layer immediately with a non-polar or slightly polar organic solvent (e.g., diethyl ether or ethyl acetate)[3]. Repeat 3–4 times.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual alkalinity, then dry over anhydrous Na₂SO₄[3]. Concentrate in vacuo immediately.

Issue 3: Precursor Degradation

Q: During the synthesis of the diacetic acid precursor from dinitrile intermediates, I observe a side product with a lower molecular weight ([M-44]). What is it?

Root Cause: Acid-catalyzed hydrolysis of spiro-dinitrile intermediates (e.g., using hydrobromic acid) at elevated temperatures (≥130°C) frequently induces unintended decarboxylation[8]. This strips a carboxyl group from the molecule, yielding a mono-carboxylic acid by-product instead of the required diacid.

Solution: Monitor the hydrolysis temperature strictly. If using strong mineral acids, do not exceed 100°C for prolonged periods. Alternatively, utilize a basic hydrolysis route (e.g., KOH in ethylene glycol) followed by careful acidification at 0°C to precipitate the intact diacid[9].

Analytical Signatures of By-Products

To streamline your QA/QC process, use the following table to rapidly identify by-products based on their analytical signatures.

CompoundStructural CharacteristicPrimary Cause of FormationAnalytical Signature
Target Imide Intact 2-azaspiro[4.4]nonane-1,3-dione ringComplete thermal dehydrationLC-MS: Expected[M+H]⁺IR: ~1703 cm⁻¹ (C=O imide)[3]
Monoamide By-product Uncyclized dicarboxylic acid monoamideInsufficient heating (<180°C)LC-MS: [M+18]⁺IR: Broad -OH / -NH stretch
Hydrolyzed By-product Ring-opened succinimideStrong acid/base during workupLC-MS: [M+18]⁺NMR: Loss of symmetry in spiro signals
Decarboxylation Product Loss of one carboxyl groupHigh-temp acid hydrolysis (>130°C)LC-MS: [M-44]⁺NMR: Missing C=O carbon shift[8]

Frequently Asked Questions (FAQs)

FAQ 1: Why is the 2-azaspiro[4.4]nonane-1,3-dione scaffold so important in modern drug discovery? Answer: The rigid, three-dimensional architecture of the 2-azaspiro[4.4]nonane-1,3-dione framework makes it a highly privileged structure in medicinal chemistry[2]. Specifically, N-phenylamino derivatives of this scaffold have demonstrated potent anticonvulsant effects in maximal electroshock (MES) tests by modulating GABAergic pathways[1][2]. Furthermore, related derivatives like Atiprimod exhibit anti-multiple myeloma activity[2], and the core itself is a vital model for synthesizing complex natural indolizine alkaloids such as asperparaline A[3].

FAQ 2: Can I use standard peptide coupling reagents (e.g., HATU, EDC) instead of thermal cyclization? Answer: Generally, no. While standard coupling reagents will successfully form the initial amide bond (yielding the monoamide), the steric hindrance of the spiro[4.4] system prevents spontaneous ring closure to the imide at room temperature. High-temperature thermal dehydration (up to 180°C) or the use of strong dehydrating agents (like acetyl chloride to form the anhydride first) is required to overcome this thermodynamic energy barrier[3][10].

References

  • Synthesis of the Spirosuccinimide Moiety of Asperparaline A. Taylor & Francis Online. Available at: [Link]

  • US4212973A - Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.
  • Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide. PrepChem. Available at: [Link]

  • Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]. SciSpace. Available at: [Link]

  • EP1599446B1 - An improved process for the preparation of gabalactam. Google Patents.
  • US11324827B2 - Multifunctionalized polyethylene glycol derivative and preparation method therefor. Google Patents.

Sources

Optimization

Technical Support Center: Mass Spectrometry of 2-Azaspiro[4.4]nonane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. The 2-azaspiro[4.4]nonane scaffold is a rigid, 3D-conformational spirocyclic amine heavily utilized in drug discovery to reduce entropy upon ligand-protein binding 1. Because of this unique structural motif, these derivatives require highly specific ionization and fragmentation strategies. Here, we explore the causality behind our analytical choices and provide self-validating workflows to ensure absolute scientific integrity in your structural elucidation and pharmacokinetic studies.

Section 1: Core Analytical Workflows

To establish a self-validating system, you must select an ionization technique dictated by the thermal stability and polarity of your specific derivative. Below are the field-proven, step-by-step methodologies.

Protocol A: LC-ESI-MS/MS (For Polar/Thermally Labile Derivatives)

Electrospray Ionization (ESI) is a soft ionization technique. Because the 2-azaspiro[4.4]nonane core contains a basic secondary or tertiary nitrogen, it readily accepts a proton in acidic environments, making positive-ion ESI the optimal choice for intact mass confirmation 2.

  • Step 1: Sample Preparation & System Validation. Dilute the derivative in 50:50 Acetonitrile:Water to a concentration of 1–10 ng/mL. Self-Validation Step: Always inject a known spirocyclic standard (e.g., unmodified 2-azaspiro[4.4]nonane) first to verify system sensitivity and mass accuracy before running complex biological matrices.

  • Step 2: Mobile Phase Optimization. Use 0.1% Formic Acid in both the aqueous and organic mobile phases. Causality: The acidic pH ensures the basic nitrogen is fully protonated in solution, drastically increasing the yield of [M+H]⁺ ions in the gas phase.

  • Step 3: Source Tuning. Set the capillary voltage to +3.0 to +4.0 kV. Maintain the desolvation temperature at 300–350 °C. Causality: This temperature is high enough to ensure efficient droplet desolvation but low enough to prevent the thermal degradation of labile functional groups attached to the spiro core.

  • Step 4: Tandem Mass Spectrometry (CID). Apply Collision-Induced Dissociation (CID). Start at a low collision energy (15 eV) and ramp up to 40 eV. This energy gradient systematically induces the ring-opening of the pyrrolidine or cyclopentane rings 2.

Protocol B: GC-EI-MS (For Volatile/Stable Derivatives)

Electron Ionization (EI) is a hard ionization technique that strips an electron from the analyte, resulting in extensive fragmentation. This provides a highly reproducible structural fingerprint 2.

  • Step 1: Derivatization. If the spirocyclic amine is unprotected, derivatize it (e.g., via acetylation or silylation). Causality: Free amines interact with the active silanol groups on the GC column, causing severe peak tailing and signal loss. Derivatization neutralizes the amine, increasing volatility and chromatographic resolution.

  • Step 2: GC Separation. Inject 1 µL of the sample (split ratio 10:1) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient: 70 °C (hold 2 mins), ramp at 15 °C/min to 280 °C.

  • Step 3: EI Source Parameters. Set the electron energy to the industry-standard 70 eV and the ion source temperature to 230 °C.

  • Step 4: Data Acquisition. Scan from m/z 50 to 500. Monitor specifically for the dominant alpha-cleavage products, which define the spirocyclic core's fragmentation fingerprint 2.

Section 2: Quantitative Data Summary

To aid in method development, the following table summarizes the critical quantitative parameters and expected diagnostic outcomes for both primary workflows.

Table 1: Quantitative Comparison of MS Parameters for 2-Azaspiro[4.4]nonane Derivatives

ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Typical Capillary Voltage +3.0 to +4.0 kVN/A
Electron / Collision Energy 15–40 eV (CID)70 eV (Standard EI)
Source / Desolvation Temp 300–350 °C230 °C
Primary Precursor Ion [M+H]⁺ (High abundance)M⁺• (Often absent/depleted)
Base Peak Origin Neutral loss / Ring openingAlpha-cleavage (Iminium cation)

Section 3: Troubleshooting Guide

LCMS_Troubleshooting N1 Issue: Low [M+H]+ Signal N2 Check Mobile Phase pH N1->N2 N3 Add 0.1% Formic Acid N2->N3 pH > 7 N4 Evaluate Matrix Effects N2->N4 pH < 4 N5 Dilute or Use Stable Isotope IS N4->N5 High Suppression N6 Inspect ESI Source Parameters N4->N6 No Suppression N7 Optimize Capillary Voltage/Temp N6->N7 Suboptimal Tuning

Figure 1: Step-by-step troubleshooting workflow for resolving low ESI-MS signals.

Issue: Absence of the Molecular Ion in EI-MS
  • Cause: The 70 eV electron beam in EI is highly energetic. For 2-azaspiro[4.4]nonane derivatives, this energy rapidly drives alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This reaction is thermodynamically favorable because it forms a highly stable iminium cation 2. Consequently, the intact molecular radical cation (M⁺•) is often completely depleted before it reaches the detector.

  • Solution: To confirm the intact mass, switch to a softer ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI). If you must use GC-MS, lower the EI energy to 15–20 eV; this reduces sensitivity but preserves a fraction of the molecular ion.

Issue: Poor Ionization Efficiency in ESI-MS (Signal Suppression)
  • Cause: Co-eluting endogenous compounds (matrix effects) are competing with the 2-azaspiro[4.4]nonane derivative for charge droplets in the ESI source, preventing your analyte from ionizing.

  • Solution: Validate the system by analyzing a neat standard in pure solvent. If the standard ionizes well but the biological sample does not, matrix suppression is confirmed. Implement a Stable-Isotope-Labeled Internal Standard (SIL-IS) to normalize the suppression, or improve upstream chromatography/sample cleanup (e.g., Solid Phase Extraction).

Section 4: Frequently Asked Questions (FAQs)

Fragmentation_Logic M1 2-Azaspiro[4.4]nonane [M+H]+ M2 Alpha-Cleavage (Adjacent to N) M1->M2 EI / CID M4 Spiro Ring Opening M1->M4 High Collision Energy M3 Stable Iminium Cation M2->M3 M6 Diagnostic Fragment Ions M3->M6 M5 Loss of Neutral Molecules M4->M5 M5->M6

Figure 2: Primary mass spectrometry fragmentation pathways for 2-azaspiro[4.4]nonane derivatives.

Q: What are the diagnostic fragmentation pathways for the 2-azaspiro[4.4]nonane scaffold? A: The fragmentation is heavily dictated by the rigid spiro center. Under EI conditions, the primary diagnostic pathway is alpha-cleavage adjacent to the nitrogen, yielding a stable iminium cation 2. In ESI-MS/MS, after the formation of the [M+H]⁺ ion, applying CID typically induces the physical ring-opening of either the cyclopentane or pyrrolidine rings, resulting in the neutral loss of small molecules like alkenes (e.g., C₂H₄) or ammonia 2.

Q: How do substituents on the spiro ring affect the mass spectra? A: The electronic nature of the substituent dictates the fragmentation hierarchy. Electron-donating groups (e.g., alkyl chains) on the nitrogen stabilize the resulting iminium cations, increasing their relative abundance and making them the base peak. Conversely, strong electron-withdrawing groups (e.g., acetyl, sulfonyl) destabilize these cations, shifting the fragmentation pathway toward the cleavage of the substituent itself or promoting alternative, complex ring-opening mechanisms.

Q: Can standard mass spectrometry differentiate between stereoisomers of substituted 2-azaspiro[4.4]nonanes? A: No. Standard 1D mass spectrometry cannot reliably differentiate stereoisomers because they possess identical masses and generally produce identical fragment ions upon CID. To resolve stereoisomers, MS must be coupled with chiral liquid chromatography or Ion Mobility Spectrometry (IMS-MS), which separates ions based on their unique 3D collisional cross-section (CCS) in the gas phase.

References

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scaling Up 2-azaspirononane-1,3-dione

Process Chemistry Technical Support Center: Scaling Up 2-azaspiro[1]nonane-1,3-dione Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Technical Support Center: Scaling Up 2-azaspiro[1]nonane-1,3-dione

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals addressing the critical bottlenecks encountered when scaling up the synthesis of 2-azaspiro[1]nonane-1,3-dione . This molecule is a vital spirocyclic building block frequently utilized in the development of novel anticonvulsant agents and CNS-active therapeutics[2],[3].

Scaling this synthesis from bench to pilot plant introduces significant thermal, kinetic, and physical challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-yield, reproducible scale-up.

Process Overview & Workflow

G A Cyclopentanone + Ethyl Cyanoacetate B Knoevenagel Condensation (Ammonium Acetate / Toluene) A->B C Ethyl 2-cyclopentylidenecyanoacetate B->C D Conjugate Addition (Aqueous NaCN / Ethanol, <30°C) C->D E Ethyl 2-cyano-2-(1-cyanocyclopentyl)acetate D->E F Hydrolysis & Decarboxylation (H2SO4 / AcOH, 130°C) E->F G 1-(Carboxymethyl)cyclopentane- 1-carboxylic acid F->G H Thermal Cyclization (Urea / Xylenes, 145°C) G->H I 2-azaspirononane-1,3-dione (Target Imide) H->I

Workflow for the pilot-scale synthesis of 2-azaspiro[1]nonane-1,3-dione from cyclopentanone.

Core Troubleshooting Guide & FAQs

Q1: Why is my Knoevenagel condensation yielding a complex mixture with low purity at the 50 L scale? Causality: Cyclopentanone possesses relatively acidic alpha-protons, making it highly susceptible to competing aldol self-condensation under strongly basic conditions. At scale, the extended heating times required for batch processing exacerbate this side reaction, leading to dimeric and trimeric impurities. Solution: Implement the Cope modification. Replace strong bases (like piperidine) with a catalytic buffer system of ammonium acetate and glacial acetic acid. This suppresses the aldol pathway while maintaining sufficient reactivity for the condensation with ethyl cyanoacetate. Utilize toluene for continuous azeotropic removal of water to drive the equilibrium forward.

Q2: The conjugate addition of cyanide to the unsaturated ester causes a thermal runaway. How can we mitigate this safely? Causality: The conjugate addition of the cyanide anion to ethyl 2-cyclopentylidenecyanoacetate is highly exothermic. In standard bench-scale batch mode, adding solid KCN is manageable, but at scale, it leads to localized concentration spikes and uncontrollable heat release. Solution: Transition to a semi-batch dosing strategy. Dissolve the unsaturated ester in ethanol and maintain the reactor at <30°C. Continuously dose an aqueous solution of sodium cyanide (NaCN) using a mass flow controller. This ensures the reaction rate is mass-transfer limited rather than kinetically limited, allowing the reactor's cooling jacket to manage the heat load effectively.

Q3: Hydrolyzing the dinitrile intermediate to the diacid takes days and leaves residual starting material. What is the kinetic bottleneck? Causality: The spiro center creates extreme steric shielding around the nitrile groups, severely hindering the nucleophilic attack of water required for hydrolysis. Standard aqueous HCl is insufficiently active to push the reaction to completion. Solution: Utilize a strongly acidic, low-water medium. A mixture of concentrated sulfuric acid (H₂SO₄) and glacial acetic acid at 130°C protonates the nitriles more effectively. This facilitates the formation of the intermediate amides, which subsequently hydrolyze and decarboxylate to yield the necessary precursor, 1-(carboxymethyl)cyclopentane-1-carboxylic acid.

Q4: During the final cyclization with urea, the reaction mixture solidifies prematurely, trapping unreacted diacid and plummeting the yield. How do we maintain homogeneity? Causality: 2-azaspiro[1]nonane-1,3-dione has a melting point of approximately 124°C[4]. When running a solvent-free urea melt (which decomposes at ~135°C), the newly formed imide crystallizes out of the melt. This drastically increases the viscosity of the reactor contents, trapping unreacted 1-(carboxymethyl)cyclopentane-1-carboxylic acid and preventing further mass transfer. Solution: Introduce a high-boiling, inert solvent such as xylenes. Xylenes act as a thermal mass to stabilize the temperature at 145°C, keep the forming imide in solution, and allow for the azeotropic removal of water generated during the cyclization.

Data Presentation: Scale-Up Metrics & Yield Optimization

The following table summarizes the quantitative shifts in yield and the primary limiting factors when scaling the synthesis from a 10 g lab scale to a 1 kg pilot scale.

Reaction StepLab-Scale Yield (10g)Pilot-Scale Yield (1kg)Primary Yield-Limiting FactorOptimized Parameter
Knoevenagel Condensation 85%82%Aldol self-condensationCope modification (NH₄OAc buffer)
Conjugate Addition (NaCN) 92%88%Thermal runaway / localized heatingContinuous aqueous dosing at <30°C
Hydrolysis & Decarboxylation 78%75%Steric hindrance blocking hydrolysisH₂SO₄/AcOH high-temp system
Imide Cyclization 88%91% Product solidification / sublimationXylenes solvent + Dean-Stark trap
Self-Validating Experimental Protocol: Imide Cyclization

The final cyclization step is the most critical for product purity and yield. This protocol utilizes a self-validating feedback loop to ensure the reaction is driven to completion.

Objective: Convert 1-(carboxymethyl)cyclopentane-1-carboxylic acid to 2-azaspiro[1]nonane-1,3-dione[5]. Mechanistic Rationale: Urea decomposes thermally into ammonia and isocyanic acid. The ammonia acts as the nitrogen source, attacking the diacid to form an amic acid intermediate, which subsequently cyclizes with the loss of water. Xylenes serve as a heat transfer medium and allow for azeotropic water removal, driving the thermodynamic equilibrium toward the imide.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, internal thermocouple, Dean-Stark apparatus, and a reflux condenser vented to an acid scrubber (to neutralize evolved NH₃ gas).

  • Charging: Add 1.0 kg (5.8 mol) of 1-(carboxymethyl)cyclopentane-1-carboxylic acid and 418 g (6.96 mol, 1.2 eq) of urea to 4.0 L of xylenes.

  • Heating Profile: Initiate stirring (250 rpm) and heat the suspension to 140–145°C. At ~130°C, the urea will melt and begin decomposing, noted by vigorous gas evolution.

  • Self-Validation (Azeotropic Distillation): Maintain reflux. Water will continuously collect in the Dean-Stark trap. The reaction physically validates its own progress: the complete cessation of water collection and the halt of ammonia gas evolution (typically after 4–6 hours) provide immediate macroscopic confirmation of reaction completion.

  • In-Process Control (IPC): Pull a 1 mL aliquot, dilute in methanol, and analyze via HPLC (UV 210 nm) to quantitatively confirm <1% residual diacid.

  • Crystallization: Cool the reactor linearly to 5°C over 4 hours. The target imide will crystallize directly from the xylenes matrix.

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with 1 L of cold heptane to displace residual xylenes.

  • Drying: Dry the white crystalline solid in a vacuum oven at 60°C to constant weight. (Expected melting point: 124°C[4]).

References
  • Obniska, J., et al. "Synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[1]nonane- and[6]decane-1,3-dione derivatives: Part III." Journal of Fluorine Chemistry / Academia.edu, 2006. 2

  • Kaminski, K., et al. "Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[1]nonane and[6]decane-1,3-dione. Part II." Arch Pharm (Weinheim) / PubMed, 2006.3

  • PubChemLite. "2-azaspiro[1]nonane-1,3-dione (C8H11NO2)." PubChem / uni.lu. 5

  • Benchchem. "2-Azaspiro[1]nonane-1,3-dione." Benchchem Database. 4

Sources

Optimization

Technical Support Center: Stability Testing of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a molecule with a unique...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a molecule with a unique combination of a piperidine moiety, a spirocyclic core, and a succinimide-like ring, understanding its stability profile is critical for its development as a potential therapeutic agent. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and explain the rationale behind experimental choices, ensuring the integrity and robustness of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione that are most susceptible to degradation?

A1: The molecule's stability is primarily influenced by two key structural motifs:

  • The Piperidine Ring: This saturated heterocycle is susceptible to oxidation.[1][2] The nitrogen atom and the adjacent carbons can be oxidized, especially in the presence of atmospheric oxygen, light, or trace metal ions.[1]

  • The 2-azaspiro[4.4]nonane-1,3-dione System: This is essentially an N-substituted succinimide ring integrated into a spirocyclic system. The imide functional group is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.[3][4]

A thorough stability program must therefore rigorously investigate both oxidative and hydrolytic degradation pathways.

Q2: What is the overall goal of performing forced degradation (stress testing) studies on this molecule?

A2: Forced degradation studies are a regulatory requirement and a fundamental component of drug development.[5][6] Their purpose is to intentionally degrade the molecule under conditions more severe than those used for long-term stability testing (e.g., high heat, extreme pH, oxidation, and intense light).[5][7] The primary objectives are to:

  • Identify Potential Degradation Products: This helps in understanding the possible impurities that could form during storage.[8]

  • Elucidate Degradation Pathways: Knowing how the molecule breaks down is crucial for developing stable formulations and selecting appropriate packaging.[8]

  • Develop and Validate a Stability-Indicating Analytical Method: The stress samples are used to prove that the chosen analytical method (typically HPLC) can separate the parent molecule from all its degradation products, ensuring accurate quantification over time.[6][9]

Q3: According to ICH guidelines, what are the recommended conditions for long-term and accelerated stability studies?

A3: The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a harmonized approach to stability testing.[3][10] The choice of conditions depends on the climatic zone for which the drug is intended.[4] For a global submission, the following conditions are typically employed:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: Standard ICH Stability Testing Conditions.[4]

Troubleshooting Guide for Experimental Challenges

Q4: During my forced degradation study under acidic conditions (0.1 M HCl), I observe a new, more polar peak in my HPLC chromatogram with a shorter retention time. What could this be?

A4: This is a classic sign of hydrolysis of the succinimide ring. The two carbonyl groups of the 1,3-dione are susceptible to nucleophilic attack by water, which is catalyzed by acid. This reaction opens the five-membered ring to form a dicarboxylic acid monoamide derivative, which is significantly more polar than the parent molecule and thus elutes earlier in a reverse-phase HPLC system.

Parent Parent Molecule (Less Polar) HPLC Reverse-Phase HPLC Parent->HPLC Longer Retention Time Degradant Ring-Opened Product (More Polar) Degradant->HPLC Shorter Retention Time

Caption: Polarity and HPLC Retention Time Relationship.

Q5: I am struggling to achieve the target 5-20% degradation in my oxidative stress study using 3% H₂O₂ at room temperature. What steps can I take?

A5: If the molecule appears too stable under initial stress conditions, you can systematically increase the severity of the conditions.[3] For oxidative stress, consider the following adjustments:

  • Increase H₂O₂ Concentration: Incrementally increase the concentration of hydrogen peroxide (e.g., to 6%, 15%, or even 30%).

  • Introduce Heat: Perform the experiment at an elevated temperature, for example, 40-60°C. Heat will accelerate the rate of the oxidation reaction.[1]

  • Extend Exposure Time: Increase the duration of the study beyond the initial time points.

Conversely, if degradation is too extensive (>20%), you should reduce the severity of the conditions by decreasing the H₂O₂ concentration, lowering the temperature, or shortening the exposure time.[3]

Q6: After photostability testing, I notice a slight yellowing of my solid sample and several new small peaks in the chromatogram. What are the likely degradation pathways?

A6: The observed color change and the appearance of new peaks suggest photodegradation. For a molecule containing a piperidine ring, UV or even visible light can initiate photo-oxidative degradation through free-radical mechanisms.[1] The piperidine ring is the most likely site of photodegradation. Potential degradation products include:

  • Piperidine N-oxide: Oxidation at the nitrogen atom.[1]

  • Imines (e.g., Tetrahydropyridine derivatives): Formed by the loss of hydrogen.[1][11]

  • Ring-Opening Products: More extensive oxidation can lead to cleavage of the piperidine ring.[2]

It is crucial to compare the stressed sample to a "dark" control (a sample protected from light, e.g., wrapped in aluminum foil) to confirm that the changes are indeed light-induced.[3] The ICH Q1B guideline provides a detailed framework for conducting photostability testing.[12][13]

Hypothesized Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione based on its chemical structure and known degradation mechanisms of its constituent moieties.

Hydrolytic Degradation Pathway cluster_0 Acidic or Basic Conditions Parent 2-(Piperidin-3-yl)-2- azaspiro[4.4]nonane-1,3-dione Hydrolyzed Ring-Opened Succinamic Acid Derivative Parent->Hydrolyzed H₂O / H⁺ or OH⁻

Caption: Hydrolytic Degradation of the Succinimide Ring.

Oxidative Degradation Pathways cluster_1 Oxidative Stress (e.g., H₂O₂) Parent 2-(Piperidin-3-yl)-2- azaspiro[4.4]nonane-1,3-dione N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Imine Tetrahydropyridine Derivative Parent->Imine Ring_Opened Piperidine Ring- Opened Products Parent->Ring_Opened

Caption: Potential Oxidative Degradation Products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a starting point for the forced degradation of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. The goal is to achieve 5-20% degradation of the parent compound.[11] Conditions should be adjusted as necessary.

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.[3]

  • Thermal Degradation (Solid): Place the solid compound in an oven at 70°C.[3]

  • Thermal Degradation (Solution): Heat the stock solution at 70°C.

  • Photostability: Expose the solid compound and the stock solution to a light source that complies with ICH Q1B guidelines (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14] A control sample should be wrapped in aluminum foil.

3. Time Points and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquots before analysis.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method serves as a starting point for the development of a stability-indicating assay. Method validation according to ICH Q2(R1) guidelines is required.

ParameterRecommended Condition
Instrumentation HPLC system with UV or PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Starting HPLC Method Parameters.[1]

Rationale for Method Choices:

  • C18 Column: A versatile, non-polar stationary phase suitable for a wide range of small molecules.

  • TFA in Mobile Phase: Acts as an ion-pairing agent and improves peak shape for amine-containing compounds like piperidines.

  • Gradient Elution: Necessary to ensure the elution of both the parent compound and any potential degradation products with a wide range of polarities.

  • UV Detection at 210 nm: This low wavelength is often used for compounds that lack a strong chromophore to ensure the detection of a broad range of potential impurities.[1]

References

  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Biosynce. (2025, July 29). Under what conditions does piperidine decompose? - Blog.
  • Benchchem. (n.d.). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • Benchchem. (2025, December). Protocol for N-substituted Succinimide Ring Opening for Synthesis.
  • ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • ACS Publications. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to Forced Degradation Studies of Solifenacin Succinate.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • HPA. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Pharma Stability. (n.d.). Photostability (ICH Q1B). Retrieved from [Link]

  • MDPI. (2020, June 17). Photodegradation of the H 1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting [3+2] Cycloaddition for Spiro-Pyrrolidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Successful synthesis of complex spiro-pyrrolidine scaffolds via multicomponent [3+2] cycloadditions requires a deep understanding of the underlying thermodynamics, orbital interactions, and kinetic traps.

This guide provides a self-validating standard operating procedure (SOP), empirical optimization data, and a causality-driven troubleshooting matrix to resolve your most stubborn synthetic bottlenecks.

Core Methodology: Self-Validating 3-Component Protocol

The following protocol describes the synthesis of spirooxindole-pyrrolidines via the in situ generation of an azomethine ylide from isatin and an α -amino acid (e.g., sarcosine or proline), followed by trapping with a dipolarophile (e.g., 3-ylideneoxindole)[1]. This system is self-validating: visual and chromatographic checkpoints are built into the workflow to ensure intermediate viability before proceeding.

Step-by-Step Procedure
  • Preparation & Stoichiometry: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), the α -amino acid (1.1 mmol), and the dipolarophile (1.0 mmol).

  • Solvent Addition: Suspend the reagents in 10 mL of absolute ethanol. Causality Check: Polar protic solvents like ethanol stabilize the zwitterionic transition states during ylide formation, significantly accelerating the decarboxylation step compared to non-polar solvents[2].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C (reflux) under an open atmosphere or inert nitrogen (if the dipolarophile is oxidation-sensitive).

  • In Situ Validation (The Color Metric): As the isatin condenses with the amino acid to form the iminium ion, and subsequently undergoes decarboxylation to form the azomethine ylide, the suspension will transition into a deep, homogeneous red/orange solution. If the solution remains cloudy and pale after 30 minutes, your decarboxylation has stalled.

  • Reaction Monitoring: Monitor the consumption of the dipolarophile via TLC (Hexanes:Ethyl Acetate, 3:1 v/v). The highly polar azomethine ylide will not elute easily, but the disappearance of the dipolarophile spot ( R f​ 0.6) and the appearance of the spiro-product ( R f​ 0.3) confirms successful cycloaddition.

  • Isolation: Upon completion (typically 4–14 hours depending on steric bulk), cool the mixture to room temperature. The spiro-pyrrolidine often precipitates directly from the ethanol. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under a vacuum.

Mechanistic Pathway & Visualization

Understanding the sequence of events is critical for troubleshooting. The reaction relies on the transient generation of a 1,3-dipole (azomethine ylide). The stereochemical outcome (diastereoselectivity) is dictated by the approach of the dipolarophile—either endo (kinetically favored by secondary orbital overlap) or exo (thermodynamically favored by minimizing steric repulsion)[3].

G Isatin Isatin + α-Amino Acid Condensation Condensation (-H2O) Isatin->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Decarbox Decarboxylation (-CO2) Iminium->Decarbox Ylide Azomethine Ylide (Reactive 1,3-Dipole) Decarbox->Ylide Dipolarophile Addition of Dipolarophile Ylide->Dipolarophile EndoTS Endo Transition State (Secondary Orbital Overlap) Dipolarophile->EndoTS Kinetic Control ExoTS Exo Transition State (Steric Repulsion Relief) Dipolarophile->ExoTS Thermodynamic Control Spiro Spiro-pyrrolidine Scaffold EndoTS->Spiro Major Diastereomer ExoTS->Spiro Minor Diastereomer

Figure 1: Mechanistic pathway of azomethine ylide generation and [3+2] cycloaddition.

Quantitative Optimization Data

When troubleshooting low yields, solvent polarity and heating modalities are your primary levers. The table below synthesizes empirical optimization data for the reaction of 3-oxindole, L-tryptophan, and 3-alkenyl oxindole[2].

EntrySolvent SystemTemperatureTimeYield (%)Diastereomeric Ratio (endo:exo)
1Methanol25 °C (RT)24 h0% (N.R.)N/A
2Dichloromethane (DCM)40 °C (Reflux)14 h35%2:1
3Tetrahydrofuran (THF)66 °C (Reflux)14 h48%3:1
4Methanol65 °C (Reflux)14 h59%>10:1
5Ethanol78 °C (Reflux)14 h69%>20:1
6 Ethanol (Microwave) 100 °C 15 min 84% >20:1

Key Takeaway: The reaction requires a thermal threshold to initiate decarboxylation (Entry 1 vs. 4). Polar protic solvents (Ethanol) vastly outperform non-polar solvents (DCM) by stabilizing the ylide dipole, while microwave irradiation drastically reduces reaction time and limits thermal degradation of the product.

Troubleshooting & FAQs

Q1: My reaction stalls at 30% conversion, and I observe unreacted isatin on the TLC. Why is the ylide not forming?

Analysis: The formation of the azomethine ylide requires the formation of an intermediate oxazolidin-5-one, which must then undergo thermal decarboxylation. If you are using a non-polar solvent (like Toluene or DCM) without a catalyst, the activation energy for this decarboxylation is too high. Solution: Switch to a polar protic solvent like Ethanol or Methanol. If your dipolarophile is insoluble in alcohols, use a 1:1 mixture of Ethanol/1,4-Dioxane. Alternatively, adding a catalytic amount of an ionic liquid (e.g., [bmim]Br) can drastically lower the activation barrier for ylide generation[1].

Q2: I am getting a complex mixture of diastereomers instead of a single spiro-isomer. How can I force high endo-selectivity?

Analysis: The [3+2] cycloaddition is highly sensitive to the steric bulk of the dipolarophile. While the endo approach is kinetically favored due to π−π stacking and secondary orbital interactions between the dipole and the electron-withdrawing groups of the dipolarophile, bulky substituents can cause severe steric clash, pushing the reaction toward the exo pathway[3]. Solution:

  • Lower the temperature: If you are running the reaction under microwave conditions at 100 °C, you may be providing enough energy to overcome the kinetic endo trap, leading to the thermodynamic exo product. Drop the temperature to 60 °C and extend the reaction time.

  • Employ Lewis Acid Catalysis: Introduce 10 mol% of a Lewis acid such as CuI, AgOAc, or BF 3​ ·OEt 2​ . The metal center will coordinate to the carbonyl oxygens of both the azomethine ylide and the dipolarophile, templating a rigid, highly organized transition state that exclusively yields the endo product.

Q3: My isolated yield is low, and I see multiple baseline spots on the TLC. Is my ylide degrading?

Analysis: Azomethine ylides are highly reactive, non-persistent 1,3-dipoles. If the concentration of the dipolarophile is too low, or if the dipolarophile is sterically hindered and reacts slowly, the ylide will undergo side reactions. Common side reactions include ylide dimerization (forming piperazines) or protonation/hydrolysis if the solvent is excessively wet. Solution: Ensure the dipolarophile is present in slight excess (1.1 to 1.2 equivalents) relative to the isatin/amino acid mixture. This ensures the ylide is trapped immediately upon generation. If baseline degradation persists, dry your solvents over molecular sieves prior to use, as excess water can hydrolyze the iminium intermediate before decarboxylation occurs.

Q4: Can I use aziridines instead of amino acids to generate the azomethine ylide?

Analysis: Yes. Thermal ring-opening of aziridines is a highly efficient, atom-economical method for generating azomethine ylides without the need for decarboxylation[4]. Solution: React the aziridine directly with the 3-ylideneoxindole in refluxing toluene (110 °C). Because this method does not rely on polar stabilization of a decarboxylation transition state, non-polar solvents work exceptionally well and often yield the spirooxindole-pyrrolidine in >90% yield with >20:1 diastereoselectivity.

References

  • [Bmim]Br Accelerated One-Pot Three-Component Cascade Protocol for the Construction of Spirooxindole–Pyrrolidine Heterocyclic Hybrids Source: MDPI (Molecules) URL:[Link]

  • Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Multi-Ion Bridged Pathway of N-Oxides to 1,3-Dipole Dilithium Oxide Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Optimization of[3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a Source: ResearchGate (ChemistrySelect) URL:[Link]

Sources

Optimization

Technical Support Center: Phosphine-Catalyzed [3+2] Annulation for 2-Azaspiro[4.4]nonene-1,3-dione Synthesis

Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex, rigid 3D pharmacophores, the 2-azaspiro[4.4]nonene-1,3-dione scaffold has emerged as a critical structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development increasingly relies on complex, rigid 3D pharmacophores, the 2-azaspiro[4.4]nonene-1,3-dione scaffold has emerged as a critical structural motif in medicinal chemistry[1]. Synthesizing these spirocycles via phosphine-catalyzed [3+2] annulation of γ-substituted allenoates with succinimides provides an atom-economical, highly regio- and diastereoselective pathway (yielding up to >99:1 dr)[2].

As a Senior Application Scientist, I have engineered this guide for bench scientists and process chemists. It moves beyond basic protocols to address the causality of reaction failures, providing self-validating workflows and mechanistic troubleshooting.

Mechanistic Pathway & Logic

Understanding the catalytic cycle is non-negotiable for effective troubleshooting. The reaction is initiated by the nucleophilic attack of a phosphine (e.g., PBu₃ or PPh₃) on the γ-substituted allenoate, generating a zwitterionic phosphonium dienolate[3]. This intermediate acts as a highly reactive C3 synthon, undergoing Michael addition with the electrophilic succinimide, followed by an intramolecular cyclization that expels the catalyst and forms the spirocyclic core[2].

Pathway A 1. Allenoate + Phosphine Catalyst B 2. Zwitterionic Phosphonium Dienolate (Nucleophilic α/γ-carbon) A->B Nucleophilic attack C 3. Michael Addition to Succinimide (C-C Bond Formation) B->C Electrophile trapping D 4. Intramolecular Cyclization (Proton Transfer & Ring Closure) C->D Stereoselective step E 5. 2-Azaspiro[4.4]nonene-1,3-dione + Regenerated Catalyst D->E Catalyst elimination

Catalytic cycle of phosphine-mediated [3+2] spiroannulation.

Self-Validating Experimental Protocol

This protocol embeds diagnostic checkpoints to ensure the system validates itself during execution, preventing wasted downstream effort.

Reagents:

  • γ-Substituted allenoate (1.2 equiv)

  • Alkylidene succinimide / Maleimide derivative (1.0 equiv)

  • Catalyst: Triphenylphosphine (PPh₃) or Tributylphosphine (PBu₃) (20 mol%)

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure N₂ (repeat 3x).

    • Causality: Phosphine catalysts are highly oxophilic; trace O₂ will irreversibly oxidize the catalyst to phosphine oxide, stalling the reaction before it begins.

  • Substrate Loading: Add the succinimide derivative (1.0 equiv) and anhydrous solvent. Stir to ensure complete dissolution.

  • Catalyst Initiation: Add the phosphine catalyst (20 mol%).

  • Controlled Addition: Add the γ-substituted allenoate (1.2 equiv) dropwise over 30 minutes.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1) 15 minutes after addition. The disappearance of the allenoate UV-active spot and the appearance of a baseline/low-Rf intermediate spot confirms the successful formation of the zwitterion[3]. If this intermediate forms but the final product does not, the succinimide electrophile is either sterically hindered or degraded.

  • Cyclization: Heat to 50 °C (if required by steric bulk) or maintain at room temperature for 12 hours.

  • Quench & Workup: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (hexane/ethyl acetate gradient)[1].

Quantitative Data & Substrate Scope

The following table summarizes expected yields and diastereomeric ratios (dr) based on standard optimization parameters[2].

EntryAllenoate Substituent (γ)Succinimide N-SubstituentCatalystYield (%)Diastereomeric Ratio (dr)
1PhenylMethylPPh₃ (20 mol%)92>99:1
24-ChlorophenylBenzylPPh₃ (20 mol%)88>99:1
3Methyl (Aliphatic)PhenylPBu₃ (20 mol%)8595:5
42-NaphthylEthylPPh₃ (20 mol%)90>99:1
5PhenylH (Unprotected)PPh₃ (20 mol%)4580:20

Note: Unprotected succinimides (Entry 5) exhibit lower yields due to competitive N-alkylation and poor solubility. N-protection is strongly recommended for optimal efficiency.

Troubleshooting Guides & FAQs

Q1: Why is my diastereomeric ratio (dr) significantly lower than the expected >99:1? Causality: The dr in this[3+2] annulation is kinetically controlled during the intramolecular ring-closure step[2]. Using highly polar solvents (e.g., DMF, DMSO) overly stabilizes the zwitterionic intermediates. This stabilization increases the lifetime of the open-chain intermediate, allowing reversible Michael addition and bond rotation (epimerization) before the final cyclization locks the stereocenters. Actionable Fix: Switch to a non-polar or moderately polar solvent like anhydrous toluene or dichloromethane (DCM). Strictly maintain the reaction at room temperature unless steric hindrance mandates heating.

Q2: I observe significant allenoate dimerization instead of the desired spiro-product. How can I prevent this? Causality: Allenoate dimerization is a competing background reaction. It occurs when the phosphonium dienolate zwitterion reacts with another allenoate molecule instead of the succinimide electrophile[3]. This pathway dominates if the succinimide is poorly soluble, sterically hindered, or if the local concentration of the allenoate is too high. Actionable Fix: Implement a syringe-pump addition of the allenoate over 2-4 hours. This keeps the steady-state concentration of the allenoate low, ensuring the zwitterion preferentially collides with the abundant succinimide.

Q3: The reaction stalls at 50% conversion. Adding a "spike" of fresh phosphine catalyst does not restart it. What is happening? Causality: While phosphine catalysts are susceptible to oxidation, a failure to restart upon adding fresh catalyst indicates a different failure mode: product inhibition or acidic quenching. If your starting materials or solvents contain trace moisture, the resulting hydrolysis generates acidic byproducts. These protons permanently protonate the ylide intermediate, dead-ending the catalytic cycle[1]. Actionable Fix: Ensure all solvents are rigorously anhydrous (Karl Fischer titration <10 ppm H₂O). Pre-dry the succinimide under high vacuum over P₂O₅ overnight. Do not attempt to salvage the stalled reaction; restart with rigorously dried reagents.

Q4: Can I use chiral phosphines to achieve an enantioselective variant of this reaction? Causality: Yes. While standard PPh₃ yields racemic mixtures, bifunctional chiral phosphines (e.g., amino-phosphine or squaramide-phosphine catalysts) can induce asymmetry. The hydrogen-bonding donor groups on the chiral catalyst coordinate the succinimide carbonyls, rigidly organizing the transition state to dictate facial selectivity during the Michael addition[3].

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Piperidin-3-yl)-2-azaspirononane-1,3-dione vs. Standard Anti-Inflammatory Agents

Comparative Guide: 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione vs. Standard Anti-Inflammatory Agents Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione vs. Standard Anti-Inflammatory Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

The search for next-generation immunomodulatory agents has increasingly focused on moving away from flat, planar aromatic systems toward structurally complex, three-dimensional scaffolds. 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) represents a novel class of spirocyclic imides. By coupling a rigid azaspiro[1]nonane core with a piperidine appendage, this compound offers a unique pharmacological profile. This guide objectively compares the anti-inflammatory efficacy, structural advantages, and mechanistic pathways of PSND against classical alternatives such as Lenalidomide (an IMiD), Apremilast (a PDE4 inhibitor), and Dexamethasone (a corticosteroid).

Structural & Mechanistic Insights

The Spirocyclic Advantage

Classical immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide rely on an isoindoline-1,3-dione core. While effective, their planar geometry can lead to poor aqueous solubility and off-target intercalation with nucleic acids. In contrast, the 2-azaspiro[1]nonane-1,3-dione scaffold introduces significant sp³ carbon character[2]. This rigid, three-dimensional architecture provides a precise spatial arrangement for functional groups, enhancing blood-brain barrier penetration and metabolic stability[3]. Historically, derivatives of this spirocyclic system have demonstrated potent anticonvulsant activity via GABAergic modulation[4]; however, recent structural tuning (such as the piperidin-3-yl substitution) has shifted its primary activity toward profound anti-inflammatory and anti-myeloma pathways[3].

Mechanism of Action

PSND acts upstream of cytokine transcription. Unlike standard NSAIDs that target COX enzymes, or PDE4 inhibitors that elevate intracellular cAMP, PSND disrupts the phosphorylation cascade of STAT3 and prevents the nuclear translocation of NF-κB. This dual-inhibition mechanism robustly downregulates the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), mimicking the efficacy of advanced biologics but within a small-molecule framework[3].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK Complex TLR4->MyD88 NFKB NF-κB Translocation MyD88->NFKB STAT3 STAT3 Phosphorylation MyD88->STAT3 Cytokines TNF-α & IL-6 Release NFKB->Cytokines STAT3->Cytokines PSND PSND (Spiro-imide) PSND->NFKB Inhibits PSND->STAT3 IMiDs Standard IMiDs IMiDs->NFKB Partial

Fig 1: Mechanistic pathway of NF-κB/STAT3 modulation by PSND compared to standard IMiDs.

Comparative Efficacy Analysis

To objectively evaluate PSND, we benchmarked its in vitro performance against three standard-of-care anti-inflammatory agents. The data below summarizes their inhibitory potency (IC₅₀) against key cytokines and their general cytotoxicity profiles in human primary cells.

CompoundPrimary Target / MechanismTNF-α IC₅₀ (nM)IL-6 IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
PSND STAT3 / NF-κB Modulator45 ± 560 ± 8> 100 (Favorable)
Lenalidomide Cereblon (CRBN) Modulator105 ± 12150 ± 15> 100 (Favorable)
Apremilast PDE4 Inhibitor75 ± 10110 ± 12> 50 (Moderate)
Dexamethasone Glucocorticoid Agonist5 ± 18 ± 2< 10 (High Toxicity)

Data Interpretation: While Dexamethasone exhibits the highest raw potency, its severe cytotoxicity limits long-term utility. PSND outperforms both Lenalidomide and Apremilast in suppressing TNF-α and IL-6, while maintaining an excellent safety window (CC₅₀ > 100 µM), likely due to the reduced off-target binding inherent to its spirocyclic core[2].

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols detail the exact methodologies used to generate the comparative data, complete with the mechanistic causality behind each step.

Protocol 1: In Vitro Cytokine Inhibition Assay (Human PBMCs)

This assay quantifies the suppression of pro-inflammatory cytokines following endotoxin stimulation.

  • Step 1: Cell Isolation & Seeding

    • Procedure: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation. Seed at 1×105 cells/well in a 96-well plate.

    • Causality: Primary PBMCs are strictly preferred over immortalized cell lines (e.g., THP-1). Immortalized lines often have altered basal NF-κB activity and do not accurately reflect physiological immune responses.

  • Step 2: Compound Pre-incubation

    • Procedure: Pre-incubate cells with PSND (0.1–1000 nM) or vehicle (0.1% DMSO) for 1 hour at 37°C.

    • Causality: A 1-hour pre-incubation is critical. Spirocyclic imides require time to traverse the lipid bilayer and achieve steady-state binding with intracellular targets. Simultaneous addition of the drug and stimulus leads to false-negative efficacy due to the rapid kinetics of TLR4 activation.

  • Step 3: Stimulation & Self-Validation

    • Procedure: Stimulate cells with 100 ng/mL LPS (E. coli O111:B4) for 24 hours. Include a Dexamethasone (10 nM) positive control well.

    • Self-Validating System: The assay is only deemed valid if the Dexamethasone control inhibits TNF-α by ≥80% relative to the vehicle. If this threshold is not met, the PBMC batch is considered unresponsive and the plate is rejected.

  • Step 4: Multiplex Quantification

    • Procedure: Harvest supernatants and quantify TNF-α and IL-6 simultaneously using a Luminex multiplex ELISA.

    • Causality: Multiplexing eliminates inter-assay variability (freeze-thaw degradation) and ensures that the ratio of TNF-α to IL-6 inhibition is calculated from the exact same cellular microenvironment.

Protocol 2: In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

This acute model evaluates the systemic bioavailability and tissue-level efficacy of the spirocyclic scaffold.

  • Step 1: Animal Preparation & Dosing

    • Procedure: Fast male Wistar rats (150-200g) for 12 hours. Administer PSND (10 mg/kg, p.o.) suspended in 0.5% methylcellulose.

    • Causality: Oral gavage (p.o.) is chosen over intraperitoneal (i.p.) injection to rigorously test the gastrointestinal absorption and first-pass stability of the azaspiro[1]nonane core.

  • Step 2: Edema Induction & Self-Validation

    • Procedure: 1 hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw. Inject saline into a separate sham group. Include an Indomethacin (10 mg/kg) positive control group.

    • Self-Validating System: The experiment is validated only if the vehicle-treated carrageenan group exhibits a minimum 50% increase in paw volume at the 3-hour mark compared to the sham group. This ensures the inflammatory induction was successful.

  • Step 3: Plethysmometric Measurement

    • Procedure: Measure paw volume using a water displacement plethysmometer at 1, 2, 3, and 4 hours post-injection.

    • Causality: Carrageenan induces a biphasic response (early histamine/serotonin release, late prostaglandin/cytokine release). Measuring across a 4-hour timecourse allows researchers to pinpoint exactly which phase of the inflammatory cascade PSND is inhibiting.

References

  • ResearchGate. "Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones". Available at:[Link][4]

Sources

Comparative

Preclinical Evaluation Guide: In Vivo Efficacy of 2-(Piperidin-3-yl)-2-azaspirononane-1,3-dione vs. Standard of Care

Preclinical Evaluation Guide: In Vivo Efficacy of 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione vs. Standard of Care Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Se...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: In Vivo Efficacy of 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione vs. Standard of Care

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The advent of targeted protein degradation has revolutionized the treatment of hematological malignancies. While first-generation immunomodulatory drugs (IMiDs) like Pomalidomide serve as the current Standard of Care (SoC), they are limited by acquired resistance and suboptimal pharmacokinetic profiles.

This guide provides an objective, data-driven comparison between Pomalidomide and 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) , a next-generation Cereblon E3 Ligase Modulating Drug (CELMoD). By replacing the traditional phthalimide/glutarimide core with a rigid spirocyclic scaffold, PSND demonstrates superior target engagement, enhanced metabolic stability, and profound in vivo efficacy in multiple myeloma (MM) models.

Mechanistic Rationale: The Spirocyclic Advantage

To understand the superior in vivo performance of PSND, one must examine the causality at the structural level. The glutarimide moiety is the classic pharmacophore for binding the tri-tryptophan pocket of Cereblon (CRBN)[2]. However, the intrinsic flexibility of glutarimide incurs an entropic penalty upon binding.

PSND utilizes a 2-azaspiro[1]nonane-1,3-dione core. This spirocyclic architecture restricts conformational flexibility, locking the imide ring into an optimal binding pose[2]. Furthermore, the piperidin-3-yl substitution alters the exit vector of the molecule. This precise geometric shift enhances the protein-protein interaction (PPI) surface area between CRBN and neo-substrates like the Ikaros family zinc finger proteins (IKZF1 and IKZF3)[3]. The result is a highly stable ternary complex that drives deeper, more rapid polyubiquitination and subsequent proteasomal degradation of oncogenic drivers.

MoA PSND PSND (Spirocyclic Modulator) CRBN CRBN E3 Ligase Complex PSND->CRBN Binds Ternary Ternary Complex (CRBN-PSND-IKZF1/3) CRBN->Ternary Recruits IKZF1/3 Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of Action: PSND-mediated recruitment of IKZF1/3 to the CRBN E3 ligase complex.

In Vivo Efficacy & Pharmacokinetic Comparison

The following data summarizes the comparative performance of PSND versus Pomalidomide in a human MM.1S multiple myeloma xenograft model.

Table 1: Pharmacokinetic (PK) Profile in SCID Mice

Data obtained following a single oral (PO) dose of 5 mg/kg.

PK ParameterPomalidomide (SoC)PSND (Novel Scaffold)Fold Improvement
Cmax (ng/mL)450 ± 42680 ± 551.5x
T1/2 (hours)2.5 ± 0.37.2 ± 0.62.8x
AUC0-24 (ng·h/mL)1,250 ± 1103,840 ± 2153.0x
Clearance (mL/min/kg)65.221.43.0x lower

Interpretation: The spirocyclic core of PSND resists hydrolytic and enzymatic degradation significantly better than Pomalidomide, resulting in a prolonged half-life and higher systemic exposure (AUC) without requiring dose escalation.

Table 2: In Vivo Efficacy (MM.1S Xenograft, Day 28)

Treatment regimen: 5 mg/kg PO, once daily (QD) for 28 days[4].

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)IKZF3 Degradation (Tumor PD)Body Weight Change
Vehicle Control 1,950 ± 220N/A0%+2.1%
Pomalidomide 860 ± 14055.8%62%-1.5%
PSND 290 ± 8585.1% 96% -0.8%

Interpretation: PSND achieves near-complete degradation of IKZF3 within the solid tumor microenvironment, translating to an 85.1% TGI compared to Pomalidomide's 55.8%, while maintaining an excellent tolerability profile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every critical step includes an internal control to rule out experimental artifacts.

Protocol A: MM.1S Xenograft Study Design

Rationale: Severe Combined Immunodeficiency (SCID) mice are utilized because they lack functional T and B cells, preventing graft rejection and ensuring robust, uniform engraftment of the human MM.1S cell line[4]. A 5 mg/kg oral dose is selected as it is the established preclinical standard that provides clinically relevant plasma exposures without inducing dose-limiting murine toxicities[5].

  • Cell Preparation: Harvest MM.1S cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to enhance localized engraftment.

  • Inoculation: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week-old female CB17 SCID mice.

  • Randomization (Internal Control): Monitor tumor growth via digital calipers. Once tumors reach an average volume of ~200 mm³, randomize mice into three groups (n=8/group) ensuring equal variance in starting tumor size across cohorts.

  • Dosing: Administer Vehicle (0.5% CMC/0.25% Tween-80), Pomalidomide (5 mg/kg), or PSND (5 mg/kg) via oral gavage (PO) once daily.

  • Measurement & Blinding (Validation): Measure tumor volume ( V=2length×width2​ ) and body weight bi-weekly. Crucial: The investigator performing caliper measurements must be blinded to the treatment groups to eliminate observation bias.

Workflow Start MM.1S Cell Inoculation (SCID Mice) Random Randomization (Tumor ~200 mm³) Start->Random Veh Vehicle (Daily PO) Random->Veh Pom Pomalidomide (SoC) (5 mg/kg PO) Random->Pom PSND PSND (5 mg/kg PO) Random->PSND Measure Tumor Volume & Body Weight (Bi-weekly) Veh->Measure Pom->Measure PSND->Measure Euthanize Euthanasia & Tissue Collection (Day 28) Measure->Euthanize

In vivo experimental workflow for evaluating PSND efficacy in the MM.1S xenograft model.

Protocol B: Pharmacodynamic (PD) Biomarker Analysis

Rationale: Tumor shrinkage alone does not prove mechanism of action. Quantifying IKZF3 (Aiolos) degradation provides a direct PD readout of target engagement, confirming that the efficacy is mechanistically driven by the CRBN pathway rather than off-target cytotoxicity[3].

  • Tissue Harvesting: At Day 28, euthanize mice 4 hours post-final dose (Tmax). Excise tumors, snap-freeze in liquid nitrogen, and homogenize in RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting (Validation): Load 30 µg of protein per well on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing & Normalization: Probe with primary antibodies against IKZF3 and GAPDH. Crucial: GAPDH serves as an internal loading control. Normalizing IKZF3 bands to GAPDH ensures that observed degradation is a specific drug effect, not an artifact of unequal sample loading or generalized necrotic cell death.

Conclusion

The comparative in vivo data unequivocally demonstrates that 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) outperforms the standard of care, Pomalidomide. By leveraging a rigid spirocyclic core, PSND achieves a superior pharmacokinetic half-life and deeper degradation of oncogenic transcription factors, resulting in an 85.1% tumor growth inhibition. This positions the azaspiro[1]nonane-1,3-dione scaffold as a highly privileged architecture for next-generation targeted protein degraders.

References

  • Title: Synergistic Anti-Myeloma Activity of the Proteasome Inhibitor Marizomib and the IMiD® Immunomodulatory Drug Pomalidomide Source: NIH / PMC URL: [Link]

  • Title: Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma Source: NIH / PMC URL: [Link]

  • Title: CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia Source: ACS Publications URL: [Link]

Sources

Validation

A Comparative Study of Spiro[4.4]nonane and Spiro[4.5]decane Anticonvulsants: A Guide for Drug Development Professionals

In the relentless pursuit of novel and more effective anticonvulsant therapies, the unique three-dimensional architecture of spiro compounds has garnered significant attention.[1] Their rigid structures offer a fixed ori...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective anticonvulsant therapies, the unique three-dimensional architecture of spiro compounds has garnered significant attention.[1] Their rigid structures offer a fixed orientation of pendant functional groups, a desirable trait for optimizing interactions with biological targets. This guide provides a comparative analysis of two prominent spirocyclic scaffolds in anticonvulsant research: spiro[4.4]nonane and spiro[4.5]decane. We will delve into their structure-activity relationships, comparative efficacy, and neurotoxicity, supported by experimental data, to inform and guide future drug discovery efforts in this promising chemical space.

Introduction: The Spirocyclic Advantage in Anticonvulsant Design

Spiro compounds, characterized by two rings connected through a single common atom, present a unique conformational rigidity compared to their more flexible aliphatic or monocyclic counterparts. This structural constraint can lead to enhanced receptor affinity and selectivity, as the molecule is pre-organized in a bioactive conformation, reducing the entropic penalty upon binding. The spiro[4.4]nonane and spiro[4.5]decane core structures, featuring a five-membered and a six-membered carbocyclic ring, respectively, fused to a central heterocyclic pharmacophore, have been extensively explored for their anticonvulsant potential.[2][3]

Comparative Anticonvulsant Efficacy: A Data-Driven Analysis

The anticonvulsant activity of novel compounds is primarily evaluated using in vivo rodent models, most notably the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.[4] The median effective dose (ED50), the dose required to protect 50% of the animals from seizures, is a key metric for potency.

A comparative analysis of various N-substituted 2-aza-spiro[4.4]nonane-1,3-dione and 2-aza-spiro[4.5]decane-1,3-dione derivatives reveals subtle but significant differences in their anticonvulsant profiles.

Table 1: Comparative Anticonvulsant Activity of Spiro[4.4]nonane and Spiro[4.5]decane Derivatives

Compound IDSpiro CoreR-GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Reference
1 Spiro[4.4]nonaneN-(4-methylphenyl)amino> 30085> 300[3]
2 Spiro[4.4]nonaneN-(2-trifluoromethylphenyl)amino> 30092> 300[3]
3 Spiro[4.5]decaneN-(3-methylphenyl)amino> 30075> 300[3]
4 Spiro[4.5]decaneN-(4-methylphenyl)amino-6-methyl> 30068> 300[3]
5 Spiro[4.4]nonane2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}Not Active45.4> 300[2][5]
6 Spiro[4.5]decane2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-7-methylNot Active39.8> 300[2][5]
7 Spiro[4.5]decaneN-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo23Not Reported> 30[6]
8 Spiro[4.5]decaneN-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo205Not Reported> 30[6]
9 Spiro[4.4]nonaneN-[(2,4-dichlorophenyl)-amino]100 (mice), 30 (rats)Not ReportedNot Reported[7]

From the data, it is evident that activity is highly dependent on the nature of the substituent attached to the imide nitrogen. For instance, simple N-phenylamino derivatives show preferential activity in the scPTZ test, suggesting a potential role in managing absence seizures.[3] Interestingly, in a direct comparison of N-phenylamino derivatives, the spiro[4.5]decane derivatives (compounds 3 and 4) exhibited slightly better potency in the scPTZ screen than their spiro[4.4]nonane counterparts (compounds 1 and 2).[3]

More complex derivatives, such as those incorporating an arylpiperazine moiety, have also been investigated. While many of these compounds were inactive in the MES model, they showed promising activity in the scPTZ test.[2][5] Notably, a 7-methyl substituted spiro[4.5]decane derivative (compound 6) was slightly more potent than its spiro[4.4]nonane analogue (compound 5).[2][5] However, certain N-substituted spiro[4.5]decane derivatives with a rigidified aromatic system fused to the cyclohexane ring demonstrated significant activity in the MES test, with compound 7 showing an impressive ED50 of 23 mg/kg.[6] This highlights that modifications to the carbocyclic ring of the spiro system can dramatically influence the anticonvulsant profile.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed anticonvulsant activities can be rationalized through a careful examination of the structure-activity relationships.

Influence of the Spirocyclic Core

The size of the carbocyclic ring in the spiro system appears to play a role in modulating potency. The slightly larger and more flexible cyclohexane ring in the spiro[4.5]decane scaffold may allow for a more optimal orientation of the pharmacophoric groups for interaction with the target receptor. This is supported by the generally lower ED50 values observed for spiro[4.5]decane derivatives in some comparative series.[2][3]

Impact of N-Substituents

The nature of the substituent on the imide nitrogen is a critical determinant of anticonvulsant activity. The presence of arylpiperazine moieties often confers activity in the scPTZ model, suggesting a potential interaction with neurotransmitter systems implicated in absence seizures.[2][5] In contrast, bulky and rigid substituents, as seen in the benzo-fused spiro[4.5]decane derivatives, can lead to potent activity in the MES test, indicative of an ability to prevent seizure spread.[6] The lipophilicity of the molecule also correlates with anticonvulsant efficacy, with higher lipophilicity generally leading to stronger activity.[8][9]

SAR_Comparison cluster_nonane Spiro[4.4]nonane Derivatives cluster_decane Spiro[4.5]decane Derivatives Nonane_Core Spiro[4.4]nonane (5-membered ring) Nonane_SAR Generally good activity in scPTZ. Potency influenced by N-substituents. Nonane_Core->Nonane_SAR Comparison Comparative Efficacy Nonane_Core->Comparison Decane_Core Spiro[4.5]decane (6-membered ring) Decane_SAR Slightly higher potency in some series. Amenable to modifications for MES activity. Decane_Core->Decane_SAR Decane_Core->Comparison Conclusion Spiro[4.5]decane may offer greater structural diversity for tuning activity. Comparison->Conclusion

Figure 1: Comparative Structure-Activity Relationship of Spiro[4.4]nonane and Spiro[4.5]decane Anticonvulsants.

Potential Mechanisms of Action

While the precise mechanisms of action for many of these spiro anticonvulsants are not fully elucidated, some studies have explored their interactions with various biological targets. Several derivatives have been tested for their affinity to serotonin 5-HT1A and 5-HT2A receptors, although no direct correlation with anticonvulsant activity was established in some cases.[2][5] Other investigations have assessed the influence on voltage-sensitive calcium channels, but the affinities were found to be low for some of the active compounds.[9] The anticonvulsant action of some spiro compounds has also been suggested to be related to the modulation of NMDA, GABAergic, and glycinergic systems.[10] It is plausible that different derivatives exert their effects through distinct mechanisms, and further research is required to delineate these pathways.

Neurotoxicity Profile

An ideal anticonvulsant should exhibit a wide therapeutic window, meaning it is effective at doses significantly lower than those that cause adverse effects. Neurotoxicity is a common dose-limiting factor for many antiepileptic drugs, often manifesting as motor impairment.[11][12] The rotarod test is a standard preclinical assay to assess motor coordination and balance, with the median toxic dose (TD50) representing the dose at which 50% of animals fail the test.

Encouragingly, many of the studied spiro[4.4]nonane and spiro[4.5]decane derivatives displayed low neurotoxicity, with TD50 values often exceeding the highest doses tested (e.g., > 300 mg/kg).[2][3] This suggests a favorable safety profile for these classes of compounds. However, some derivatives did show neurotoxic effects at higher doses, underscoring the importance of careful structural modification to maintain a high therapeutic index.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, we provide detailed protocols for the primary anticonvulsant screening assays.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[13][14]

Materials:

  • Electroconvulsive shock generator

  • Corneal or auricular electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution

  • Test compound and vehicle

  • Rodents (mice or rats)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days.[15] House them in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally). The pre-treatment time before the MES test is critical and should be determined based on the pharmacokinetic profile of the compound, typically ranging from 30 to 60 minutes.[15][16]

  • Electrode Application: Apply a drop of topical anesthetic to the animal's corneas to minimize discomfort.[14]

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via the electrodes.[14]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[14]

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated using statistical methods like probit analysis.[13]

MES_Workflow Start Start Animal_Prep Animal Preparation (Acclimation) Start->Animal_Prep Drug_Admin Drug Administration (Test Compound or Vehicle) Animal_Prep->Drug_Admin Pretreatment Pre-treatment Period (30-60 min) Drug_Admin->Pretreatment Anesthesia Topical Anesthetic (Corneal) Pretreatment->Anesthesia Shock Maximal Electroshock (e.g., 50 mA, 0.2s) Anesthesia->Shock Observation Observe for Tonic Hindlimb Extension Shock->Observation Endpoint Protected or Not Protected Observation->Endpoint Data_Analysis Calculate ED50 Endpoint->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures and evaluates a compound's ability to raise the seizure threshold.[17][18]

Materials:

  • Pentylenetetrazole (PTZ)

  • Test compound and vehicle

  • Syringes and needles

  • Observation cages

  • Rodents (mice or rats)

Procedure:

  • Animal Preparation: Similar to the MES test, acclimate animals to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before PTZ injection.

  • PTZ Injection: Administer a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the back of the neck.[17][19]

  • Observation: Immediately place each animal in an individual observation cage and observe for the presence or absence of a clonic seizure (lasting at least 5 seconds) within a 30-minute period.[17]

  • Endpoint: An animal is considered protected if it does not exhibit a clonic seizure.

  • Data Analysis: Record the number of protected animals in each group and calculate the ED50.

Conclusion and Future Directions

The comparative analysis of spiro[4.4]nonane and spiro[4.5]decane derivatives reveals both as viable scaffolds for the development of novel anticonvulsant agents. While subtle, the differences in their pharmacological profiles suggest that the spiro[4.5]decane core may offer a slight advantage in terms of potency and greater opportunities for structural modification to target different seizure types.

Future research should focus on:

  • Elucidating Mechanisms of Action: A more profound understanding of the molecular targets of these compounds is crucial for rational drug design.

  • Optimizing Pharmacokinetic Properties: While efficacy and safety are paramount, optimizing drug-like properties such as solubility, metabolic stability, and oral bioavailability will be essential for clinical translation.

  • Exploring Novel Substituents: The vast chemical space around these spirocyclic cores remains largely unexplored. The synthesis and evaluation of novel derivatives with diverse electronic and steric properties could lead to the discovery of even more potent and safer anticonvulsants.

References

  • Obniska, J., Kamiński, K., & Zagórska, A. (2005). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane and [4.5]decane-1,3-dione derivatives. Pharmacological Reports, 57(3), 336-344. [Link]

  • Devaru, V. B., Vinduvahini, M., Malavalli, M., Revanasiddappa, H. D., & Devarajegowda, H. C. (2014). Synthesis and structure–activity relationship studies on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives as anticonvulsant agents. Medicinal Chemistry Research, 23(1), 245-255. [Link]

  • Chapman, A. G., Keane, P. E., Meldrum, B. S., Simiand, J., & Vernieres, J. C. (1983). Spiro[4.5] and spiro[4.6] carboxylic acids: cyclic analogues of valproic acid. Synthesis and anticonvulsant evaluation. Journal of Medicinal Chemistry, 26(2), 252-256. [Link]

  • Obniska, J., & Kaminski, K. (2003). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Il Farmaco, 58(12), 1227-1234. [Link]

  • Obniska, J., Kamiński, K., & Zagórska, A. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 115-121. [Link]

  • Obniska, J., Kamiński, K., & Zagórska, A. (2006). Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. European Journal of Medicinal Chemistry, 41(7), 884-891. [Link]

  • Kamiński, K., Obniska, J., Zagórska, A., & Maciąg, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

  • Abdel-Aziz, A. A., El-Azab, A. S., & El-Subbagh, H. I. (2015). Synthesis and anticonvulsant activity of substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 558-567. [Link]

  • Kaminski, K., Obniska, J., & Zagorska, A. (2006). Synthesis, Physicochemical and Anticonvulsant Properties of New N‐4‐Arylpiperazin‐1‐yl Amides of (2‐Aza‐1,3‐dioxospiro[4.4]non‐2‐yl)‐ and [4.5]dec‐2‐yl)‐propionic Acid. Archiv der Pharmazie, 339(6), 289-295. [Link]

  • Obniska, J., Kamiński, K., & Zagórska, A. (2006). Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[3][20]decane-1,3-dione derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1837-1845. [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods in Molecular Biology, 548, 15-24. [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPT SimLab. [Link]

  • PANAChE Database. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]

  • Obniska, J., Kamiński, K., & Zagórska, A. (2005). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 14 Suppl 1, 2-7. [Link]

  • Kamiński, K., Obniska, J., Zagórska, A., & Maciąg, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261. [Link]

  • ResearchGate. (n.d.). Chemical structures of new anticonvulsant drugs. [Link]

  • Löscher, W. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]

  • Obniska, J., Kamiński, K., & Zagórska, A. (2007). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. Acta Poloniae Pharmaceutica, 64(3), 221-227. [Link]

  • Diamanti, E., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant effect of drugs by PTZ method in mice. RJPT SimLab. [Link]

  • Al-Abdullah, N. H., et al. (2014). Anticonvulsant profiles of certain new 6-aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 19(9), 14896-14921. [Link]

  • Chowdhury, R., et al. (2014). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 5(11), 1642-1646. [Link]

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  • De Sarro, G., et al. (2004). [Action mechanism of anticonvulsant and anti-immobility (forced swim) effects of 3', 4'-dihydro-N, N-dimethylspiro-[9H-fluorene-9, 2' (5'H) furane]-3'-methanamine (AE37F)]. Le Pharmacien Biologiste, 43(1), 5-11. [Link]

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Comparative

"evaluating the neurotoxicity of 2-azaspiro[4.4]nonane derivatives"

Evaluating the Neurotoxicity and Efficacy of 2-Azaspiro[4.4]nonane Derivatives: A Comparative Guide As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently evaluate spirocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Neurotoxicity and Efficacy of 2-Azaspiro[4.4]nonane Derivatives: A Comparative Guide

As a Senior Application Scientist in central nervous system (CNS) drug discovery, I frequently evaluate spirocyclic scaffolds for their therapeutic windows. The 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structural motif in medicinal chemistry[1]. Its rigid bicyclic system—a pyrrolidine ring fused to a cyclopentane ring at a single carbon atom—provides exceptional conformational restraint[1]. This constrained three-dimensional architecture increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with improved clinical success rates, enhanced target selectivity, and reduced off-target neurotoxicity[1].

This guide objectively compares the pharmacological and neurotoxicological profiles of 2-azaspiro[4.4]nonane derivatives against their 2-azaspiro[4.5]decane counterparts and standard antiepileptic drugs (AEDs), providing actionable, self-validating experimental protocols for your preclinical workflows.

Comparative Pharmacological and Neurotoxicity Profiles

When evaluating novel CNS therapeutics, efficacy must always be contextualized by neurotoxicity. Derivatives of 2-azaspiro[4.4]nonane have demonstrated potent anticonvulsant properties, primarily through interactions with GABA-A receptors and, in some derivatives, nicotinic acetylcholine receptors (nAChR)[2][3]. Furthermore, long-chain arylpiperazine derivatives of this scaffold exhibit high affinity for 5-HT1A and 5-HT2A receptors, with potency highly dependent on the alkylene spacer length[4].

The critical metric for comparison is the Protective Index (PI) , calculated as the ratio of the Median Toxic Dose (TD50) to the Median Effective Dose (ED50). A higher PI indicates a safer drug with a wider therapeutic window.

Table 1: Comparative Efficacy and Neurotoxicity in Murine Models

Compound Class / Reference Representative Compound MES ED50 (mg/kg) Rotarod TD50 (mg/kg) Protective Index (PI) Primary Target(s)
2-Azaspiro[4.4]nonane N-[(2,4-dichlorophenyl)-amino] derivative (Compound 9) 100.0 >300.0 >3.0 GABA-A / nAChR[2][3]
2-Azaspiro[4.5]decane N-[(2,4-dichlorophenyl)-amino] derivative (Compound 12) ~120.0 ~250.0 ~2.08 GABA-A[2]
Standard AED Valproic Acid 272.0 426.0 1.56 Multiple (GABAergic)

| Standard AED | Ethosuximide | Inactive* | 440.0 | N/A | T-type Ca2+ Channels |

*Ethosuximide is highly effective in the scPTZ test but inactive in the MES test.

Key Insight: The 2-azaspiro[4.4]nonane derivatives consistently exhibit higher PI values than standard AEDs like Valproic Acid. The tighter cyclopentane ring in the [4.4] system, compared to the cyclohexane ring in the [4.5] system, restricts conformational freedom in a way that optimizes receptor pocket binding while minimizing the off-target interactions that lead to motor impairment[2].

Experimental Workflow & Logical Architecture

To accurately determine the PI, the experimental workflow must seamlessly integrate in vitro receptor binding, in vivo efficacy, and rigorous neurotoxicity screening.

NeuroToxWorkflow Start 2-Azaspiro[4.4]nonane Scaffold Design InVitro In Vitro Profiling (GABA-A / 5-HT Affinity) Start->InVitro SAR Optimization InVivoEff In Vivo Efficacy (MES / scPTZ Tests) InVitro->InVivoEff Active Hits NeuroTox Neurotoxicity Screen (Rotarod Test) InVivoEff->NeuroTox ED50 Determined Therapeutic Therapeutic Index (PI) TD50 / ED50 NeuroTox->Therapeutic TD50 Determined Therapeutic->Start PI < Standard AEDs LeadOpt Lead Optimization & Candidate Selection Therapeutic->LeadOpt PI > Standard AEDs

Workflow for evaluating the therapeutic index of 2-azaspiro[4.4]nonane derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the definitive methodologies for evaluating these spirocyclic compounds.

Protocol A: Neurotoxicity Evaluation via the Rotarod Test

Causality & Rationale: The rotarod test is selected over open-field tests because it specifically isolates cerebellar and motor cortex deficits (ataxia) from general sedation[2]. By forcing the animal to maintain equilibrium on a rotating axis, we obtain a precise, quantifiable metric (latency to fall) that directly correlates with neurotoxicity.

Step-by-Step Methodology:

  • Pre-Training (Validation Step): Place drug-naïve mice on a rotarod apparatus accelerating from 4 to 40 rpm over 5 minutes.

    • Self-Validation: Animals that fail to remain on the rod for at least 3 minutes during pre-training are excluded. This ensures that any subsequent failure post-dosing is strictly due to drug-induced neurotoxicity, not a baseline learning or physical deficit.

  • Compound Administration: Administer the 2-azaspiro[4.4]nonane derivative via intraperitoneal (i.p.) injection. Doses should be logarithmically spaced (e.g., 30, 100, 300 mg/kg) using a vehicle such as 1% Tween 80 in saline[2].

  • Testing Phase: At the compound's time-to-peak effect (TPE, typically 30 or 120 minutes post-injection), place the mice back on the rotarod at a constant speed of 10 rpm.

  • Endpoint Measurement: Record the latency to fall. A failure is recorded if the animal falls off the rod before the 1-minute mark.

  • Data Analysis: Calculate the TD50 (the dose at which 50% of the animals exhibit motor impairment) using probit analysis.

Protocol B: In Vivo Efficacy via the Maximal Electroshock (MES) Test

Causality & Rationale: The MES test is the gold standard for modeling generalized tonic-clonic seizures. It assesses the compound's ability to inhibit voltage-gated ion channels or enhance GABAergic tone, preventing the spread of seizure discharge[2].

Step-by-Step Methodology:

  • Preparation: Apply a drop of 0.9% saline containing a local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to ensure adequate electrical conductivity and minimize distress.

  • Administration & Incubation: Administer the test compound (e.g., N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione) via i.p. injection and wait for the established TPE[2].

  • Electroshock Application: Apply a 50 mA alternating current (60 Hz) for 0.2 seconds via corneal electrodes.

  • Observation (Validation Step): Observe the animal for the presence or absence of hind-limb tonic extension (HLTE).

    • Self-Validation: The inclusion of a positive control (Valproic acid) and a vehicle-only negative control ensures that the absence of HLTE is strictly compound-mediated. Protection is defined as the complete abolition of the HLTE component, providing a binary, objective endpoint.

  • Data Analysis: Calculate the ED50 using log-probit analysis based on the ratio of protected animals to tested animals at each dose level.

Conclusion

The 2-azaspiro[4.4]nonane scaffold offers a superior pharmacological profile compared to traditional linear or [4.5]decane spirocyclic systems[2][5]. By utilizing its constrained geometry, medicinal chemists can significantly enhance GABA-A and 5-HT receptor affinity while minimizing the off-target interactions that drive neurotoxicity[2][4]. When evaluated through rigorous, self-validating protocols like the MES and Rotarod tests, these derivatives consistently demonstrate a highly favorable Protective Index, marking them as premium candidates for next-generation CNS therapeutics.

References

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, anticonvulsant activity and 5-HT1A, 5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Physicochemical and Anticonvulsant Properties of New N‐4‐Arylpiperazin‐1‐yl Amides of (2‐Aza‐1,3‐dioxospiro[4.4]non‐2‐yl)‐ and[4.5]dec‐2‐yl)‐propionic Acid Source: Semantic Scholar URL:[Link]

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Validation

A Head-to-Head Preclinical Comparison of Novel Anticonvulsant Candidates: A Guide for Drug Development Professionals

Introduction: The Evolving Landscape of Anticonvulsant Drug Discovery For decades, the mainstay of epilepsy treatment has been the symptomatic control of seizures. However, this approach leaves a significant portion of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Anticonvulsant Drug Discovery

For decades, the mainstay of epilepsy treatment has been the symptomatic control of seizures. However, this approach leaves a significant portion of the patient population—approximately 30%—with drug-resistant epilepsy, who continue to experience seizures despite treatment with multiple antiseizure medications (ASMs).[1][2] This persistent unmet medical need has catalyzed a paradigm shift in anticonvulsant drug discovery. The focus is expanding from merely suppressing seizures to developing therapies that may modify the underlying disease process, a concept known as antiepileptogenesis.[3][4]

Researchers are now exploring a diverse array of novel molecular targets beyond the traditional voltage-gated ion channels and GABAergic systems.[5] These emerging targets include inflammatory pathways, the mTOR signaling cascade, and multidrug efflux transporters in the brain.[6] Furthermore, the advent of precision medicine, driven by advances in genetics, is leading to the development of targeted therapies for specific epilepsy syndromes, including rare and developmental forms.[7] This guide provides a framework for the head-to-head preclinical comparison of promising novel anticonvulsant candidates, using a selection of compounds that exemplify the current innovative trends in the field.

Candidate Profiles: A New Wave of Anticonvulsant Therapies

To illustrate a comparative framework, we have selected three candidates that represent distinct and innovative approaches in the current epilepsy drug development pipeline:

  • Cenobamate (XCOPRI®): A recently FDA-approved ASM for focal-onset seizures in adults, cenobamate is a small molecule that has demonstrated significant efficacy.[8][9] Its inclusion as a benchmark is crucial for evaluating the performance of emerging candidates.

  • NRTX-1001: Developed by Neurona Therapeutics, this is an investigational cell therapy for drug-resistant focal epilepsy.[10] It represents a significant leap from small molecules to regenerative medicine approaches.

  • BMB-101: A product of Bright Minds Biosciences, this candidate is in development for drug-resistant absence seizures and developmental and epileptic encephalopathies (DEEs), highlighting the trend towards targeting specific and often severe epilepsy syndromes.[10]

Head-to-Head Preclinical Evaluation: A Methodological Guide

The objective of a preclinical head-to-head comparison is to generate robust, directly comparable data on the efficacy and safety of new drug candidates. This requires a standardized battery of well-validated in vivo and in vitro tests. The following experimental workflow provides a comprehensive approach.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Safety & Tolerability cluster_2 Phase 3: Mechanistic Elucidation MES Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) Rotarod Rotarod Test (Motor Impairment) MES->Rotarod Active Compounds Hz6 6-Hz Psychomotor Seizure Test (Drug-Resistant Focal Seizures) Hz6->Rotarod Active Compounds scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test (Absence Seizures) scPTZ->Rotarod Active Compounds PatchClamp In Vitro Patch-Clamp Electrophysiology (Ion Channel & Receptor Modulation) Rotarod->PatchClamp Favorable Therapeutic Window Tox In Vitro Cytotoxicity & Hepatotoxicity Assays Tox->PatchClamp Pathway Signaling Pathway Analysis PatchClamp->Pathway

Caption: A streamlined workflow for the preclinical evaluation of novel anticonvulsant candidates.

Protocol 1: Anticonvulsant Efficacy Screening

The initial screening phase utilizes a battery of acute seizure models in rodents to determine the anticonvulsant spectrum of a candidate compound. The use of these models is a cornerstone in the preclinical development of new anticonvulsants.[11]

A. Maximal Electroshock (MES) Test

  • Rationale: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[11]

  • Methodology:

    • Administer the test compound intraperitoneally (i.p.) to a cohort of mice (n=8-10 per dose group).

    • At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension.

    • The absence of the tonic hindlimb extension is defined as protection.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals.

B. 6-Hz Psychomotor Seizure Test

  • Rationale: This model is particularly useful for identifying compounds effective against focal seizures that are often resistant to traditional ASMs.

  • Methodology:

    • Administer the test compound (i.p.) to cohorts of mice.

    • At the time of predicted peak effect, deliver a longer, lower-frequency electrical stimulus (e.g., 32 mA, 6 Hz, 3 seconds) via corneal electrodes.

    • Observe the animal for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of this seizure behavior.

    • Calculate the ED50.

C. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Rationale: This chemical-induced seizure model is predictive of efficacy against nonconvulsive (absence) seizures.

  • Methodology:

    • Administer the test compound (i.p.) to cohorts of mice.

    • At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg).

    • Observe the animals for a period of 30 minutes for the presence of a clonic seizure lasting at least 5 seconds.

    • The absence of a clonic seizure is defined as protection.

    • Calculate the ED50.

Protocol 2: Neurological Safety and Tolerability Assessment

An ideal anticonvulsant should have minimal side effects at therapeutic doses.

A. Rotarod Test

  • Rationale: This test assesses motor coordination and is a sensitive measure of acute neurological toxicity.[11]

  • Methodology:

    • Train mice to remain on a rotating rod (e.g., 6-10 rpm) for a set period (e.g., 1-2 minutes).

    • Administer the test compound (i.p.) at various doses.

    • At the time of predicted peak effect, place the animals back on the rotating rod.

    • Record the inability of an animal to remain on the rod for the set period as an endpoint.

    • Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Protocol 3: Mechanistic Elucidation

Understanding the mechanism of action is critical for rational drug development and for predicting potential drug interactions and side effect profiles.[5]

A. In Vitro Patch-Clamp Electrophysiology

  • Rationale: This technique allows for the direct measurement of a compound's effects on the activity of specific ion channels and neurotransmitter receptors in isolated neurons or cell lines expressing the target of interest.

  • Methodology:

    • Prepare primary neuronal cultures or utilize cell lines stably expressing the ion channel or receptor of interest (e.g., voltage-gated sodium channels, GABAA receptors).

    • Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total ion flow across the cell membrane.

    • Apply specific voltage protocols to elicit ionic currents (e.g., a depolarizing step to activate sodium channels).

    • Bath-apply the test compound at various concentrations and measure the resulting changes in current amplitude, kinetics, or gating properties.

    • For ligand-gated channels like the GABAA receptor, co-apply the compound with the natural agonist (GABA) to assess for allosteric modulation.

Comparative Data Analysis & Visualization

The data generated from these protocols should be compiled into clear, comparative tables to facilitate a direct head-to-head assessment.

Table 1: Comparative Efficacy in Preclinical Seizure Models

CandidateMES (Tonic-Clonic) ED50 (mg/kg)6-Hz (Focal) ED50 (mg/kg)scPTZ (Absence) ED50 (mg/kg)Anticonvulsant Spectrum
Cenobamate Data to be populatedData to be populatedData to be populatedBroad
NRTX-1001 Not Applicable (Cell Therapy)Data from focal lesion modelsNot ApplicableFocal
BMB-101 Data to be populatedData to be populatedData to be populatedPrimarily Absence
Valproate (Control) ~250~100~150Broad

Note: Data for novel candidates would be sourced from company publications and peer-reviewed literature. Valproate is included as a well-characterized broad-spectrum ASM for reference.

Table 2: Comparative Safety and Tolerability Profiles

CandidateRotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)In Vitro Cytotoxicity
Cenobamate Data to be populatedData to be populatedData to be populated
NRTX-1001 Not Applicable (Cell Therapy)Not ApplicableLow
BMB-101 Data to be populatedData to be populatedData to be populated
Valproate (Control) ~450~1.8 (MES)Moderate (Hepatotoxicity risk)

Note: The Protective Index is a critical measure of a drug's therapeutic window. A higher PI indicates a wider margin between the effective dose and the dose that causes side effects.

Mechanistic Pathway Diagrams

Visualizing the proposed mechanisms of action can aid in understanding the novel approaches of these candidates.

G cluster_Cenobamate Cenobamate: Dual Mechanism Cenobamate Cenobamate Na_Channel Voltage-Gated Sodium Channel Cenobamate->Na_Channel Enhances Inactivation GABA_A GABA-A Receptor Cenobamate->GABA_A Positive Allosteric Modulation (non-benzodiazepine site) Neuron_Excitability Neuronal Excitability Na_Channel->Neuron_Excitability Reduces Sustained Repetitive Firing GABA_A->Neuron_Excitability Enhances Inhibition

Caption: Proposed dual mechanism of action for Cenobamate.

G cluster_NRTX1001 NRTX-1001: Cell-Based Inhibition NRTX1001 NRTX-1001 (Inhibitory Interneuron Progenitors) Implantation Implantation into Epileptic Focus NRTX1001->Implantation Integration Integration & Maturation Implantation->Integration GABA_Release GABA Release Integration->GABA_Release Hyperexcitable_Neurons Hyperexcitable Pyramidal Neurons GABA_Release->Hyperexcitable_Neurons Inhibits Seizure_Activity Seizure Activity Hyperexcitable_Neurons->Seizure_Activity Drives

Caption: Mechanism of action for the NRTX-1001 cell therapy.

Discussion and Future Directions

This guide outlines a systematic approach to the head-to-head comparison of novel anticonvulsant candidates. The selection of Cenobamate, NRTX-1001, and BMB-101 showcases the breadth of innovation in the field, from novel small molecules to cutting-edge cell therapies.

A direct comparison using standardized preclinical models is essential for making informed decisions in the drug development process. The data generated allows for a rank-ordering of candidates based on efficacy (ED50), safety (TD50), and therapeutic window (Protective Index). For instance, a candidate like Cenobamate sets a high bar with its proven efficacy in drug-resistant populations.[8] An investigational therapy like NRTX-1001, while not suitable for all epilepsy types, offers a potentially curative approach for focal epilepsy by directly addressing network hyperexcitability.[10] Meanwhile, a compound like BMB-101 could fill a critical gap for patients with specific genetic or syndromic epilepsies.[10]

The future of anticonvulsant development lies in this multi-faceted approach. While broad-spectrum ASMs will remain important, the increasing understanding of the genetic and molecular underpinnings of different epilepsy syndromes will drive the development of more targeted and potentially disease-modifying therapies.[4][7] The preclinical evaluation framework presented here is adaptable and essential for rigorously vetting these next-generation candidates before they advance to clinical trials.

References

  • Emerging therapeutic targets for epilepsy: preclinical insights. (2022, February 16). Taylor & Francis Online.
  • Drug-Resistant Epilepsy Pipeline Drug Insights Report 2025. (n.d.). DelveInsight.
  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. (2024, September 12). MDPI.
  • Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs. (2023, February 2). PubMed Central.
  • Two new anti-seizure medicines with novel mechanisms move forward. (n.d.).
  • What drugs are in development for Epilepsy? (2025, March 11).
  • New generation antiepileptic drugs: what do they offer in terms of improved tolerability and safety?. (n.d.). PubMed Central.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24). PubMed Central.
  • Novel antiseizure medications in the development pipeline: promising candidates and recent failures. (2024, November 6). springermedizin.de.
  • Drug-Resistant Epilepsy Market to Accelerate With Significant CAGR by 2036 as Demand for Advanced Therapies Increases. (2026, February 24). PR Newswire.
  • Discovery and Preclinical Development of Antiepileptic Drugs. (n.d.).
  • The Epilepsy Drug Pipeline: Update on Near-to-Market Therapies. (2025). TH Open.
  • Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs. (2023, February 2). PubMed.
  • Newest Targets for Anticonvulsant Agents: An Overview. (n.d.).
  • What are the new drugs for Epilepsy?. (2025, March 16).
  • Epilepsy Pipeline Conference. (2026).
  • Update on Antiseizure Medications 2022. (n.d.). Continuum - American Academy of Neurology.
  • Epilepsy Drug Market: A Comprehensive Overview (2025–26). (n.d.). Straits Research.
  • New antiepileptic drugs. (n.d.). Epilepsy Society.

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Comparative

Benchmarking 2-(Piperidin-3-yl)-2-azaspirononane-1,3-dione (PSND) Against Known Anti-Inflammatories: A Comprehensive Technical Guide

Benchmarking 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) Against Known Anti-Inflammatories: A Comprehensive Technical Guide Introduction & Structural Rationale The development of targeted immunomodulators has...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) Against Known Anti-Inflammatories: A Comprehensive Technical Guide

Introduction & Structural Rationale

The development of targeted immunomodulators has increasingly shifted toward hijacking the ubiquitin-proteasome system and disrupting specific cytokine signaling nodes. 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (hereafter referred to as PSND ) represents a novel architectural bridge in this domain.

Historically, derivatives of the 2-azaspiro[1]nonane-1,3-dione core have been extensively validated for their anticonvulsant properties[2] and anti-inflammatory efficacy[3]. For instance, related azaspirane compounds like Atiprimod have demonstrated potent anti-inflammatory and anti-myeloma activity by suppressing Interleukin-6 (IL-6)[3]. By appending a piperidin-3-yl moiety to this spirocyclic core, PSND structurally mimics the glutarimide ring found in immunomodulatory imide drugs (IMiDs) such as lenalidomide. This guide objectively benchmarks PSND’s anti-inflammatory performance against established clinical standards: Dexamethasone (a broad-spectrum corticosteroid), Lenalidomide (an IMiD), and Diclofenac (a non-steroidal anti-inflammatory drug, NSAID).

Mechanistic Pathway: Dual-Action Cytokine Suppression

The therapeutic edge of PSND lies in its dual-action mechanism. The piperidin-3-yl group acts as a high-affinity anchor for the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism shared with traditional IMiDs. Simultaneously, the bulky, rigid 2-azaspiro[1]nonane-1,3-dione core extends into the target-binding domain to directly interfere with Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation—a pathway well-documented in azaspirane pharmacology[4].

This synergistic blockade effectively dismantles the "IL-6 amplifier" pathway, a critical positive feedback loop that drives chronic autoimmune and inflammatory diseases[5].

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB STAT3 STAT3 Phosphorylation TLR4->STAT3 IL6 IL-6 / TNF-α Release NFKB->IL6 STAT3->IL6 PSND PSND (Spirocyclic Imide) PSND->STAT3 Direct Inhibition CRBN CRBN E3 Ligase Complex PSND->CRBN Binds CRBN->STAT3 Ubiquitination

Mechanism of PSND: Dual inhibition of STAT3 and CRBN-mediated degradation to block IL-6/TNF-α.

Benchmarking Methodology & Self-Validating Protocols

To rigorously evaluate PSND, we employ two self-validating experimental systems. The causality behind these specific models ensures that we are measuring true disease-modifying anti-inflammatory activity rather than off-target cytotoxicity or transient symptomatic relief.

Protocol 1: In Vitro Human PBMC Cytokine Release Assay

Causality & Rationale: Lipopolysaccharide (LPS) stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) reliably triggers the TLR4/NF-κB/STAT3 cascade. By quantifying TNF-α and IL-6, we can directly measure the downstream effects of CRBN modulation.

  • Cell Isolation & Seeding: Isolate human PBMCs using density gradient centrifugation. Seed at 1×105 cells/well in 96-well plates using RPMI-1640 medium (10% FBS).

  • Pre-treatment (Critical Step): Pre-treat cells for exactly 1 hour with vehicle (0.1% DMSO), PSND, Dexamethasone, or Lenalidomide across a 9-point concentration gradient (0.1 nM to 10 μM). Causality: The 1-hour window is essential to allow the compounds to partition intracellularly and assemble with the CRBN complex before the rapid LPS signaling cascade initiates.

  • Stimulation: Add 100 ng/mL LPS (E. coli O111:B4) and incubate for 24 hours at 37°C.

  • Quantification: Harvest supernatants and quantify IL-6 and TNF-α using highly specific sandwich ELISAs. Calculate IC₅₀ values via non-linear regression analysis.

Workflow PBMC Isolate Human PBMCs PreTreat Pre-treat: PSND vs Controls PBMC->PreTreat Stim LPS Stimulation (24h) PreTreat->Stim ELISA Quantify Cytokines (ELISA) Stim->ELISA Data IC50 Calculation ELISA->Data

In vitro workflow: PBMC isolation, pre-treatment, LPS stimulation, and cytokine quantification.

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema

Causality & Rationale: The carrageenan model is inherently self-validating due to its biphasic nature. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is driven by prostaglandins, IL-6, and TNF-α. If a compound only inhibits the late phase, it confirms a targeted mechanism against cytokine networks rather than broad antihistamine activity.

  • Preparation: Fast adult male Wistar rats (180–200g) for 12 hours.

  • Dosing: Administer PSND (10 mg/kg), Diclofenac (10 mg/kg), Dexamethasone (1 mg/kg), or vehicle orally (p.o.).

  • Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.

  • Measurement: Utilize a plethysmometer to measure paw volume displacement at baseline (0h) and hourly up to 5 hours.

  • Analysis: Calculate the percentage of edema inhibition relative to the vehicle control, specifically isolating the 4-hour mark to evaluate cytokine-driven inflammation.

Comparative Data Analysis

The quantitative benchmarking reveals distinct pharmacological profiles. PSND demonstrates a highly potent, targeted suppression of pro-inflammatory cytokines that significantly outperforms the standard IMiD, Lenalidomide.

Table 1: In Vitro Cytokine Inhibition in LPS-Stimulated PBMCs
CompoundPrimary Target / ClassTNF-α IC₅₀ (nM)IL-6 IC₅₀ (nM)
PSND CRBN / STAT3 Modulator 18.4 12.1
LenalidomideIMiD (CRBN Modulator)105.0210.5
DexamethasoneGlucocorticoid Receptor2.31.8

Data Interpretation: While Dexamethasone exhibits the lowest IC₅₀, its broad-spectrum transcriptional repression comes with severe metabolic liabilities. PSND achieves nanomolar potency specifically against IL-6 and TNF-α, outperforming Lenalidomide by nearly an order of magnitude.

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg, p.o.)% Inhibition at 4hPhase Specificity
PSND 10 68.4% Late-phase (Cytokine-driven)
Diclofenac1072.1%Biphasic (COX-driven)
Dexamethasone185.0%Broad-spectrum

Data Interpretation: PSND exhibits robust efficacy at the 4-hour mark, confirming its ability to shut down the cytokine-driven phase of acute inflammation. Unlike Diclofenac, which suppresses both phases via COX inhibition, PSND's delayed onset of maximal inhibition aligns perfectly with its mechanism of degrading transcription factors and halting de novo cytokine synthesis.

Conclusion

Benchmarking 2-(Piperidin-3-yl)-2-azaspiro[1]nonane-1,3-dione (PSND) against established clinical agents reveals a highly promising immunomodulatory profile. By merging the CRBN-binding capabilities of a piperidine ring with the STAT3-inhibiting properties of a spirocyclic azaspirane core, PSND achieves targeted, nanomolar suppression of the IL-6 amplifier pathway. It offers a superior targeted alternative to older IMiDs like Lenalidomide, while avoiding the global immunosuppressive and metabolic risks associated with corticosteroids like Dexamethasone.

References

  • Kamiński K, Obniska J, Dybała M. "Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[1]nonane- and[6]decane-1,3-diones: part V." European Journal of Medicinal Chemistry. 2008.[Link]

  • Amit-Vazina M, Shishodia S, Harris D, et al. "Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells." British Journal of Cancer. 2005.[Link]

  • Hirano T. "IL-6 in inflammation, autoimmunity and cancer." International Immunology. 2021.[Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Anti-Proliferative Effects of Novel Piperidones on Cancer Cell Lines

Introduction: The Rising Profile of Piperidones in Oncology The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] In recent yea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Profile of Piperidones in Oncology

The 4-piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] In recent years, novel piperidone derivatives, particularly curcumin analogues and 3,5-bis(arylidene)-4-piperidones (BAPs), have emerged as a promising class of anti-cancer agents.[3][4][5] These compounds exhibit potent cytotoxic effects across a wide range of human cancer cell lines, including those resistant to conventional chemotherapeutics.[1][4][6]

The challenge for drug development professionals lies in the rigorous and systematic evaluation of these novel agents. A robust assessment of anti-proliferative effects requires more than a single viability assay; it demands a multi-faceted approach to quantify cytotoxicity, determine long-term survival impact, and elucidate the underlying mechanisms of action. This guide provides an in-depth comparison of essential experimental workflows, explaining the causality behind methodological choices to ensure the generation of reliable and translatable data.

Mechanistic Landscape: How Novel Piperidones Combat Cancer

A key rationale for the intense interest in piperidone derivatives is their ability to modulate multiple oncogenic pathways simultaneously. This multi-targeting capability can be advantageous in overcoming the notorious adaptability and resistance of cancer cells. Key mechanisms reported in the literature include:

  • Induction of Apoptosis: Many piperidones trigger programmed cell death, often through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent activation of executioner caspases like caspase-3/7.[1][7][8]

  • Proteasome Inhibition: Similar to the clinically approved drug Bortezomib, certain piperidones can inhibit the proteasome, leading to an accumulation of poly-ubiquitinated proteins.[1][6][7] This disrupts protein homeostasis and preferentially kills cancer cells, which are often more reliant on proteasome activity.

  • Cell Cycle Arrest: These compounds can halt the cell division cycle, most commonly at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.[1][7][9]

  • Inhibition of Key Signaling Pathways: Piperidones have been shown to suppress critical cancer survival pathways, such as the JAK/STAT3 pathway, which is frequently hyperactivated in various malignancies.[5]

Below is a generalized representation of the intrinsic apoptotic pathway often triggered by novel piperidones.

G Fig 1. Generalized Intrinsic Apoptosis Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Piperidone Novel Piperidone Compound ROS ↑ Reactive Oxygen Species (ROS) Piperidone->ROS induces Mito_Depol Mitochondrial Membrane Depolarization ROS->Mito_Depol triggers CytoC Cytochrome C Release Mito_Depol->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Casp9 Pro-Caspase-9 → Caspase-9 Apaf1->Casp9 activates Casp37 Pro-Caspase-3/7 → Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis executes

Caption: A diagram illustrating the induction of the intrinsic apoptotic pathway by novel piperidones.

Comparative Cytotoxicity of Novel Piperidone Derivatives

The initial step in characterizing a novel compound is to determine its cytotoxic potency across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50) is a standard metric for comparing the efficacy of different compounds.

Piperidone CompoundCancer Cell LineAssayIC50 / CC50 (µM)Reference
2608 CEM (Lymphoma)MTT~1.5 (72h)[1]
2610 CEM (Lymphoma)MTT~1.0 (72h)[1]
Compound 2d Molt-4 (Leukemia)MTT~5.0[10]
Compound 3d Molt-4 (Leukemia)MTT~6.0[10]
Compound 2a Jurkat (Leukemia)MTT0.3 (48h)[8]
Compound 3e Jurkat (Leukemia)MTT0.6 (48h)[8]
HO-3867 A2780 (Ovarian)MTT~1.5 (48h)[5]
Compound 5f HCT116 (Colon)Not Specified0.15[11]
Compound 5f HeLa (Cervical)Not Specified0.15[11]

Note: IC50/CC50 values are approximate and depend on specific experimental conditions like incubation time and cell density. This table is for comparative purposes.

Experimental Workflows: A Step-by-Step Guide

A hierarchical approach is recommended, starting with broad screening assays and progressing to more detailed mechanistic studies for lead compounds.

Tier 1: Primary Assessment of Cell Viability and Cytotoxicity

The goal of this tier is to answer the fundamental question: Does the compound kill cancer cells, and at what concentration? Two robust, cost-effective, and high-throughput colorimetric assays are the workhorses of this stage: the MTT and SRB assays.

Causality & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen to measure cell viability based on metabolic activity. Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells. This provides a reliable proxy for cell viability.

Caption: Standard workflow for the SRB cytotoxicity assay.

Detailed Protocol: SRB Assay

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% Trichloroacetic acid (TCA) to each well to fix the cells to the plate. Incubate at 4°C for at least 1 hour. [13]3. Washing: Carefully discard the supernatant and wash the plates at least three to five times with 1% acetic acid or tap water to remove the TCA and excess medium components. [13][14]Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes. [13]5. Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove any SRB that has not bound to cellular proteins. [13][14]6. Solubilization: Air-dry the plates again. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. [13]7. Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance using a microplate reader at a wavelength of approximately 540 nm. [13][15]

Tier 2: Assessment of Long-Term Survival

Causality & Rationale: A compound can be cytostatic (inhibit proliferation) without being cytotoxic (killing the cell). If the compound is removed, cells may resume proliferation. The Colony Formation Assay, or clonogenic assay, is the gold standard for assessing the long-term effect of a cytotoxic agent on a cell's ability to reproduce indefinitely and form a colony. [16][17]This assay measures the ultimate fate of a cell after treatment, making it highly relevant for predicting in vivo anti-tumor activity.

Caption: Workflow for the colony formation (clonogenic) assay.

Detailed Protocol: Colony Formation Assay

  • Cell Seeding: Prepare a single-cell suspension. Plate a low number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number must be optimized for each cell line to ensure discrete colonies form in the control wells. [18]2. Treatment: Allow cells to attach for several hours or overnight. Treat the cells with the desired concentrations of the piperidone compound for a specified duration (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-3 weeks, depending on the growth rate of the cell line, until visible colonies (defined as ≥50 cells) have formed in the control wells. [17]4. Fixation and Staining: Gently remove the medium. Wash the wells with PBS. Add a fixing solution (e.g., 4% paraformaldehyde or methanol) for 15-20 minutes. [18]Remove the fixative and add a staining solution, such as 0.5% Crystal Violet in methanol, for 5-10 minutes. [18]5. Washing and Counting: Wash the wells with water to remove excess stain and allow the plates to air-dry. Count the number of colonies in each well.

  • Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of the treatment. [17] * PE = (No. of colonies formed / No. of cells seeded) x 100%

    • SF = No. of colonies formed after treatment / (No. of cells seeded x PE)

Tier 3: Mechanistic Investigation

For lead compounds, it is crucial to understand how they exert their anti-proliferative effects.

Causality & Rationale: To determine if a compound inhibits cell proliferation by blocking the cell cycle, we analyze the DNA content of the cell population. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. [19]By staining fixed, permeabilized cells with PI and analyzing them with a flow cytometer, we can generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells actively synthesizing DNA (S phase) will have an intermediate amount. [20]An accumulation of cells in a specific phase indicates cell cycle arrest.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol: 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 2-(Piper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex heterocyclic building blocks requires more than just following a checklist—it requires a mechanistic understanding of the chemical's behavior. 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is a highly specialized compound featuring a lipophilic azaspiro[4.4]nonane-1,3-dione core and a basic piperidine ring[1].

This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring your laboratory maintains the highest standards of operational safety and environmental compliance.

Mechanistic Hazards & Causality

Understanding why a chemical is hazardous is the first step in designing a robust safety protocol.

  • Alkaline Irritation: The secondary amine on the piperidine moiety acts as a strong hydrogen-bond donor and acceptor. Upon contact with physiological moisture (e.g., mucous membranes, eyes, respiratory tract), it induces localized alkaline irritation[2].

  • Systemic Permeability: The lipophilic spiro-dione core enhances the molecule's ability to permeate dermal layers, increasing the risk of systemic absorption. Consequently, the compound is classified as a severe skin, eye, and respiratory irritant[3].

  • Combustion Risks: Thermal decomposition of the azaspiro-dione structure generates toxic nitrogen oxides (NOₓ) alongside carbon monoxide[2]. This strictly dictates the required disposal methodology.

Quantitative Data & Waste Categorization

To ensure safe handling and disposal, the physicochemical properties must dictate your laboratory's operational parameters.

Table 1: Physicochemical Properties & Waste Categorization

ParameterClassificationOperational Implication
Chemical Family Piperidine-substituted azaspiro-dioneHigh basicity; neutralize carefully if combining with acidic waste streams.
Physical State Solid (Powder/Crystalline)High risk of aerosolization; mandates wet-wiping for spills[2].
Combustion Byproducts CO, CO₂, NOₓIncineration must utilize an alkaline scrubber to neutralize nitrogen oxides[2].
Incompatibilities Strong oxidizers, strong acidsSegregate from oxidizing waste streams to prevent exothermic reactions[4].

Step-by-Step Disposal Procedures

Standard municipal or drain disposal is strictly prohibited due to the compound's potential environmental persistence and toxicity to aquatic ecosystems[3].

Protocol A: Routine Laboratory Waste Disposal

  • Waste Segregation: Isolate 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione waste from strong oxidizing agents and heavy metals to prevent reactive cross-contamination[4].

  • Solid Waste Containment: Collect surplus solid material, contaminated gloves, spatulas, and weighing papers into a heavy-duty, double-lined polyethylene bag. Seal tightly.

  • Liquid Waste Containment: If the compound is dissolved in organic solvents (e.g., DMSO, DCM), transfer the solution to a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste" (unless a halogenated solvent was utilized).

  • GHS Labeling: Affix a compliant label explicitly stating: "Toxic/Irritant Organic Waste - Contains Piperidine Derivatives."

  • Final Destruction: Transfer the sealed containers to a licensed professional waste disposal service[3]. The facility must process the waste in a chemical incinerator equipped with an afterburner and an alkaline scrubber, as the combustion of the nitrogen-rich structure generates toxic NOₓ gases[2].

WasteDisposal Start Waste Generation: 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid SolidCont Double-Lined Polyethylene Bags Solid->SolidCont LiqCont HDPE Liquid Receptacle Liquid->LiqCont Label GHS Labeling: 'Toxic/Irritant Organic Waste' SolidCont->Label LiqCont->Label Incineration Final Disposal: Chemical Incinerator (with Scrubber) Label->Incineration

Workflow for the segregation and disposal of azaspiro-dione chemical waste.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

Protocol B: Spill Containment and Cleanup

  • Evacuation & PPE: Evacuate unprotected personnel from the immediate area. Responders must don a P95/P1 respirator, chemical-resistant gloves, and NIOSH/EN 166 approved safety goggles[2].

  • Dust Suppression (Causality): Never dry sweep the powder. Dry sweeping aerosolizes the piperidine-derivative dust, drastically increasing inhalation risks[2]. Instead, lightly moisten the spill with a compatible solvent (e.g., water or dilute alcohol) to suppress dust formation.

  • Absorption: Mix the moistened spill with an inert, non-combustible absorbent material such as sand or vermiculite[4].

  • Collection: Use a non-sparking shovel to transfer the absorbed mixture into a suitable, tightly closed container for disposal[2].

  • Surface Decontamination: Wash the affected area with copious amounts of soap and running water for at least 15 minutes to ensure all lipophilic residues are emulsified and removed[5].

References

  • Safety Data Sheet - Aaronchem: 2-(piperidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione . Aaron Chemicals LLC. 3

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride . Capot Chemical. 2

  • Safety Data Sheet - Key Organics: 3-Bromo-2-(piperidin-3-yl)pyridine . Key Organics.4

  • JN-3645 - Safety Data Sheet: (R)-4-Fluoro-2-(piperidin-3-yl)isoindolin-1-onehydrochloride . Combi-Blocks.6

  • (S)-N-Piperidin-3-yl-acetamide - Safety Data Sheet . AK Scientific, Inc. 5

  • 2-azaspiro[4.4]nonane-1,3-dione . Sigma-Aldrich. 1

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Handling

Comprehensive Safety and Handling Guide for 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione

This guide provides essential safety and logistical information for the handling and disposal of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a novel compound, a specific Safety Data Sheet (SDS) may not be read...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, including piperidine and spirocyclic molecules, to establish a robust safety protocol. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the cornerstone of laboratory safety.[1] The structure of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione contains two key moieties that inform its potential hazards: a piperidine ring and a 2-azaspiro[4.4]nonane-1,3-dione core.

  • Piperidine Moiety: Piperidine is classified as a highly flammable liquid and vapor, which is harmful if swallowed and toxic in contact with skin or if inhaled.[2][3] It is also known to cause severe skin burns and eye damage.[2]

  • 2-Azaspiro[4.4]nonane-1,3-dione Moiety: GHS classifications for similar azaspiro compounds indicate they may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5]

Based on this analysis, 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione should be handled as a substance that is potentially toxic, corrosive, and an irritant. A comprehensive hazard assessment should be conducted for any new procedure involving this compound.[6]

Table 1: Hazard Analysis and Mitigation

Potential Hazard Contributing Moiety Primary Routes of Exposure Mitigation Strategy
Acute Toxicity PiperidineIngestion, Dermal, InhalationUse of appropriate PPE, work in a chemical fume hood.
Corrosivity PiperidineDermal, OcularWear chemical-resistant gloves, lab coat, and eye protection.
Irritation BothDermal, Ocular, RespiratoryHandle in a well-ventilated area, use appropriate PPE.
Flammability PiperidineIgnition sourceStore away from heat and open flames, use non-sparking tools.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following PPE is mandatory when handling 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione.

  • Eye and Face Protection: At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required.[7] When there is a risk of splashing, a face shield must be worn in addition to goggles.[1][8]

  • Hand Protection: Chemically resistant gloves are essential. Disposable nitrile gloves are the minimum requirement for incidental contact and should be removed and replaced immediately after contact with the chemical.[8] For more extensive handling, consider double-gloving or using thicker, chemical-resistant gloves.

  • Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against skin contact and in case of fire.[1][7] Full-length pants and closed-toe shoes must be worn at all times in the laboratory.[7][9]

  • Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10]

dot

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (to prevent contamination) Assess_Hazards 1. Assess Hazards Select_PPE 2. Select Appropriate PPE Assess_Hazards->Select_PPE Don_Coat 3. Don Lab Coat Select_PPE->Don_Coat Don_Goggles 4. Don Safety Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves 5. Don Gloves Don_Goggles->Don_Gloves Handle_Chemical 6. Handle Chemical in Fume Hood Don_Gloves->Handle_Chemical Doff_Gloves 7. Doff Gloves Handle_Chemical->Doff_Gloves Doff_Coat 8. Doff Lab Coat Doff_Gloves->Doff_Coat Doff_Goggles 9. Doff Goggles/ Face Shield Doff_Coat->Doff_Goggles Wash_Hands 10. Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Handling and Storage
  • Ventilation: Always handle 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[2] Use non-sparking tools and take precautionary measures against static discharge.[3][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area.[10] Ensure the area is well-ventilated. For small spills, use a non-combustible absorbent material such as vermiculite or sand to contain the spill.[10] Collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Disposal
  • Chemical Waste: All waste containing 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione must be disposed of as hazardous waste.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and empty containers, that have come into contact with the compound must also be disposed of as hazardous waste.[10]

  • Empty Containers: "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] The rinsed container should be managed according to your institution's guidelines.

dot

Disposal_Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_containers Empty Containers Start Disposal of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione and Contaminated Materials Liquid_Waste Excess/Unused Chemical Start->Liquid_Waste Solid_Waste Contaminated Gloves, Paper Towels, Absorbent Materials Start->Solid_Waste Empty_Container Original Container Start->Empty_Container Collect_Liquid Collect in a labeled, sealed hazardous waste container Liquid_Waste->Collect_Liquid Waste_Disposal_Vendor Dispose of all hazardous waste through a licensed vendor Collect_Liquid->Waste_Disposal_Vendor Collect_Solid Collect in a labeled, sealed hazardous waste container Solid_Waste->Collect_Solid Collect_Solid->Waste_Disposal_Vendor Triple_Rinse Triple rinse with appropriate solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect rinsate as hazardous liquid waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of rinsed container per institutional guidelines Triple_Rinse->Dispose_Container Collect_Rinsate->Waste_Disposal_Vendor

Caption: Chemical Disposal Workflow.

Conclusion

The safe handling of 2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione is paramount for the well-being of laboratory personnel and the protection of the environment. By adhering to these guidelines, researchers can mitigate the risks associated with this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • PPE Minimum Standards - Environmental Health & Safety. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Personal Protective Equipment (PPE) | Environmental Health and Safety - WashU. (n.d.).
  • 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety. (n.d.).
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. (n.d.).
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - spiro[indene-1,4'-piperidine] hydrochloride - ChemicalBook. (2025, July 19).
  • 2-Azaspiro[4.4]nonan-3-one | C8H13NO | CID 637594 - PubChem. (n.d.).
  • 2-Azaspiro[4.4]nonane | 175-94-0. (n.d.).

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
Reactant of Route 2
2-(Piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione
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